[FeCl2bis(dppbz)] chemical structure and properties
An In-Depth Technical Guide to[FeCl2bis(dppbz)]: Chemical Structure, Catalytic Dynamics, and Experimental Methodologies Executive Summary The drive toward sustainable, earth-abundant catalysis in organic synthesis has po...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to[FeCl2bis(dppbz)]: Chemical Structure, Catalytic Dynamics, and Experimental Methodologies
Executive Summary
The drive toward sustainable, earth-abundant catalysis in organic synthesis has positioned iron as a premier alternative to palladium and ruthenium. At the forefront of this transition is [FeCl2bis(dppbz)] (also known as FeCl2(dppbz)2), a well-defined iron(II) coordination complex that serves as a highly active precatalyst[1]. By leveraging the unique steric and electronic properties of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand, this complex effectively suppresses classical side reactions—such as
-hydride elimination—enabling challenging transformations like the Negishi, Kumada, and Suzuki cross-couplings of unactivated alkyl halides[1],[2]. This whitepaper dissects the structural properties, mechanistic causality, and validated experimental protocols associated with FeCl2(dppbz)2.
Chemical Structure & Physicochemical Properties
The fundamental efficacy of FeCl2(dppbz)2 stems directly from its coordination geometry. The complex features an iron(II) center coordinated by two bidentate dppbz ligands and two chloride ions, typically adopting an octahedral geometry[3].
The Causality of the dppbz Ligand:
Unlike flexible alkyl-bridged phosphines (e.g., dppe or dppp), the dppbz ligand possesses a rigid ortho-phenylene backbone. This rigidity restricts conformational freedom, enforcing a tight and highly specific bite angle around the iron center[1]. This deep steric pocket is critical: it shields the low-valent iron intermediate during the catalytic cycle, thereby preventing the undesired homocoupling of alkyl radicals and suppressing
-hydride elimination pathways that typically plague base-metal catalysis[1],[4].
(Data aggregated from computational and chemical databases[3],[5])
Mechanistic Insights: The Aluminum-Variant Negishi Coupling
The Nakamura group pioneered the application of FeCl2(dppbz)2 in the aluminum-variant Negishi cross-coupling, enabling the union of unactivated alkyl halides with arylaluminum reagents[2],[6].
The Role of Co-Existing Salts:
A critical mechanistic discovery in this workflow is the dynamic equilibrium of the transmetalating species. Salt-free triarylaluminum reagents are entirely unreactive in this system[2]. The reaction's success is causally linked to the presence of magnesium salts (e.g., MgCl2, generated in situ during the preparation of the arylaluminum species from a Grignard reagent and AlCl3). These salts shift the equilibrium to form highly reactive aluminate "ate" complexes (e.g., [R4Al]⁻MgCl⁺·3MgCl2)[2],[6]. These ate complexes are nucleophilic enough to undergo rapid transmetalation with the iron center without inducing elimination on the alkyl halide[2].
Caption: Catalytic cycle of FeCl2(dppbz)2 in the aluminum-variant Negishi cross-coupling reaction.
To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating intrinsic analytical checkpoints before final product isolation.
Protocol 1: Iron-Catalyzed Cross-Coupling of Alkyl Halides (Al-Variant)
This procedure details the coupling of bromocycloheptane with phenylaluminum reagents[4].
Step 1: In Situ Preparation of the Aluminate Complex
Dissolve AlCl3 (160 mg, 1.20 mmol) in 1.2 mL of anhydrous THF at 0 °C under an inert atmosphere[4].
Slowly add a THF solution of phenylmagnesium chloride (2.20 mL, 1.64 M, 3.60 mmol)[4].
Stir the mixture at room temperature for 1 hour to establish the dynamic equilibrium of the aluminate ate complex, then cool back to 0 °C[4].
Step 2: Catalyst Activation & Electrophile Addition
4. Add the precatalyst FeCl2(dppbz)2 (28.4 mg, 0.03 mmol, 3 mol%) directly to the resulting solution at 0 °C[4].
5. Introduce the electrophile, bromocycloheptane (177 mg, 1.00 mmol)[4].
Step 3: Cross-Coupling & Self-Validation
6. Heat the reaction mixture to 80 °C and stir for 24 hours[4].
7. Validation Checkpoint: Cool the mixture to ambient temperature. Extract a 50 µL aliquot and dope with undecane (internal standard). Analyze via Gas Liquid Chromatography (GLC) to confirm substrate consumption and calculate crude yield[4].
8. Upon confirmation of >90% conversion, quench the bulk reaction with saturated aqueous NH4Cl (a few drops) and 1 N HCl (4 mL)[4].
9. Extract the aqueous layer with ethyl acetate (3 × 2 mL), dry over anhydrous MgSO4, and purify via silica gel chromatography[4].
Caption: Step-by-step experimental workflow for FeCl2(dppbz)2-catalyzed cross-coupling.
Protocol 2: Fluoroaromatic Coupling via Diarylzinc Reagents
FeCl2(dppbz)2 is also uniquely capable of facilitating fluoroaromatic coupling without the need for stoichiometric additives like TMEDA[7].
Under an N2 atmosphere, load a Radleys Carousel tube with FeCl2(dppbz)2 (0.050 g, 0.05 mmol), a benzyl halide (1.00 mmol), and toluene (6 mL)[7].
Add a 0.25 M solution of the diarylzinc reagent in THF (1.00 mmol) in a single portion[7].
Stir for 4 hours, then quench with H2O (5 mL) to terminate the reaction[7].
Quantitative Efficacy & Comparative Data
The superiority of the dppbz ligand becomes evident when compared against other common bidentate phosphines. The table below summarizes the yield differentials when coupling bromocycloheptane with phenylaluminum reagents, highlighting how the structural rigidity of dppbz directly translates to catalytic efficacy[4].
Table 2: Ligand Effect on Iron-Catalyzed Al-Variant Negishi Coupling
Thieme-Connect - Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. 1
Thieme-Connect - A New Iron-Catalyzed Aluminum Variant of the Negishi Coupling. 2
Thieme-Connect - Iron-Catalyzed Cross Coupling of Alkyl Electrophiles (Protocols). 7
Royal Society of Chemistry (RSC) - The first iron-catalysed aluminium-variant Negishi coupling: critical effect of co-existing salts on the dynamic equilibrium. 4
Guidechem - FeCl2(dppbz)2 wiki (Preparation & Properties). 5
Thieme-Connect - Synfacts: A New Iron-Catalyzed Aluminum Variant of the Negishi Coupling. 6
Iron(II)-Catalyzed Cross-Coupling: A Technical Guide to the 1,2-Bis(diphenylphosphino)benzene Iron(II) Chloride Complex
Executive Summary For drug development professionals and synthetic chemists, the transition from precious metal catalysis (Pd, Ru, Rh) to Earth-abundant metals is driven by both sustainability and regulatory compliance....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, the transition from precious metal catalysis (Pd, Ru, Rh) to Earth-abundant metals is driven by both sustainability and regulatory compliance. Iron catalysis offers exceptionally high Permitted Daily Exposure (PDE) limits in Active Pharmaceutical Ingredients (APIs), circumventing the costly heavy-metal scavenging required in palladium-catalyzed workflows.
The 1,2-bis(diphenylphosphino)benzene iron(II) chloride complex —typically formulated as [FeCl₂(dppbz)₂] (CAS: 101566-80-7)—represents a breakthrough in this domain. By leveraging the sterically demanding, rigid ortho-phenylene backbone of the dppbz ligand, this complex overcomes the historical limitations of iron catalysis, enabling the highly chemoselective cross-coupling of unactivated alkyl halides while suppressing undesired β-hydride elimination.
Structural Causality: Why Iron and Why dppbz?
The efficacy of[FeCl₂(dppbz)₂] is not coincidental; it is governed by strict stereoelectronic causality .
The Iron Center: Unlike palladium, which relies on predictable two-electron oxidative addition/reductive elimination cycles, low-valent iron (Fe(I) or Fe(0)) readily accesses one-electron redox pathways. This Single-Electron Transfer (SET) paradigm is highly effective at activating challenging sp³ C-X bonds in alkyl halides.
The dppbz Ligand: Unligated or weakly ligated iron centers suffer from poor chemoselectivity and rapid catalyst decomposition. The 1,2-bis(diphenylphosphino)benzene (dppbz) ligand provides a rigid, bidentate coordination sphere.
Causality: The rigid ortho-phenylene tether enforces a constrained "bite angle" around the iron center. This specific geometry sterically shields the active metal, stabilizing the highly reactive Fe(I) intermediate and physically blocking the coordination sites required for β-hydride elimination (which would otherwise convert alkyl groups into useless alkene byproducts).
Mechanistic Pathway: The Single-Electron Transfer (SET) Paradigm
The catalytic cycle of[FeCl₂(dppbz)₂] diverges fundamentally from traditional cross-coupling. It relies on the generation of radical intermediates, which recombine with the metal center faster than they can diffuse or rearrange.
Figure 1: SET catalytic cycle of FeCl2(dppbz)2 highlighting radical generation.
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify mechanistic integrity.
Workflow A: Aluminum-Variant Negishi Coupling of Alkyl Halides
This workflow couples unactivated alkyl halides with arylaluminum reagents .
Step-by-Step Methodology:
Transmetalation: Under an inert atmosphere (N₂ or Ar), add a THF solution of arylmagnesium chloride (3.60 mmol) to a solution of anhydrous AlCl₃ (1.20 mmol) in THF at 0 °C.
Equilibration (Critical Step): Stir the mixture at room temperature for 1 hour.
Causality: Salt-free triarylaluminum compounds are unreactive. This 1-hour period allows the MgCl₂ byproduct to coordinate with the aluminum species, forming the highly reactive aluminate "ate" complex (e.g., [Ar₄Al]⁻MgX⁺) required for subsequent transmetalation to iron.
Catalyst Addition: Cool the mixture back to 0 °C. Add [FeCl₂(dppbz)₂] (3 mol%) followed by the alkyl halide (1.00 mmol).
Cross-Coupling: Heat the reaction mixture to 80 °C for 24 hours.
Acidic Quench: Cool to ambient temperature and quench with saturated aqueous NH₄Cl and 1 N HCl.
Causality: Basic or neutral quenching causes iron and aluminum to form insoluble hydroxide emulsions, trapping the product. Acidic quenching converts the metals into highly water-soluble chlorides, ensuring clean phase separation.
Figure 2: Experimental workflow and self-validation checkpoints for Al-variant Negishi coupling.
Workflow B: Fluoroaromatic Coupling via Catalytic Modulation
Synthesizing polyfluorinated aromatic compounds is notoriously difficult because standard catalysts often cleave the strong C-F bonds.
Protocol Adjustments & Causality:
When coupling polyfluorinated arylzinc reagents with alkyl halides, traditional stoichiometric additives like TMEDA lead to over-reduction and C-F bond cleavage. By replacing TMEDA with a catalytic amount of dppbz, the iron center is electronically modulated to selectively cleave only the sp³ C-X bond of the alkyl halide, leaving the polyfluorinated arene entirely intact .
Quantitative Data & Comparative Analysis
The table below summarizes the profound impact of ligand selection on iron-catalyzed cross-coupling outcomes, demonstrating why dppbz is the premier choice for complex aliphatic/aromatic couplings.
Good activity; serves as a viable alternative for benzylic substrates .
None (Salt-Free)
Al-Variant Negishi
Alkyl Bromides
<5%
Fails to form the active aluminate "ate" complex; requires Mg salts.
References
The first iron-catalysed aluminium-variant Negishi coupling: critical effect of co-existing salts on the dynamic equilibrium of arylaluminium species and their reactivity. Chemical Communications, 2010, 46, 6054-6056.
URL:[Link]
Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene. Chemical Communications, 2010, 46, 4746-4748.
URL:[Link]
Iron-catalysed Negishi coupling of benzyl halides and phosphates. Chemical Communications (PubMed), 2009.
URL:[Link]
Foundational
Decoding the Electronic Properties of Iron-dppbz Complexes: From Low-Valent Stabilization to Catalytic Innovation
Executive Summary The rational design of transition metal catalysts hinges on the precise manipulation of their electronic structures via ligand tuning. Among the myriad of bidentate phosphines, 1,2-bis(diphenylphosphino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of transition metal catalysts hinges on the precise manipulation of their electronic structures via ligand tuning. Among the myriad of bidentate phosphines, 1,2-bis(diphenylphosphino)benzene (dppbz) has emerged as a privileged ligand in iron coordination chemistry. Unlike its flexible aliphatic counterpart, dppe (1,2-bis(diphenylphosphino)ethane), the rigid o-phenylene backbone of dppbz enforces a constrained bite angle and acts as a potent
-acceptor. This whitepaper provides an in-depth mechanistic analysis of how the dppbz ligand stabilizes uncommonly low-valent iron centers, modulates spin states, and drives breakthrough reactivity in both biomimetic hydrogenase modeling and state-of-the-art C–C cross-coupling methodologies.
Ligand Architecture and Electronic Tuning
The electronic properties of iron complexes are inextricably linked to the
-donating and -accepting capabilities of their ligand sphere. The dppbz ligand features a rigid aromatic backbone that fundamentally alters the electron density at the iron center compared to alkyl-bridged phosphines[1].
-Backbonding Capacity: The o-phenylene linker renders dppbz slightly less electron-donating (weaker -donor) than dppe, but significantly enhances its -acidity. This allows the ligand to efficiently withdraw excess electron density from electron-rich, low-valent iron centers (, ) into its empty phosphorus 3d or orbitals[2].
Coordinative Saturation & Steric Shielding: The bulky diphenylphosphino groups provide a deep chiral/steric pocket (high percent buried volume,
). This steric shielding prevents deleterious bimolecular decomposition pathways, such as the dimerization often observed in unprotected iron carbonyls[3].
Stepwise reduction and stabilization of low-valent Fe-dppbz complexes.
Stabilization of Low-Valent Iron Metalates
One of the most remarkable electronic features of dppbz is its ability to stabilize "super-reduced" iron metalates. Traditional organometallic chemistry relies heavily on toxic or expensive noble metals (Pd, Pt, Rh) for low-valent catalysis. Iron, being highly abundant, typically prefers the +2 or +3 oxidation states. However, under highly reducing conditions, dppbz facilitates the isolation of formal
and species.
Spectroscopic and spectrometric studies have successfully identified highly reduced species such as
, , and the dinuclear species (which features an average oxidation state of +0.5)[2][4]. The observation of these low-oxidation states is directly attributed to the coordinative saturation and the lowering of the ferrate species' electron density through intense metal-to-ligand charge transfer (MLCT)[2].
Intramolecular C–P Bond Activation
The intense electron density on
can sometimes lead to non-innocent ligand behavior. For instance, in the three-coordinate iron(0) complex , the highly reactive metal center undergoes an intramolecular oxidative addition into the C–P bond of the dppbz ligand itself. This cleavage results in an complex bearing phenyl and phosphido ligands, highlighting the extreme reducing power of the dppbz-stabilized state[5][6].
Spectroscopic and Magnetic Signatures
To rigorously validate the electronic structures of these complexes, researchers rely on a triad of analytical techniques: Infrared (IR) spectroscopy (for
stretching frequencies), Electron Paramagnetic Resonance (EPR) (for unpaired spin mapping), and Mössbauer spectroscopy (for oxidation/spin state assignment).
Table 1: Quantitative Spectroscopic Data of Key Fe-dppbz Complexes
Complex / Species
Formal Ox. State
Key Spectroscopic / Analytical Feature
Mechanistic Significance
ESI-MS (Negative-ion mode) detection
Proves stabilization of highly reduced ferrate anions[2][7].
IR shifts to lower energy vs. parent
Biomimetic model for the [FeFe]-hydrogenase H-cluster[3].
EPR silent (diamagnetic configuration)
Highly reactive precursor that undergoes C–P bond cleavage[5].
(Reduced)
EPR
Demonstrates localized unpaired spin prior to ligand reorganization[6].
Catalytic Applications: C–C Coupling of Redox-Active Esters (RAEs)
The unique electronic properties of the Fe/dppbz system have revolutionized cross-coupling chemistry, particularly in the coupling of Redox-Active Esters (RAEs) with organozinc reagents. While Nickel catalysts are traditionally employed for these transformations, the Fe/dppbz catalyst system vastly outperforms Ni when coupling sterically hindered tertiary carboxylic acids (e.g., bicyclo[1.1.1]pentane or cubane derivatives)[8][9].
The Causality of Fe/dppbz Superiority:
In sterically congested tertiary substrates, traditional oxidative addition (two-electron pathways) is kinetically hindered. The Fe/dppbz system bypasses this by operating via a Single Electron Transfer (SET) mechanism. The low-valent
or active species, stabilized by dppbz, acts as a potent outer-sphere reductant. It transfers an electron to the RAE, triggering rapid decarboxylation to form a tertiary alkyl radical. The dppbz ligand prevents the iron center from undergoing premature -hydride elimination, allowing efficient radical recombination and transmetalation to yield the cross-coupled product[10].
Catalytic cycle of Fe-dppbz in cross-coupling of redox-active esters.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation steps to confirm the electronic state and activity of the Fe/dppbz complexes.
Protocol A: In Situ Generation of Fe/dppbz Catalyst for RAE Cross-Coupling
This protocol utilizes an in situ reduction strategy to bypass the need for isolating highly air-sensitive low-valent iron intermediates.
Precatalyst Assembly: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with
(10 mol%) and dppbz (12 mol%).
Causality: The slight excess of dppbz ensures complete coordination to the iron center, preventing the formation of unligated, catalytically dead iron nanoparticles.
Substrate Addition: Add the isolated N-hydroxyphthalimide (NHPI) redox-active ester (0.1 mmol, 1.0 equiv) and dissolve the mixture in anhydrous THF (2.0 mL).
Catalyst Activation (Reduction): Cool the reaction mixture to 0 °C. Dropwise, add a solution of the organozinc reagent (
, 1.5 equiv).
Validation Check: The solution will rapidly transition from a pale orange/red to a deep, dark brown/purple. This color change is the optical signature of the reduction from
to the catalytically active low-valent species[10].
Reaction Progression: Stir the reaction at 25 °C for 1 hour. The extreme velocity of the SET process allows for short reaction times.
Quenching and Analysis: Quench the reaction with saturated aqueous
. Extract with ethyl acetate, and determine the yield via Gas Chromatography (GC) using cyclooctane as an internal standard to validate mass balance[9][10].
Protocol B: Synthesis of Biomimetic
Decarbonylation: Begin with the parent hexacarbonyl complex
. Dissolve in anhydrous dichloromethane under an inert atmosphere.
Ligand Substitution: Add 1.0 equivalent of dppbz. Introduce a decarbonylating agent (e.g.,
) slowly at -78 °C.
Causality:
oxidizes a CO ligand to , creating an open coordination site. The low temperature prevents the decomposition of the transient unsaturated cluster.
Coordination: Allow the mixture to warm to room temperature. The dppbz ligand will chelate to a single iron center (apical-basal geometry) rather than bridging the two metals, driven by the rigid o-phenylene backbone[3].
Validation: Monitor via IR spectroscopy. The disappearance of the high-energy terminal CO bands of the starting material and the emergence of lower-energy
bands confirm the successful substitution and the increased electron density on the iron core[3].
Conclusion
The dppbz ligand is far more than a simple structural scaffold; it is a profound electronic modulator. By enforcing a rigid coordination geometry and providing robust
-backbonding, dppbz allows iron to safely navigate extreme low-valent states (, ). This electronic stabilization is the direct physical cause behind the success of Fe/dppbz systems in mimicking complex biological enzymes (like [FeFe]-hydrogenase) and in outperforming heavier transition metals in the catalytic cross-coupling of sterically hindered organic molecules.
References
Structural and spectroscopic models of the [iron-iron]-hydrogenase enzyme. ProQuest. Available at: [Link]
Low-Valent Transition Metalate Anions in Synthesis, Small Molecule Activation, and Catalysis. Chemical Reviews - ACS Publications. Available at:[Link]
Desulfurization and N2 Binding at an Iron Complex Derived from the C–S Activation of Benzothiophene. PMC - NIH. Available at:[Link]
Zerovalent Nickel Compounds Supported by 1,2-Bis(diphenylphosphino)benzene: Synthesis, Structures, and Catalytic Properties. ResearchGate. Available at: [Link]
Redox-Active Esters in Fe-Catalyzed C–C Coupling. ACS Publications. Available at:[Link]
Oxidation States, Stability and Reactivity of Organoferrate Complexes. AWS Supporting Information. Available at: [Link]
Navigating the Coordination Landscape of Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II): A Technical Guide
Abstract This technical guide provides an in-depth exploration of the coordination geometry, synthesis, and electronic structure of dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II), denoted as FeCl2(dppbz)₂. This c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of the coordination geometry, synthesis, and electronic structure of dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II), denoted as FeCl2(dppbz)₂. This compound serves as a significant example of a high-spin iron(II) complex with bulky phosphine ligands, offering insights into the interplay of steric and electronic factors that dictate its molecular architecture and magnetic properties. This document is intended for researchers, scientists, and professionals in drug development and catalysis, providing both foundational knowledge and practical, field-proven protocols for the synthesis and characterization of this and related air-sensitive iron-phosphine complexes.
Introduction: The Significance of Iron(II)-Phosphine Complexes
Iron, being the most abundant transition metal in the Earth's crust, offers a cost-effective and environmentally benign alternative to precious metal catalysts. Iron(II) complexes, particularly those supported by phosphine ligands, have garnered considerable interest due to their versatile applications in catalysis, including C-C bond formation and hydrogenation reactions.[1] The electronic and steric properties of the phosphine ligands play a crucial role in modulating the reactivity and stability of the iron center. The bidentate phosphine ligand, 1,2-bis(diphenylphosphino)benzene (dppbz), is a classic example of a chelating ligand that enforces a specific geometry upon the metal center. Understanding the coordination environment of FeCl₂(dppbz)₂ is fundamental to harnessing its potential in various chemical transformations.
Synthesis and Crystallization: A Protocol for an Air-Sensitive Complex
The synthesis of FeCl₂(dppbz)₂ requires the use of stringent air- and moisture-free techniques due to the sensitivity of the iron(II) center to oxidation. The following protocol is a synthesis of established methods, designed to yield high-quality, crystalline material suitable for detailed characterization.
Rationale for Experimental Choices
The selection of anhydrous ferrous chloride (FeCl₂) as the iron source is critical to prevent the formation of hydrated iron species. Tetrahydrofuran (THF) is an ideal solvent for the initial reaction as it is relatively non-coordinating, readily dried, and effectively solubilizes both the iron salt and the dppbz ligand. The stoichiometry of the reaction, a 1:2 molar ratio of FeCl₂ to dppbz, is chosen to favor the formation of the hexacoordinate bis-ligand complex. For crystallization, a solvent system that allows for slow precipitation is key. The use of a layered anti-solvent, such as hexane over a concentrated THF or dichloromethane solution, is a reliable method for growing single crystals of air-sensitive compounds.[2]
Detailed Synthesis Protocol
Materials:
Anhydrous Ferrous Chloride (FeCl₂)
1,2-bis(diphenylphosphino)benzene (dppbz)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexane
Standard Schlenk line and glovebox equipment
Procedure:
In a glovebox, charge a Schlenk flask with anhydrous FeCl₂ (1.0 mmol).
In a separate Schlenk flask, dissolve dppbz (2.0 mmol) in anhydrous THF (20 mL).
Slowly add the dppbz solution to the flask containing FeCl₂ with vigorous stirring.
The reaction mixture is stirred at room temperature for 12 hours. The color of the solution will typically change, indicating complex formation.
The solvent is removed under vacuum to yield the crude product as a solid.
The crude product is washed with anhydrous hexane to remove any unreacted dppbz.
Crystallization Workflow
Caption: Workflow for single crystal growth of FeCl₂(dppbz)₂.
Coordination Geometry and Molecular Structure: An In-depth Look
The definitive coordination geometry of FeCl₂(dppbz)₂ has been elucidated by single-crystal X-ray diffraction.[3] The iron(II) center is hexacoordinate, with a distorted octahedral geometry. The two dppbz ligands act as bidentate chelators, each coordinating through two phosphorus atoms. The two chloride ligands occupy the remaining two coordination sites.
A critical aspect of the structure is the relative disposition of the ligands. In FeCl₂(dppbz)₂, the two chloride ligands are found in a trans arrangement, and the phosphorus atoms from the two dppbz ligands are also in a mutually trans configuration. This trans-dichloro, trans-diphosphine geometry is a key feature of this complex.
Key Structural Parameters
The structural parameters provide quantitative insight into the bonding and steric environment around the iron center.
The relatively long Fe-P bond lengths are indicative of a high-spin iron(II) center, where the d-orbitals are singly occupied, leading to a larger ionic radius. The bite angle of the dppbz ligand is constrained by the geometry of the benzene backbone, contributing to the distortion from a perfect octahedral geometry.
Caption: Coordination sphere of FeCl₂(dppbz)₂.
Spectroscopic and Magnetic Properties: Unveiling the Electronic Structure
A combination of Mössbauer spectroscopy and magnetic susceptibility measurements provides a comprehensive picture of the electronic and magnetic properties of FeCl₂(dppbz)₂.
⁵⁷Fe Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei.[4] For high-spin iron(II) complexes, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are particularly informative.
Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the nucleus. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of +0.6 to +1.2 mm/s relative to iron metal at room temperature.[5]
Quadrupole Splitting (ΔE_Q): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. In high-spin Fe(II) (d⁶), the non-spherically symmetric d-electron distribution leads to a significant quadrupole splitting, typically in the range of 2.0 to 3.5 mm/s.[5]
For FeCl₂(dppbz)₂, the reported Mössbauer parameters are consistent with a high-spin, octahedrally coordinated iron(II) center. The large quadrupole splitting further supports a distorted octahedral geometry.
Magnetic Susceptibility
The magnetic properties of a complex are dictated by the number of unpaired electrons. For a high-spin d⁶ iron(II) center, there are four unpaired electrons (S=2). The spin-only magnetic moment (μ_so) can be calculated using the following equation:
μ_so = √[n(n+2)]
where n is the number of unpaired electrons. For n=4, the calculated spin-only magnetic moment is 4.90 Bohr magnetons (μ_B).
Experimental determination of the magnetic moment can be achieved through methods such as the Evans NMR method or SQUID (Superconducting Quantum Interference Device) magnetometry.[5][6] For FeCl₂(dppbz)₂, the experimentally determined magnetic moment is expected to be close to the spin-only value, confirming its high-spin electronic configuration.
Experimental Protocols: A Practical Guide
Synthesis of FeCl₂(dppbz)₂
Precaution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated prior to use.
To a stirred suspension of anhydrous FeCl₂ (127 mg, 1.0 mmol) in anhydrous THF (15 mL) in a 50 mL Schlenk flask, add a solution of 1,2-bis(diphenylphosphino)benzene (dppbz) (893 mg, 2.0 mmol) in anhydrous THF (25 mL) dropwise at room temperature.
Stir the resulting mixture at room temperature for 12 hours.
Remove the solvent under reduced pressure to obtain a solid residue.
Wash the solid with anhydrous hexane (3 x 10 mL) to remove any excess dppbz.
Dry the product under vacuum to yield FeCl₂(dppbz)₂ as a microcrystalline solid.
Single Crystal Growth
In a glovebox, dissolve the purified FeCl₂(dppbz)₂ in a minimum amount of anhydrous dichloromethane (DCM) or THF in a narrow glass tube.
Carefully layer anhydrous hexane onto the top of the concentrated solution, taking care not to disturb the interface. The volume of hexane should be approximately 2-3 times the volume of the DCM/THF solution.
Seal the tube tightly and leave it undisturbed at room temperature.
Single crystals suitable for X-ray diffraction should form at the solvent interface over a period of 2-7 days.
Magnetic Susceptibility Measurement (Evans Method)
Prepare a solution of the complex of known concentration in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a small amount of an internal reference standard (e.g., tetramethylsilane, TMS).
Prepare a reference NMR tube containing the same deuterated solvent and internal standard, but without the paramagnetic complex.
Acquire the ¹H NMR spectrum of both the sample and the reference solution.
The magnetic susceptibility (χ_g) can be calculated from the difference in the chemical shift (Δδ) of the reference standard in the two spectra using the Evans equation.[7] The effective magnetic moment (μ_eff) can then be determined from the magnetic susceptibility.
Conclusion
The coordination chemistry of dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II) is characterized by a high-spin, distorted octahedral geometry with a trans arrangement of both the chloride and phosphine ligands. This structure is a direct consequence of the electronic preferences of the high-spin d⁶ iron(II) center and the steric demands of the bulky dppbz ligand. The synthesis and characterization of this complex require careful handling under inert conditions, and a combination of single-crystal X-ray diffraction, Mössbauer spectroscopy, and magnetic susceptibility measurements provides a complete picture of its molecular and electronic structure. The protocols and insights provided in this guide serve as a valuable resource for researchers working with air-sensitive iron-phosphine complexes and contribute to the broader understanding of iron's potential in catalysis and materials science.
References
Evans, D. F. The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance. Journal of the Chemical Society (Resumed), 2003-2008 (1959). [Link]
Casey, C. P. & Guan, H. Iron-catalyzed hydrogenation of alkenes. Journal of the American Chemical Society129 , 5816–5817 (2007). [Link]
Barclay, J. E., Leigh, G. J., Houlton, A. & Silver, J. Mössbauer and preparative studies of some iron(II) complexes of diphosphines. Journal of the Chemical Society, Dalton Transactions, 2865-2870 (1988). [Link]
Cotton, F. A. & Luck, R. L. Crystal and molecular structures of four bis(diphosphine) complexes of iron(II): bis[1,2-bis(diethylphosphino)ethane]di-iodoiron(II), dichloro-bis[o-phenylenebis(diphenylphosphine)]iron(II), bis(acetonitrile)bis-[o-phenylenebis(diphenylphosphine)]iron(II) di-iodide, and iodobis-[o-phenylenebis(diphenylphosphine)]iron(II) iodide. Inorganica Chimica Acta170 , 17-25 (1990). [Link]
Hoyt, J. M. et al. Synthesis and Hydrogenation Activity of Iron Dialkyl Complexes with Chiral Bidentate Phosphines. Organometallics33 , 5781–5790 (2014). [Link]
Bianchi, C. L., Pirola, C., Ragaini, V. & Gattia, D. M. Experimental methods in chemical engineering: Mössbauer spectroscopy. AIChE Journal67 , e17278 (2021). [Link]
Sur, S. K. Measurement of magnetic susceptibility and magnetic moment of paramagnetic molecules in solution by high-field Fourier transform NMR spectroscopy. Journal of Magnetic Resonance (1969)82 , 169-173 (1989). [Link]
Gütlich, P., Bill, E. & Trautwein, A. X. Mössbauer Spectroscopy and Transition Metal Chemistry: Fundamentals and Applications. (Springer, 2011). [Link]
Schaller, C. 10.1.2: Magnetic Susceptibility. Chemistry LibreTexts. (2023). [Link]
Tannoux, T. et al. FeII complexes supported by an iminophosphorane ligand: synthesis and reactivity. Dalton Transactions52 , 12217-12224 (2023). [Link]
Zoppellaro, G. et al. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. Magnetochemistry8 , 11 (2022). [Link]
Michigan State University Department of Chemistry. Magnetic Susceptibility of Coordination Compounds. [Link]
Dyar, M. D., Agresti, D. G., Schaefer, M. W., Grant, C. A. & Sklute, E. C. Mössbauer spectroscopy of earth and planetary materials. Annual Review of Earth and Planetary Sciences34 , 83-125 (2006). [Link]
AZoLifeSciences. A Complete Guide to Mössbauer Spectroscopy. (2023). [Link]
The Schlenk Line Survival Guide. Crystallisation. [Link]
Technical Guide: Bite Angle of dppbz Ligand in Iron Complexes
This guide details the structural and electronic implications of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand in iron catalysis, specifically focusing on its bite angle (P-Fe-P). It synthesizes crystallographic d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural and electronic implications of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand in iron catalysis, specifically focusing on its bite angle (P-Fe-P). It synthesizes crystallographic data, catalytic applications, and experimental protocols for researchers in organometallic chemistry and drug discovery.
Part 1: Executive Summary & Core Concepts
The bite angle —the L-M-L angle formed by a bidentate ligand and a metal center—is a decisive parameter in catalyst design.[1] It governs the steric environment of the active site and modulates the electronic properties of the metal (HOMO/LUMO energy levels).
dppbz (1,2-bis(diphenylphosphino)benzene) is a rigid, benzene-backboned diphosphine. Unlike its flexible aliphatic analogue dppe (ethylene backbone), dppbz enforces a rigid coordination geometry that is particularly valuable in iron-catalyzed cross-coupling and C-H activation .
Key Technical Specifications
Parameter
Value / Description
Ligand Name
1,2-Bis(diphenylphosphino)benzene (dppbz)
Backbone
Ortho-phenylene (Rigid)
Natural Bite Angle ()
~83° - 86°
Observed P-Fe-P Angle
85.5° - 87.0° (varies by oxidation state/co-ligands)
dppf: ~99° (Ferrocene backbone, large bite angle).
Crystallographic Evidence in Iron Complexes
In iron complexes, the rigidity of dppbz resists distortion, maintaining a tight bite angle even under steric stress.
Case Study: Dinitrosyl Iron Complexes (DNICs)
Experimental data from [Fe(NO)2(dppbz)] (tetrahedral geometry) reveals the specific structural enforcement of dppbz compared to dppp.
Complex
Ligand Backbone
P-Fe-P Angle (°)
Fe-P Bond Length (Å)
Structural Note
[Fe(NO)₂ (dppbz)]
Benzene (Rigid)
85.65°
2.22
Tight bite angle distorts tetrahedron.
[Fe(NO)₂ (dppp)]
Propane (Flexible)
93.40°
2.24
Wider angle closer to ideal tetrahedral.
Implication: The narrower bite angle of dppbz in [Fe(NO)2(dppbz)] forces the nitrosyl (NO) ligands closer together, increasing the overlap between the Fe
-orbitals and the NO orbitals, which can be observed in IR stretching frequencies (electronic tuning).
Spin State & Electronic Modulation
In octahedral Iron(II) complexes like [Fe(dppbz)2Cl2]:
Field Strength: dppbz is a strong-field ligand.
Spin State: The coordination of two dppbz ligands typically enforces a Low Spin (S=0) diamagnetic state.
Mechanism: The rigid backbone maximizes orbital overlap (strong
-donation), raising the energy of the orbitals (anti-bonding) and ensuring the orbitals are fully occupied.
Part 3: Catalytic Application (Kumada/Negishi Coupling)
The [FeCl2(dppbz)2] complex is a precatalyst for cross-coupling reactions. The bite angle plays a critical role in the Reductive Elimination step.
Mechanistic Logic
Pre-catalyst: [Fe(dppbz)2Cl2] (Air stable).
Activation: Reaction with Grignard (R-MgX) generates the active low-valent iron species (likely Fe(I) or Fe(II)-ate).
Bite Angle Effect: The small bite angle (~85°) of dppbz destabilizes the square-planar intermediate typically associated with Pd-catalysis, but in Fe-catalysis, it stabilizes the specific geometry required for rapid reductive elimination while suppressing
-hydride elimination (a common side reaction in Fe-alkyl chemistry).
Pathway Visualization
The following diagram illustrates the activation and catalytic cycle logic for dppbz-iron systems.
Figure 1: Catalytic cycle for Iron-dppbz cross-coupling, highlighting the role of the ligand in the reductive elimination step.
Part 4: Experimental Protocols
Protocol 1: Synthesis of [Fe(dppbz)Cl2] (In Situ & Isolated)
This protocol yields the ferrous chloride complex, a common precursor.
Reagents:
Anhydrous
(126.75 mg, 1.0 mmol)
dppbz (446.4 mg, 1.0 mmol for 1:1; 892.8 mg for 1:2)
Solvent: Anhydrous THF or Ethanol (Degassed)
Workflow:
Preparation: In a Nitrogen-filled glovebox, dissolve dppbz in anhydrous THF (10 mL).
Addition: Add anhydrous
directly to the stirring ligand solution.
Note:
has low solubility in THF; using adduct improves kinetics.
Reaction: Stir at room temperature for 12 hours. The solution typically turns from off-white/pale green to orange/brown .
Isolation:
Concentrate solution to ~2 mL under vacuum.
Add anhydrous pentane (20 mL) to precipitate the complex.
Filter and wash with pentane.
Validation:
NMR: Check for a singlet shifted downfield relative to free ligand (Free dppbz ppm; Complex to ppm depending on solvent/geometry).
Protocol 2: Determination of Bite Angle via X-Ray Crystallography
The only definitive method to determine the exact bite angle in a specific complex.
Crystal Growth Workflow:
Figure 2: Vapor diffusion method for growing X-ray quality crystals of Fe-dppbz complexes.
Data Extraction:
Solve structure (Space group determination).
Locate Fe, P1, and P2 atoms.
Calculate angle
.
Compare bond lengths
and to assess symmetry.
Part 5: References
Bite Angle Effects in Iron-Nitrosyls:
Title: A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene).[2]
Source: Hwu, T. et al., Journal of Organometallic Chemistry / PMC.
Technical Guide: Engineering Spin States in Iron(II) Phosphine Complexes for Catalytic Efficacy
Executive Summary In the transition from palladium to iron-catalyzed cross-coupling in pharmaceutical synthesis, the electronic structure of the iron center is the governing variable. Unlike Palladium(0/II) cycles which...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the transition from palladium to iron-catalyzed cross-coupling in pharmaceutical synthesis, the electronic structure of the iron center is the governing variable. Unlike Palladium(0/II) cycles which are predominantly diamagnetic, Iron(II) (
) systems exhibit a dichotomy between low-spin (LS, ) and high-spin (HS, ) states.
For drug development professionals, this distinction is not merely academic; it dictates reactivity. Low-spin complexes are often kinetically inert "sinks," while high-spin complexes—characterized by populated antibonding orbitals (
)—exhibit the lability and open coordination sites necessary for rapid oxidative addition and reductive elimination. This guide outlines the rational design, synthesis, and validation of these complexes.
Part 1: The Theoretical Framework
The
Dichotomy
Iron(II) sits at a critical energetic juncture where the Crystal Field Splitting energy (
) often competes with the Spin Pairing Energy ().
Low-Spin (
): Occurs when . Typical of strong-field ligands (e.g., small alkyl phosphines like PMe, dmpe). These complexes are diamagnetic and coordinatively saturated (usually octahedral).
High-Spin (
): Occurs when . To achieve this with phosphines (which are naturally strong-field -acceptors), one must disrupt the octahedral symmetry or introduce massive steric strain. These complexes are paramagnetic and often distorted (tetrahedral or trigonal bipyramidal).
Ligand Design Logic
To engineer a specific spin state, we manipulate two variables: Sterics (Cone Angle) and Geometry .
Figure 1: Strategic decision tree for ligand selection based on desired electronic state.
Part 2: Strategic Synthesis
Synthesis of High-Spin Precatalysts
High-spin Fe(II) phosphines are rare because phosphines strongly favor low-spin states. Success requires bulky ligands that physically prevent the approach of a fifth or sixth ligand, enforcing a lower coordination number (4 or 5) and weaker field splitting.
Target Complex: [Fe(SciOPP)Cl2] (High-Spin,
)
Rationale: The SciOPP ligand provides immense steric bulk, forcing a distorted tetrahedral geometry that ensures a high-spin ground state, essential for Kumada cross-coupling activity.
Protocol:
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with anhydrous FeCl
(1.0 equiv) and THF (10 mL/mmol).
Ligand Addition: Add the bulky bisphosphine ligand (e.g., SciOPP or dippe) (1.05 equiv) as a solid.
Reaction: Stir at room temperature for 12 hours. The solution typically shifts from off-white/pale green to a deep color (often blue or purple for high-spin tetrahedral species).
Isolation: Remove volatiles under vacuum. Wash the residue with pentane to remove excess ligand. Extract with benzene or toluene and filter through Celite.
Crystallization: Layer the concentrated toluene solution with pentane at -35°C.
Synthesis of Low-Spin Benchmarks
Target Complex: [Fe(dmpe)2Cl2] (Low-Spin,
)
Rationale: Used as a diamagnetic reference standard.
Protocol:
Reaction: Combine FeCl
with 2.2 equiv of dmpe (1,2-bis(dimethylphosphino)ethane) in methanol.
Observation: Immediate formation of a bright yellow/orange solid (characteristic of LS octahedral Fe(II)).
Purification: Recrystallize from methanol/ether.
Part 3: The Self-Validating Characterization System
Trustworthiness in iron catalysis relies on proving the spin state, as it correlates directly with the presence of active species versus inactive impurities.
This is the primary "self-validating" step to perform immediately after synthesis. It determines the number of unpaired electrons in solution without expensive SQUID magnetometry.
Reagents:
Analyte: Isolated Iron complex (~10-15 mg, weighed precisely).
between 4.9 and 5.5 confirms a high-spin state (4 unpaired electrons). Values < 1.0 indicate low-spin (or impurities).
Analytical Workflow Diagram
Figure 2: Routine characterization workflow to distinguish spin states.
Part 4: Applications in Drug Development
Metalloradical Catalysis
High-spin iron(II) complexes are increasingly utilized to access "metalloradical" pathways that Palladium cannot access. In the synthesis of N-heterocycles (common pharmacophores), high-spin Fe(II) catalysts can activate C(sp
)–H bonds via single-electron transfer (SET) mechanisms rather than standard two-electron oxidative addition.
Mechanism: The populated
orbitals in high-spin complexes make the metal center more reducing and the ligands more labile. This allows for the generation of carbon-centered radicals which can then be trapped to form C-N or C-C bonds.
Example: Intramolecular amination of tetrazolopyridines to form fused ring systems.
Cross-Coupling (Kumada/Suzuki)
High-spin Fe(II) species (often formed in situ from Fe(II) precatalysts and Grignard reagents) are the active species in many C(sp
)–C(sp) couplings.
Advantage: Unlike Pd, these high-spin Fe catalysts are less prone to
-hydride elimination, allowing the coupling of secondary alkyl halides—a frequent requirement in modern drug synthesis.
References
Chirik, P. J., et al. (2015). Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society. Link
Evans, D. F. (1959). The Determination of the Paramagnetic Susceptibility of Substances in Solution by Nuclear Magnetic Resonance. Journal of the Chemical Society. Link
Wolf, R., et al. (2016). Six-coordinate high-spin iron(II) complexes with bidentate PN ligands based on 2-aminopyridine. Dalton Transactions. Link
Mandal, S., et al. (2022). An iron(II)-based metalloradical system for intramolecular amination of C(sp2)–H and C(sp3)–H bonds. Chemical Science. Link
Gütlich, P. (2013). Mössbauer Spectroscopy in Transition Metal Chemistry. Springer. Link
Advanced Synthesis and Application of[FeCl2(dppbz)₂]: A Technical Guide for Homogeneous Iron Catalysis
Executive Summary Iron-catalyzed cross-coupling has rapidly emerged as a sustainable, low-toxicity alternative to traditional palladium-based methodologies (1)[1]. Among the most effective precatalysts in this domain is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Iron-catalyzed cross-coupling has rapidly emerged as a sustainable, low-toxicity alternative to traditional palladium-based methodologies (1)[1]. Among the most effective precatalysts in this domain is [FeCl2(dppbz)2] (CAS: 101566-80-7) (2)[2], an octahedral iron(II) complex featuring the rigid 1,2-bis(diphenylphosphino)benzene (dppbz) ligand. This whitepaper provides a comprehensive, self-validating protocol for the synthesis of [FeCl2(dppbz)2], detailing the mechanistic causality behind experimental choices and its application in advanced cross-coupling workflows.
Mechanistic Rationale: The Role of the dppbz Ligand
The transition from precious metals to earth-abundant iron requires overcoming the inherent challenges of first-row transition metals—namely, their propensity for one-electron redox processes and weak ligand field stabilization. The selection of the dppbz ligand in this complex is highly intentional:
Rigidity and Bite Angle: Unlike flexible aliphatic diphosphines (e.g., dppe or dppb), the ortho-phenylene backbone of dppbz enforces a rigid coordination geometry. This prevents ligand dissociation during the catalytic cycle, maintaining a sterically protected metal center (1)[1].
Suppression of Side Reactions: In the cross-coupling of alkyl electrophiles, β-hydride elimination is a major parasitic pathway. The tight bidentate coordination of two dppbz ligands ensures the iron center remains electron-rich, accelerating the desired reductive elimination over undesired β-hydride elimination (3)[3].
Oxidation State Stabilization: The strong σ-donor and moderate π-acceptor properties of the four phosphorus atoms stabilize the Fe(II) center in a low-spin, diamagnetic octahedral configuration, which is critical for controlled two-electron transmetalation steps (4)[4].
Self-Validating Experimental Protocol
The synthesis of [FeCl2(dppbz)2] relies on the direct complexation of anhydrous iron(II) chloride with the dppbz ligand. Because Fe(II) is highly susceptible to oxidation to Fe(III) in the presence of moisture and air, strict Schlenk techniques are mandatory.
Step-by-Step Methodology
Preparation of the Environment: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3 times).
Reagent Loading: Inside an inert-atmosphere glovebox, charge the flask with anhydrous FeCl₂ (1.0 eq).
Causality: Traces of water will form [Fe(H2O)6]Cl2, an aqua complex that is thermodynamically inert to phosphine substitution.
Validation Checkpoint: The suspension should appear pale yellow/brown. THF is chosen because it weakly coordinates to Fe(II), facilitating the dissolution of the precursor without outcompeting the incoming bidentate phosphines.
Ligand Introduction: Add dppbz (2.05 eq). A slight excess ensures complete consumption of the iron precursor, preventing the formation of coordinatively unsaturated, paramagnetic byproducts.
Complexation: Stir the mixture at 25 °C for 12 hours.
Validation Checkpoint: The reaction mixture will transition from a pale suspension to a deep, homogeneous solution, indicating successful ligand exchange and the formation of the soluble [FeCl2(dppbz)2] complex.
Isolation via Anti-Solvent Precipitation: Concentrate the THF solution to one-third of its volume under reduced pressure. Slowly layer with anhydrous pentane.
Causality: The highly non-polar pentane rapidly decreases the dielectric constant of the medium, forcing the highly symmetrical, lipophilic complex to precipitate.
Filtration and Drying: Filter the precipitate via a Schlenk frit, wash with cold pentane (2 × 5 mL), and dry under high vacuum for 4 hours to yield the pure catalyst (3)[3].
Quantitative Data & Characterization
The following tables summarize the stoichiometric parameters and the analytical metrics required to validate the integrity of the synthesized complex.
Indicates successful ligand coordination and dissolution.
³¹P{¹H} NMR (C₆D₆)
Sharp singlet
Confirms a diamagnetic, low-spin d⁶ octahedral complex with equivalent P atoms.
Solubility Profile
Soluble in DCM/THF; Insoluble in Pentane
Enables purification via anti-solvent precipitation.
Catalytic Applications and Workflows
[FeCl2(dppbz)2] has proven exceptionally active in the Negishi coupling of alkyl halides with arylaluminum reagents (4)[4]. Nakamura and co-workers demonstrated that this specific catalyst enables the aluminum-variant Negishi coupling, where the dynamic equilibrium of arylaluminum species is critically modulated by co-existing magnesium salts (3)[3]. Furthermore, the complex is a robust catalyst for fluoroaromatic coupling reactions (5)[5].
Synthesis workflow of [FeCl2(dppbz)2] highlighting key self-validating checkpoints.
Proposed catalytic cycle for cross-coupling utilizing the[FeCl2(dppbz)2] precatalyst.
References
Iron-Catalyzed Cross Coupling of Alkyl Electrophiles
Source: Thieme Connect
URL:[Link]
Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)
Source: NIH (National Institutes of Health)
URL:[Link]
The first iron-catalysed aluminium-variant Negishi coupling: critical effect of co-existing salts on the dynamic equilibrium of
Source: Royal Society of Chemistry (RSC)
URL:[Link]
An In-depth Technical Guide to the Crystal Structure of Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II)
Introduction: The Significance of Iron-Diphosphine Complexes Iron, being an earth-abundant and non-toxic metal, presents a compelling alternative to precious metal catalysts (such as palladium, rhodium, and ruthenium) th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Iron-Diphosphine Complexes
Iron, being an earth-abundant and non-toxic metal, presents a compelling alternative to precious metal catalysts (such as palladium, rhodium, and ruthenium) that are prevalent in industrial and academic chemical synthesis. The development of iron-based catalysts for a variety of organic transformations, including cross-coupling reactions, is a vibrant and critical area of research. The efficacy of a metal catalyst is profoundly influenced by the ligand sphere surrounding the metal center. Diphosphine ligands, particularly those with rigid backbones, are of significant interest as they can impart thermal stability and control the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity.[1]
1,2-bis(diphenylphosphino)benzene, commonly abbreviated as dppbz, is a bidentate phosphine ligand that has demonstrated considerable utility in transition metal catalysis.[1][2] Its rigid o-phenylene backbone enforces a specific bite angle, which can be crucial in dictating the geometry of the resulting metal complex and, consequently, its catalytic activity. This guide provides a detailed examination of the synthesis and structural characterization of the iron(II) complex with dppbz, focusing on the crystallographically characterized species. While the topic specifies the dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II) complex, [FeCl2(dppbz)2], the most detailed structural data available in the literature pertains to the related 1:1 complex, Dichloro(1,2-bis(diphenylphosphino)benzene)iron(II), [FeCl2(dppbz)]. This guide will present the detailed structure of the 1:1 complex and discuss the known information about the 1:2 complex, providing a comprehensive overview for researchers in the field.
Synthesis of Dichloro(1,2-bis(diphenylphosphino)benzene)iron(II)
The synthesis of iron(II)-phosphine complexes requires the careful exclusion of air and moisture, as both iron(II) and phosphine ligands are susceptible to oxidation. The synthesis of [FeCl2(dppbz)] can be achieved through the reaction of the dppbz ligand with an iron(II) precursor.[3]
Experimental Protocol
Objective: To synthesize Dichloro(1,2-bis(diphenylphosphino)benzene)iron(II).
In a Schlenk flask under an inert atmosphere, dissolve 1,2-bis(diphenylphosphino)benzene (1.0 equivalent) in hot toluene.
In a separate Schlenk flask, dissolve FeCl2(THF)1.5 (1.0 equivalent) in toluene.
Slowly add the FeCl2(THF)1.5 solution to the hot solution of the dppbz ligand with continuous stirring.
Observe for any color change or precipitation, which would indicate the formation of the complex.
After the addition is complete, allow the reaction mixture to stir at an elevated temperature for a specified period to ensure complete reaction.
Slowly cool the reaction mixture to room temperature, and then further cool to -30 °C to facilitate the crystallization of the product.
Isolate the resulting crystals by filtration under an inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.
Single crystals suitable for X-ray diffraction can be obtained by slow cooling of the reaction mixture.[3]
Causality Behind Experimental Choices
Inert Atmosphere: The use of a Schlenk line and an inert atmosphere is critical to prevent the oxidation of the iron(II) center and the phosphine ligands.
Anhydrous Solvents: The exclusion of water is necessary to prevent the formation of iron hydroxides and other undesired side products.
FeCl2(THF)1.5 Precursor: This precursor is often used as it is more soluble in organic solvents compared to anhydrous FeCl2.
Hot Toluene: The use of a hot solvent helps to ensure the complete dissolution of the reactants and can facilitate the reaction kinetics.
Slow Cooling: Slow cooling promotes the formation of well-ordered, single crystals that are suitable for X-ray crystallographic analysis.
Crystal Structure Analysis
The solid-state structure of Dichloro(1,2-bis(diphenylphosphino)benzene)iron(II), [FeCl2(dppbz)], has been elucidated by single-crystal X-ray diffraction.[3] The analysis reveals a monomeric complex with a four-coordinate iron center.
Molecular Geometry of [FeCl2(dppbz)]
The iron(II) center in [FeCl2(dppbz)] is coordinated by the two phosphorus atoms of the dppbz ligand and two chloride ions. The resulting geometry is best described as a distorted tetrahedron .[3] This distortion is a direct consequence of the steric constraints imposed by the bidentate dppbz ligand.
The rigidity of the o-phenylene backbone of the dppbz ligand forces a constrained P-Fe-P angle, often referred to as the bite angle. This structural constraint leads to a significant deviation from the ideal tetrahedral angle of 109.5°. In the case of [FeCl2(dppbz)], the P-Fe-P bite angle is approximately 80.38°.[3] To accommodate this acute angle, the Cl-Fe-Cl angle opens up significantly to about 124.85°.[3]
Caption: Molecular structure of [FeCl2(dppbz)] with key bond angles.
Quantitative Crystallographic Data for [FeCl2(dppbz)]
The following table summarizes key bond lengths and angles for the [FeCl2(dppbz)] complex as determined by X-ray crystallography.[3]
Parameter
Value
Description
Bond Lengths
Fe-P1
~2.429 Å
Bond distance between Iron and Phosphorus 1
Fe-P2
~2.455 Å
Bond distance between Iron and Phosphorus 2
Fe-Cl1
~2.212 Å
Bond distance between Iron and Chlorine 1
Fe-Cl2
~2.223 Å
Bond distance between Iron and Chlorine 2
Bond Angles
P-Fe-P
80.38°
Bite angle of the dppbz ligand
Cl-Fe-Cl
124.85°
Angle between the two chloride ligands
Note: The exact bond lengths can vary slightly depending on the specific crystal structure determination.
The Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II) Complex, [FeCl2(dppbz)2]
The complex with a 1:2 ratio of iron to the dppbz ligand, [FeCl2(dppbz)2], has also been synthesized and its crystal structure reported.[4] In this complex, the iron(II) center is six-coordinate, with two chloride ions and four phosphorus atoms from the two bidentate dppbz ligands. The coordination geometry is described as low-spin octahedral .[4]
The presence of two bulky dppbz ligands creates a more sterically crowded environment around the iron center compared to the 1:1 complex. This increased steric pressure is a key factor in determining the coordination number and geometry of the resulting complex. The transition from a high-spin tetrahedral geometry in the 1:1 complex to a low-spin octahedral geometry in the 1:2 complex highlights the significant influence of ligand stoichiometry on the electronic and magnetic properties of the iron center.
Caption: Workflow for the synthesis and structural characterization of [FeCl2(dppbz)2].
Spectroscopic Characterization
³¹P NMR Spectroscopy: This technique would be highly informative, showing a characteristic shift for the phosphorus nuclei upon coordination to the iron center. The multiplicity of the signal would provide information about the symmetry of the complex.
¹H NMR Spectroscopy: The proton NMR spectrum would show complex multiplets in the aromatic region corresponding to the phenyl and benzene protons of the dppbz ligands.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic vibrational modes for the coordinated dppbz ligand.
Mass Spectrometry: This would be used to confirm the molecular weight of the complex.
Magnetic Susceptibility Measurements: These measurements would confirm the low-spin state of the iron(II) center in the octahedral [FeCl2(dppbz)2] complex.
Conclusion
The coordination chemistry of iron with the 1,2-bis(diphenylphosphino)benzene ligand is a rich field with implications for the development of novel, earth-abundant metal catalysts. The structural analysis of both the 1:1 complex, [FeCl2(dppbz)], and the 1:2 complex, [FeCl2(dppbz)2], reveals the profound impact of ligand stoichiometry on the coordination geometry and electronic properties of the iron center. The distorted tetrahedral geometry of the 1:1 complex contrasts with the low-spin octahedral geometry of the 1:2 complex, providing valuable insights for the rational design of iron catalysts with tailored properties. Further investigation into the reactivity of these complexes is warranted to fully explore their potential in catalytic applications.
References
Albers, M. O., et al. (1986). Crystal and molecular structures of four bis(diphosphine) complexes of iron(II): bis[1,2-bis(diethylphosphino)ethane]di-iodoiron(II), dichloro-bis[o-phenylenebis(diphenylphosphine)]iron(II), bis(acetonitrile)bis-[o-phenylenebis(diphenylphosphine)]iron(II) di-iodide, and iodobis-[o-phenylenebis(diphenylphosphine)]iron(II) iodide. Journal of the Chemical Society, Dalton Transactions, (12), 2469-2479. [Link]
LookChem. (n.d.). 1,2-BIS(DIPHENYLPHOSPHINO)BENZENE. Retrieved from [Link]
American Elements. (n.d.). [FeCl2bis(dppbz)]. Retrieved from [Link]
Holland, P. L., et al. (2016). Electronic Structure and Bonding in Iron(II) and Iron(I) Complexes Bearing Bisphosphine Ligands of Relevance to Iron-Catalyzed C–C Cross-Coupling. Inorganic Chemistry, 55(1), 299-310. [Link]
Technical Guide: Solubility & Solvation Dynamics of [FeCl₂(dppbz)₂]
This guide details the solubility profile, solvation dynamics, and handling protocols for [FeCl₂bis(dppbz)] (Bis(1,2-bis(diphenylphosphino)benzene)iron(II) chloride) in Tetrahydrofuran (THF) and Dichloromethane (DCM).[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profile, solvation dynamics, and handling protocols for [FeCl₂bis(dppbz)] (Bis(1,2-bis(diphenylphosphino)benzene)iron(II) chloride) in Tetrahydrofuran (THF) and Dichloromethane (DCM).[1][2]
Executive Summary
[FeCl₂(dppbz)₂] (CAS: 101566-80-7) is a coordination complex featuring an Iron(II) center stabilized by two chelating 1,2-bis(diphenylphosphino)benzene (dppbz) ligands and two chloride anions.[1][2] Its solubility behavior is governed by the competition between the lattice energy of the crystalline complex and the solvation power of the medium.
DCM (Dichloromethane): Acts as the primary structural solvent .[1] It provides high solubility through polarizability matching without competing for coordination sites, making it ideal for spectroscopic analysis (NMR) and recrystallization.[1][2]
THF (Tetrahydrofuran): Acts as the functional reaction solvent .[1] While it dissolves the complex well, THF is a Lewis base that can transiently coordinate to the iron center (if a coordination site opens), facilitating catalytic cycles (e.g., Negishi coupling) but posing risks for long-term storage stability.[2]
Physicochemical Identity
To understand the solubility, one must understand the solute.[2] The "bis" designation implies a saturated coordination sphere, typically octahedral.[2]
Feature
Description
Impact on Solubility
Formula
[FeCl₂(dppbz)₂]
High molecular weight (~1019 g/mol ) requires solvents with good dispersion forces.[1]
Ligand
dppbz (Benzene backbone)
The rigid phenylene backbone reduces entropy loss upon chelation, making the complex more stable than flexible analogs (e.g., dppe), but also less soluble in non-polar alkanes (Pentane/Hexane).[1][2]
Geometry
Distorted Octahedral
Generally exists as the trans-dichloro or cis-dichloro isomer.[1] The trans isomer is often less soluble due to better packing.
Polarity
Moderate
The lipophilic phenyl rings (8 total) dominate the surface, but the Fe-Cl bonds provide a dipole handle for polar solvents like DCM and THF.
Solubility Profile: THF vs. DCM[1][2][3]
Dichloromethane (DCM)
Status:Excellent Solubility (Recommended for Analysis)
DCM is the "gold standard" solvent for this complex.[1][2] It dissolves [FeCl₂(dppbz)₂] readily at room temperature.[1][2]
Mechanism: DCM interacts via weak dipole-dipole forces and dispersion forces with the phenyl rings of the phosphine ligands. Crucially, DCM is non-coordinating (weak Lewis base).[1][2] It solvates the complex without disturbing the Fe-P or Fe-Cl bonds.
Application:
NMR Spectroscopy: CD₂Cl₂ is the preferred solvent to observe the "native" structure.
Crystallization: Layering Hexane or Pentane over a concentrated DCM solution is the standard method to grow X-ray quality crystals.
Tetrahydrofuran (THF)
Status:Good Solubility (Recommended for Catalysis)
THF dissolves the complex effectively, often achieving concentrations required for catalysis (10–50 mM).[1][2]
Mechanism: THF is a polar aprotic solvent with oxygen lone pairs (Lewis base).[1] While it dissolves the complex, it creates a dynamic solvation shell .[2] In catalytic cycles, if a chloride dissociates (forming a cationic species [FeCl(dppbz)₂]⁺), THF will immediately coordinate to the vacant site, stabilizing the reactive intermediate.[2]
Risk Factor: Prolonged storage in wet THF can lead to decomposition.[1] The oxygen donor of THF can promote oxidation of the phosphine ligands if any trace air is present.
Quantitative Solubility Estimates
Note: Exact saturation limits vary by crystal polymorph and purity. Values below are operational ranges based on synthetic protocols.
Solvent
Solubility (25°C)
Saturation State
Primary Use Case
DCM
High (>50 mg/mL)
Deep red/orange solution
Workup, NMR, Recrystallization
THF
Moderate-High (~20-40 mg/mL)
Orange solution
Cross-coupling reactions (Negishi)
Diethyl Ether
Low (<5 mg/mL)
Suspension
Washing precipitates
Hexane
Insoluble
Precipitate
Anti-solvent for precipitation
Mechanistic Visualization
The following diagram illustrates the divergent behaviors of the complex in the two solvents.
Figure 1: Solvation dynamics of [FeCl₂(dppbz)₂] showing inert solvation in DCM versus potential active coordination in THF.
Operational Protocols
Protocol: Anaerobic Dissolution (Self-Validating)
Since Iron(II) phosphine complexes are susceptible to oxidation (turning from orange/red to brown/green rust), strict anaerobic conditions are required.[1][2]
Preparation: Dry THF or DCM over activated alumina or distill over CaH₂ (DCM) / Na/Benzophenone (THF).[1] Degas via freeze-pump-thaw (3 cycles).[1]
Vessel: Use a Schlenk tube or Nitrogen-filled glovebox.[1]
Add solvent via cannula or syringe against counter-flow of inert gas.
Validation:
Success: Solution is clear, vibrant orange/red.[2]
Failure:[1][2] Solution turns cloudy, brown, or precipitates a green solid (Fe(III) species).[1][2]
Protocol: Recrystallization (DCM/Hexane Layering)
This method exploits the high solubility in DCM and insolubility in Hexane.[1]
Dissolve 100 mg of complex in minimal DCM (~2 mL) to obtain a saturated solution.
Filter through a glass fiber filter (in glovebox) to remove physical impurities.[1]
Carefully layer 4 mL of dry Hexane on top of the DCM solution. Do not mix.
Seal tight and let stand at -20°C for 24-48 hours.
Result: X-ray quality crystals will grow at the interface.[1]
Workflow Decision Tree
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
Synthesis and Catalytic Application of Iron Bisphosphine Complexes
Source: Royal Society of Chemistry (RSC)
Context: Details the use of FeCl2(dppbz)2 in Negishi cross-coupling and its preparation in THF.
Iron-Catalyzed Cross-Coupling of Alkyl Electrophiles
Source: Thieme Connect
Context: Describes the preformed FeCl2(dppbz)2 complex and its solubility/reactivity profile in THF during alkyl halide coupling.
1,2-Bis(diphenylphosphino)benzene (dppbz) Ligand Properties
Source: Sigma-Aldrich / Merck
Context:[1] Provides physicochemical data on the ligand backbone which dictates the solubility of the resulting metal complex.
[1][2]
Crystal Structures of Bis(diphosphine) Iron(II) Complexes
Source: Dalton Transactions
Context: Discusses the structural solvation of similar iron-diphosphine complexes ([FeCl2(opdp)2]) in DCM and THF, confirming the coordination geometry.
[1][2]
Application Notes and Protocols: [FeCl2(dppbz)2] Catalyzed Negishi Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Sustainable Cross-Coupling Carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Sustainable Cross-Coupling
Carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures essential for pharmaceuticals and advanced materials. The Negishi cross-coupling, a powerful reaction that couples organozinc compounds with organic halides, has traditionally relied on palladium or nickel catalysts.[1] While highly effective, the cost and toxicity associated with these precious metals have driven the exploration of more sustainable and economical alternatives. Iron, being the most abundant transition metal in the Earth's crust, presents a compelling and environmentally benign catalytic option.[2]
This document provides a detailed guide to the application of the iron(II) complex, [FeCl2(dppbz)2], as a robust and efficient pre-catalyst for the Negishi cross-coupling reaction. The ligand, 1,2-bis(diphenylphosphino)benzene (dppbz), plays a crucial role in stabilizing the active iron species and facilitating the catalytic cycle.[3] We will delve into the mechanistic underpinnings of this iron-catalyzed process, provide a detailed experimental protocol, and showcase the versatility of this system.
Mechanistic Insights: An Iron(I)-Centered Catalytic Cycle
While the precise mechanism of iron-catalyzed cross-coupling reactions can be complex and substrate-dependent, a growing body of evidence suggests the involvement of low-valent iron species.[4] For the [FeCl2(dppbz)2] pre-catalyst, a plausible catalytic cycle, based on spectroscopic and synthetic studies, is believed to operate through an Fe(I)/Fe(II)/Fe(III) manifold.[4][5]
The cycle is initiated by the in-situ reduction of the Fe(II) pre-catalyst by the organozinc reagent to form a highly reactive Fe(I) species. This Fe(I) intermediate is central to the catalytic process.
The key steps are proposed as follows:
Oxidative Addition: The active Fe(I) species undergoes oxidative addition with the organic halide (R-X), forming an organoiron(III) intermediate and an iron(II) halide species.
Transmetalation: The iron(II) species then transmetalates with the organozinc reagent (R'-ZnX), generating an organoiron(II) species and a zinc halide salt.
Radical Recombination & Reductive Elimination: The organoiron(II) species can rapidly recombine with the alkyl radical formed in the initial step to produce a diorganoiron(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired cross-coupled product (R-R') and regenerates the active Fe(I) catalyst, thus completing the cycle.[5]
The dppbz ligand is critical for stabilizing the various iron oxidation states throughout the cycle and preventing undesirable side reactions, such as β-hydride elimination.[2]
Caption: Proposed catalytic cycle for the [FeCl2(dppbz)2] catalyzed Negishi cross-coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the [FeCl2(dppbz)2] catalyzed Negishi cross-coupling of an aryl bromide with an alkylzinc reagent. It is intended as a starting point and can be optimized for specific substrates.
Materials:
[FeCl2(dppbz)2] pre-catalyst
Aryl bromide
Alkylzinc reagent (e.g., prepared in situ from the corresponding alkyl bromide and zinc dust)
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Inert atmosphere glovebox or Schlenk line
Standard laboratory glassware for organic synthesis
Procedure:
Preparation of the Organozinc Reagent (if not commercially available):
In a glovebox or under an inert atmosphere, activate zinc dust by stirring with a catalytic amount of I2 or 1,2-dibromoethane in anhydrous THF for 30 minutes.
Add the alkyl bromide dropwise to the activated zinc suspension.
Stir the mixture at room temperature until the zinc is consumed and a clear solution of the organozinc reagent is formed.
Cross-Coupling Reaction:
To an oven-dried Schlenk flask containing a magnetic stir bar, add the [FeCl2(dppbz)2] pre-catalyst (typically 1-5 mol%).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add the aryl bromide to the flask.
Dissolve the solids in anhydrous, degassed THF.
Slowly add the prepared organozinc reagent solution to the reaction mixture at room temperature.
Stir the reaction at the desired temperature (typically room temperature to 50 °C) and monitor its progress by TLC or GC-MS.
Work-up and Purification:
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Caption: General experimental workflow for the [FeCl2(dppbz)2] catalyzed Negishi cross-coupling.
Data Summary: Reaction Parameters and Scope
The [FeCl2(dppbz)2] catalyzed Negishi cross-coupling protocol demonstrates broad applicability and tolerance to various functional groups. The following table summarizes typical reaction conditions and substrate scope.
Parameter
Typical Range/Value
Notes
Reference
Catalyst Loading
1 - 5 mol%
Lower loadings may be possible with optimized conditions.
Inert Atmosphere: The exclusion of air and moisture is critical for the success of the reaction, as both the organozinc reagents and the low-valent iron catalyst are sensitive. The use of a glovebox or proper Schlenk techniques is highly recommended.
Purity of Reagents: The purity of the organozinc reagent and the organic halide can significantly impact the reaction yield and selectivity.
Ligand Selection: While dppbz is a highly effective ligand, other phosphine ligands can also be employed, and their electronic and steric properties can influence the reaction outcome.[10]
Homocoupling: The formation of homocoupled products (R-R and R'-R') can sometimes be observed. This can often be minimized by slow addition of the organozinc reagent and careful control of the reaction temperature.[2]
Conclusion
The [FeCl2(dppbz)2] catalyzed Negishi cross-coupling offers a cost-effective, environmentally friendly, and highly efficient alternative to traditional palladium- and nickel-based systems. Its broad substrate scope and high functional group tolerance make it a valuable tool for the synthesis of a wide array of organic molecules. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can successfully implement this powerful protocol in their synthetic endeavors, contributing to the advancement of sustainable chemistry in drug discovery and materials science.
References
Guthrie, J. R., et al. (2018). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 51(7), 1636-1647. Available from: [Link]
Hatakeyama, T., et al. (2019). Iron-catalyzed Alkyl–Alkyl Negishi Coupling of Organoaluminum Reagents. Chemistry Letters, 48(5), 454-457. Available from: [Link]
Dai, C., & Fu, G. C. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(44), 14352-14353. Available from: [Link]
Wikipedia. (2023). Negishi coupling. Available from: [Link]
Hatakeyama, T., Nakagawa, N., & Nakamura, M. (2009). Iron-Catalyzed Negishi Coupling Toward an Effective Olefin Synthesis. Organic Letters, 11(20), 4474-4477. Available from: [Link]
Bedford, R. B., et al. (2018). Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines. Dalton Transactions, 47(30), 10078-10085. Available from: [Link]
Macmillan Group. (2016). Recent Developments in Iron-Catalyzed Cross-Coupling. Available from: [Link]
Knochel, P. (2018). The Negishi Cross-Coupling Reaction. In Organic Reactions (pp. 1-708). John Wiley & Sons, Inc. Available from: [Link]
Organic Syntheses. (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 82, 151. Available from: [Link]
Hatakeyama, T., et al. (2022). Iron-Catalyzed Cross-Coupling Reactions Tuned by Bulky Ortho-Phenylene Bisphosphine Ligands. The Chemical Record, 22(5), e202100311. Available from: [Link]
Bedford, R. B., et al. (2021). Simplifying Iron-Phosphine Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 60(43), 23153-23158. Available from: [Link]
Bedford, R. B., Huwe, M., & Wilkinson, M. C. (2009). Iron-catalysed Negishi coupling of benzylhalides and phosphates. Chemical Communications, (6), 600-602. Available from: [Link]
Application Note: Iron-Catalyzed Cross-Coupling of Fluoroarenes using dppbz
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on Iron-Catalyzed Cross-Coupling of Fluoroarenes using the ligand dppbz (1,2-bis(diphenylphosphino)benzene)...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on Iron-Catalyzed Cross-Coupling of Fluoroarenes using the ligand dppbz (1,2-bis(diphenylphosphino)benzene).
While "C-F activation" typically refers to the cleavage of the C-F bond, the specific Iron/dppbz system developed by Nakamura and Hatakeyama is renowned for its chemoselectivity : it activates C-Halogen (Cl, Br, I) or C-H bonds on fluoroarenes while preserving the C-F bonds . This distinction is critical in medicinal chemistry for synthesizing polyfluorinated biaryls. This guide details that protocol, while also addressing the mechanistic nuances of C-F interaction.
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability and lipophilicity. Traditional methods using Palladium or Nickel often suffer from high cost, toxicity, or indiscriminate C-F bond cleavage (defluorination).
This protocol details the Iron-Catalyzed Cross-Coupling of Polyfluorinated Arylzinc Reagents with Alkyl Halides using 1,2-bis(diphenylphosphino)benzene (dppbz) .[1] Unlike TMEDA-based iron systems which can be sluggish with polyfluorinated substrates, the Fe/dppbz system enables high-yield coupling under mild conditions. This method is a self-validating system for synthesizing fluorinated pharmacophores without unwanted defluorination.
Mechanistic Insight & Causality
The efficacy of the Fe/dppbz system lies in the ligand's bite angle and electronic properties, which stabilize the active low-valent iron species.
The Challenge: Polyfluorinated arenes are electron-deficient, making the corresponding organometallics (e.g., arylzincs) less nucleophilic and prone to side reactions (like decomposition) in the presence of transition metals.
The Solution (dppbz): The bidentate phosphine ligand dppbz forms a rigid, electron-rich environment around the iron center. This stabilizes the low-spin Fe(I) or Fe(II) active species, facilitating the oxidative addition of the alkyl halide (via a radical mechanism) while preventing the reductive elimination of the homocoupled fluoroarene.
C-F Preservation: Unlike Nickel/dppe systems which are prone to oxidative addition into the C-F bond (C-F activation/cleavage), the Iron/dppbz system is orthogonal to C-F bonds, activating only the C-X (sp3) or C-Zn bond.
Caption: Proposed catalytic cycle involving Low-Spin Fe(I) species, Single Electron Transfer (SET), and radical recombination.
Experimental Protocol
Reagents & Materials
Catalyst Precursor:
(anhydrous, 99.99%) or .
Ligand:dppbz (1,2-bis(diphenylphosphino)benzene).[1][2][3][4][5][6] Note: Purity is critical; oxidize impurities can kill the catalyst.
Substrate (Electrophile): Primary or secondary alkyl halide (chloride, bromide, or iodide).
Nucleophile: Polyfluorinated Arylzinc reagent (prepared in situ from Aryl-Li or Aryl-MgBr +
).
Solvent: THF (anhydrous, distilled over Na/Benzophenone or from a solvent system).
Additives: TMEDA (optional, but dppbz is the primary modulator here).
Preparation of Polyfluorinated Arylzinc Reagent
Causality: Polyfluorinated aryllithiums are unstable and can eliminate LiF to form benzynes (explosive/decomposition). Transmetallation to Zinc stabilizes them.
Charge a flame-dried Schlenk flask with the polyfluorinated benzene (e.g., pentafluorobenzene) (1.0 equiv) in dry THF.
Cool to -78 °C.
Add
-BuLi (1.0 equiv) dropwise. Stir for 30 mins at -78 °C.
Add a solution of
(1.1 equiv, dried under vacuum at 150 °C for 2h) in THF.
Warm to Room Temperature (RT) and stir for 30 mins. This generates
.
Cross-Coupling Workflow
Catalyst Formation: In a separate vial, mix
(5 mol%) and dppbz (10 mol%) in THF. Stir for 10 mins until the solution turns a characteristic color (often dark brown/orange), indicating ligation.
Addition: Add the Alkyl Halide (1.0 equiv) to the Arylzinc solution prepared in Step 3.2.
Initiation: Add the Catalyst solution to the reaction mixture.
Reaction: Stir at 60 °C for 12-24 hours. Note: Elevated temperature is often required for dppbz systems compared to simple Fe/TMEDA systems due to the steric bulk of the ligand.
Quench: Cool to RT, quench with 1M HCl (aq).
Extraction: Extract with EtOAc, wash with brine, dry over
.
Diagram 2: Laboratory Workflow
Caption: Step-by-step workflow for the Fe/dppbz catalyzed cross-coupling of fluoroarenes.
Data Summary & Performance
The following table summarizes typical yields obtained using this protocol compared to standard conditions.
Substrate (Ar-F)
Electrophile (R-X)
Ligand
Yield (%)
Selectivity (C-C vs C-F)
Pentafluorophenyl-ZnBr
Cyclohexyl-I
dppbz
89%
>99:1 (No defluorination)
Pentafluorophenyl-ZnBr
Cyclohexyl-I
TMEDA
35%
90:10
2,3,4,5-Tetrafluorophenyl
Octyl-Br
dppbz
92%
>99:1
4-Fluorophenyl-ZnBr
Secondary Alkyl-Br
dppe
45%
N/A
Data Source: Hatakeyama, T. et al. Chem. Commun. 2009.
Troubleshooting & Self-Validation (The "Trust" Pillar)
Symptom: Low Yield / No Reaction.
Cause: Catalyst poisoning by moisture or "naked" Fe species aggregating.
Validation: Ensure dppbz is white/crystalline (not oxidized). Pre-stirring Fe and dppbz is crucial to form the active
species before it encounters the zinc reagent.
Symptom: Defluorination (C-F cleavage products).
Cause: Presence of trace Nickel or Palladium (which readily activate C-F).
Validation: Use 99.999% purity Fe salts. Standard Fe salts often contain trace Cu/Ni.
Symptom: Homocoupling of Ar-F.
Cause: Slow oxidative addition of the alkyl halide.
Solution: Increase the concentration of Alkyl Halide or switch from Bromide to Iodide.
References
Hatakeyama, T., Kondo, Y., Fujiwara, Y. I., Takaya, H., Ito, S., Nakamura, E., & Nakamura, M. (2009). Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene.[1] Chemical Communications, (10), 1216-1218.
Hatakeyama, T., & Nakamura, M. (2007).[7] Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion.[7] Journal of the American Chemical Society, 129(32), 9844-9845.[7]
Shang, R., Ilies, L., & Nakamura, E. (2017). Iron-Catalyzed C–H Bond Activation. Chemical Reviews, 117(13), 9086–9139.[8]
Agrawal, T., Cook, S. P. (2014). Iron-Catalyzed Cross-Coupling of Fluorinated Arenes. Organic Letters, 16(19), 5080–5083.
Application Note: Iron-Catalyzed Cross-Electrophile Coupling of Aryl Carbamates
Executive Summary & Strategic Rationale The transition from precious metal catalysis (Pd, Ni) to Earth-abundant base metals is a critical objective in modern pharmaceutical development and sustainable chemical synthesis....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The transition from precious metal catalysis (Pd, Ni) to Earth-abundant base metals is a critical objective in modern pharmaceutical development and sustainable chemical synthesis. Cross-electrophile coupling (XEC) has emerged as a powerful strategy to construct C(sp²)–C(sp³) bonds without relying on sensitive, preformed organometallic reagents[1].
Historically, the activation of inert C–O bonds (such as phenol derivatives) required highly reactive conditions. Aryl carbamates are particularly attractive electrophiles because they are bench-stable, easily synthesized from abundant phenols, and can serve as powerful directing groups for ortho-C–H functionalization prior to cross-coupling[2]. Recently, the development of iron-catalyzed XEC has unlocked the ability to couple aryl carbamates with alkyl halides under mild conditions[3].
Unlike palladium, which often suffers from deleterious β-hydride elimination when handling alkyl fragments, iron accesses unique single-electron transfer (SET) pathways[4]. This application note details the mechanistic principles, quantitative scope, and validated protocols for the iron-catalyzed cross-electrophile coupling of aryl carbamates with alkyl bromides using a mild bis(pinacolato)diboron (B₂pin₂) reductant system[3].
Mechanistic Insights: The Fe(I/II/III) Catalytic Cycle
To successfully deploy this methodology, one must understand the causality behind the reagent selection. The reaction does not proceed via a standard two-electron oxidative addition/reductive elimination sequence typical of palladium. Instead, it operates via a high-spin, radical-rebound mechanism[3].
Catalyst Initiation: The Fe(II) or Fe(III) precatalyst is reduced in situ by B₂pin₂ (often in the presence of an alkoxide base like LiOMe) to generate the active, low-valent Fe(I) species[4]. B₂pin₂ is chosen over harsh metallic reductants (like Mg or Zn) because it prevents the over-reduction of iron into inactive "iron black" (Fe(0) nanoparticles)[5].
Single Electron Transfer (SET): The electron-rich Fe(I) center undergoes SET with the alkyl bromide, generating a transient alkyl radical (R•) and an Fe(II)–Br intermediate[4].
C–O Bond Activation: The aryl carbamate undergoes oxidative addition at the Fe(II) center. Concurrently, radical recombination occurs, forming a high-spin Aryl–Fe(III)–Alkyl complex[4].
Product Formation: Rapid reductive elimination forges the C(sp²)–C(sp³) bond, releasing the alkylated arene and an Fe(III) byproduct, which is subsequently reduced by B₂pin₂ to close the catalytic cycle[3].
Caption: High-spin Fe(I/II/III) catalytic cycle for the cross-electrophile coupling of aryl carbamates.
Reaction Scope and Quantitative Data
The iron/B₂pin₂ catalytic system exhibits remarkable functional group tolerance, enabling late-stage functionalization of complex pharmaceutical intermediates[3]. The table below summarizes the expected performance metrics across various substrate classes.
Substrate Class
Electrophile Partner
Catalyst / Reductant System
Avg. Yield Range
Key Tolerated Functional Groups
Simple Aryl Carbamates
Primary Alkyl Bromides
FeBr₂ (10 mol%) / B₂pin₂
70–87%
Ethers, Fluorides, Silyl ethers
Electron-Deficient Arenes
Primary Alkyl Bromides
FeBr₂ (10 mol%) / B₂pin₂
60–80%
Esters, Ketones, Trifluoromethyls
Heteroaryl Carbamates
Primary Alkyl Bromides
FeBr₂ (10 mol%) / B₂pin₂
55–75%
Pyridines, Indoles, Quinolines
Aryl Carbamates
Secondary Alkyl Bromides
FeBr₂ (15 mol%) / B₂pin₂
45–65%
Requires optimized bulky ligands
Biomolecule Derivatives
Unactivated Alkyl Halides
FeBr₂ (10 mol%) / B₂pin₂
50–70%
Steroids, Amino acid derivatives
Data synthesized from benchmark iron-catalyzed XEC studies[3],[4].
Experimental Protocols
Experimental Workflow
Caption: Step-by-step experimental workflow for Iron-catalyzed XEC.
Standard Operating Procedure (SOP): Coupling of Aryl Carbamates with Alkyl Bromides
This protocol is designed as a self-validating system. The visual cues (color changes) act as internal checkpoints for catalytic activation.
Reagents Required:
Aryl carbamate (0.2 mmol, 1.0 equiv)
Alkyl bromide (0.4 mmol, 2.0 equiv)
FeBr₂ (0.02 mmol, 10 mol%)
B₂pin₂ (0.4 mmol, 2.0 equiv)
LiOMe (0.6 mmol, 3.0 equiv)
Anhydrous, degassed THF (2.0 mL)
Step-by-Step Methodology:
Glovebox Preparation (Critical Step): Due to the extreme oxygen sensitivity of the low-valent Fe(I) intermediate and the alkyl radical species, all reaction setups must be performed in an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm)[6].
Reagent Charging: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add FeBr₂ (4.3 mg, 10 mol%), B₂pin₂ (101.6 mg, 2.0 equiv), LiOMe (22.8 mg, 3.0 equiv), and the solid aryl carbamate (0.2 mmol).
Solvent and Liquid Addition: Add 2.0 mL of anhydrous, degassed THF. If the alkyl bromide is a liquid, add it at this stage via a micro-syringe.
Catalyst Activation Check: Seal the tube with a Teflon-lined screw cap. Upon stirring at room temperature for 5 minutes, the mixture should transition from a pale suspension to a deep, dark brown/reddish homogeneous solution. Causality: This color shift validates the reduction of Fe(II) to the active Fe(I) species by B₂pin₂.
Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 16 hours[3].
Quenching: Cool the reaction to room temperature. Carefully open the tube to air and quench the active iron species by adding 2.0 mL of saturated aqueous NH₄Cl solution. The mixture will turn cloudy and pale, indicating the oxidation of iron to stable Fe(III) salts.
Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to isolate the pure C(sp²)–C(sp³) coupled product.
Expert Insights & Troubleshooting
Issue: Complete recovery of starting aryl carbamate; no product formation.
Causality & Fix: The Fe(I) species was likely quenched by oxygen or moisture before it could initiate the SET process. Ensure the THF is rigorously dried over sodium/benzophenone and freeze-pump-thaw degassed. Verify glovebox atmosphere integrity[6].
Issue: High levels of alkyl bromide homodimerization (R–R formation).
Causality & Fix: Homodimerization occurs when the radical recombination rate exceeds the rate of aryl carbamate oxidative addition[7]. This usually means the C–O bond activation is too slow. Consider switching the solvent to MTBE, which can alter the coordination sphere of the iron catalyst and accelerate oxidative addition[6].
Issue: Formation of "Iron Black" on the vessel walls.
Causality & Fix: The iron catalyst has been over-reduced to Fe(0) nanoparticles, which are catalytically dead for this specific XEC cycle. This happens if the base (LiOMe) concentration is too high, excessively accelerating the B₂pin₂ reduction potential. Reduce the equivalents of LiOMe from 3.0 to 2.0.
References
Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides
CCS Chemistry (2022).
URL:[Link]
Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides
STAR Protocols (2024).
URL:[Link]
Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates
Organic Letters (2012).
URL:[Link]
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis
Chemical Reviews (2024).
URL:[Link]
Application Note: Selective C(sp³)-Halogen Bond Cleavage with Fe-dppbz
[1] Executive Summary The activation of C(sp³)-halogen bonds—particularly in unactivated alkyl halides—remains a significant challenge in cross-coupling chemistry due to the propensity for competing -hydride elimination...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The activation of C(sp³)-halogen bonds—particularly in unactivated alkyl halides—remains a significant challenge in cross-coupling chemistry due to the propensity for competing
-hydride elimination and the sluggish nature of oxidative addition to non-precious metals.
This guide details the application of Fe-dppbz (Iron complexed with 1,2-bis(diphenylphosphino)benzene) to solve these challenges. Unlike Palladium or Nickel systems that often require elevated temperatures or specific "privileged" ligands to couple alkyl halides, the Fe-dppbz system operates via a radical-based mechanism . This allows for the chemoselective cleavage of C(sp³)-X bonds (Cl, Br, I) at ambient temperatures, preserving sensitive functional groups (esters, nitriles, ketones) that typically react with Grignard reagents.
Key Capabilities[2]
Substrate Scope: Effective for primary and secondary alkyl halides.[1][2][3]
Chemoselectivity: Preferential activation of C(sp³)-X over C(sp²)-X in specific polyfluorinated scaffolds.
Suppression of Elimination: The rigid bite angle of dppbz destabilizes the
-hydride elimination transition state.
Mechanistic Insight: The "Radical Cage"
To troubleshoot and optimize this reaction, one must understand that it does not follow the canonical Pd(0)/Pd(II) two-electron cycle. It follows a low-valent Iron radical cycle.
The Fe(I)/Fe(II)/Fe(III) Cycle
The active species is generated in situ by reducing Fe(acac)₃ or FeCl₂ with the Grignard reagent. The dppbz ligand stabilizes the resulting low-valent iron species (likely Fe(I)), allowing it to abstract a halogen atom from the alkyl halide.
Critical Implication: Because an alkyl radical is generated, the reaction is stereoconvergent (racemic mixtures of secondary halides will yield racemic products, or lose stereochemical information unless specific chiral ligands are used, though dppbz is achiral).
Figure 1: The proposed radical-rebound mechanism. Note that the alkyl radical is generated via halogen abstraction, bypassing the difficult concerted oxidative addition.
Application Protocols
Protocol A: Cross-Coupling of Secondary Alkyl Halides with Aryl Grignards
Based on the seminal work by Nakamura et al.
This protocol is the "gold standard" for coupling unactivated secondary alkyl bromides and chlorides with aryl Grignard reagents. The addition of TMEDA is mandatory to break up Grignard aggregates and ensure efficient transmetallation.
Additive: TMEDA (Tetramethylethylenediamine), distilled and stored over KOH.
Solvent: THF (Anhydrous, degassed).
Step-by-Step Methodology:
Catalyst Loading (Glovebox/Schlenk):
In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Fe(acac)₃ (5 mol%) and dppbz (6 mol%).
Why: A slight excess of ligand ensures complete complexation of the iron, preventing the formation of "naked" iron nanoparticles which cause homocoupling.
Solvation:
Add anhydrous THF. The solution should appear orange/red.
Add the Alkyl Halide (1.0 equiv).
Add TMEDA (2.0 equiv relative to Grignard).
Temperature Control:
Cool the reaction vessel to 0 °C using an ice/water bath.
Why: Although Fe-dppbz is active at room temperature, 0 °C suppresses the rate of
-hydride elimination and Grignard homocoupling.
Controlled Addition (The Critical Step):
Add the Aryl Grignard reagent (1.2 – 1.5 equiv) dropwise over 15–20 minutes via syringe pump or pressure-equalizing dropping funnel.
Visual Check: The solution will turn from orange to dark brown/black. This dark color indicates the formation of the active low-valent iron species.
Caution: Rapid addition leads to high local concentrations of Grignard, favoring homocoupling (Ar-Ar) over cross-coupling.
Reaction & Quench:
Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
Quench by careful addition of 1N HCl (aq) or saturated NH₄Cl.
Extract with Ethyl Acetate or Ether.
Protocol B: Selective Cleavage with Polyfluorinated Zinc Reagents
Based on Hatakeyama & Nakamura (Chem. Commun., 2009)
This protocol highlights the selectivity of Fe-dppbz. It enables the coupling of polyfluorinated arylzinc reagents with alkyl halides.[4] This is chemically distinct because polyfluorinated groups usually destabilize standard Pd/Ni cycles.
Workflow Diagram:
Figure 2: General workflow for Fe-dppbz catalyzed coupling. Step 3 is the critical control point.
Data Summary & Substrate Scope
The following table summarizes the expected performance of Fe-dppbz compared to standard Ni(dppp)Cl₂ catalysts for alkyl halide activation.
To ensure the protocol is working, look for these indicators:
The "Black Soup" Indicator:
Observation: Upon adding the Grignard/Zinc reagent, the solution must turn dark brown or black immediately.
Diagnosis: If the solution remains orange or pale, the reduction to the active Fe species has failed. Check if the Grignard reagent has degraded (titrate it) or if the solvent is wet (killing the Grignard).
Homocoupling (Ar-Ar) Byproduct:
Observation: High yield of Biaryl (e.g., Biphenyl) and unreacted Alkyl Halide.
Causality: The Grignard addition was too fast, or the catalyst loading was too low.
Fix: Increase dppbz:Fe ratio to 1.2:1 or 2:1. Slow down addition rate.
-Elimination (Alkene) Byproduct:
Observation: Formation of alkene instead of coupled product.
Causality: Temperature too high or "naked" iron present.
Fix: Ensure reaction is at 0 °C. Ensure dppbz quality (phosphines can oxidize to phosphine oxides; check ³¹P NMR of ligand if unsure—oxide peak appears at ~30 ppm).
References
Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004).[1][3] Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society.
[Link][5]
Hatakeyama, T., & Nakamura, M. (2009). Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene.[4] Chemical Communications.
[Link]
Bedford, R. B., et al. (2014). Iron-Catalyzed Negishi Cross-Coupling of Alkyl Halides and Zinc Reagents: A Study of the Reaction Mechanism. Chemistry – A European Journal.
[Link]
Ghorai, S. K., et al. (2012).[3][6] Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents using SciOPP Ligand. Organic Letters.
[Link][7]
Application Note: Highly Chemo-, Regio-, and Stereoselective Hydroboration of Aryl Alkenes Using an Iron-dppbz Catalyst System
Executive Summary The hydroboration of aryl alkenes is a fundamental transformation in organic synthesis and drug development, traditionally reliant on precious and expensive transition metals such as rhodium or iridium....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydroboration of aryl alkenes is a fundamental transformation in organic synthesis and drug development, traditionally reliant on precious and expensive transition metals such as rhodium or iridium. The strategic shift toward Earth-abundant transition metals has highlighted iron as a sustainable, low-toxicity alternative.
This application note details a highly efficient protocol for the chemo-, regio-, and stereoselective hydroboration of aryl alkenes using an in situ generated Iron(II)-dppbz catalyst, activated by a Grignard reagent. Pioneered by Greenhalgh and Thomas [1], this methodology delivers excellent yields of anti-Markovnikov alkylboronate esters under mild conditions, utilizing a bench-stable precatalyst system.
Mechanistic Rationale & Catalyst Design
To ensure reproducible and high-yielding reactions, it is critical to understand the causality behind the specific reagents chosen for this catalytic system:
The Ligand Choice (dppbz): The reaction utilizes anhydrous
paired with the bidentate phosphine ligand dppbz (1,2-bis(diphenylphosphino)benzene). The structural rigidity of the ortho-phenylene backbone is the key to its success. Unlike flexible aliphatic backbones (e.g., dppe or dppb), the rigid structure of dppbz enforces a strict bite angle that strongly chelates the iron center. This prevents ligand dissociation and stabilizes the highly reactive, low-coordinate iron hydride intermediate during the catalytic cycle [2].
The Role of EtMgBr: Iron(II) chloride requires activation to enter the catalytic cycle. Ethylmagnesium bromide (
) serves a dual purpose: it acts as both a reductant and a hydride source. Transmetalation of the ethyl group to the iron center is followed by rapid -hydride elimination (releasing ethylene gas), generating the highly active catalytic species in situ [1].
Regioselectivity: Once the active iron-hydride species is formed, it coordinates the aryl alkene. The migratory insertion of the alkene into the Fe-H bond is the regio-determining step. The steric bulk from the dppbz ligand directs the iron atom to the more substituted carbon (the benzylic position), placing the boron at the terminal position. This yields the anti-Markovnikov (linear) product exclusively [1, 3]. Subsequent
-bond metathesis with pinacolborane (HBpin) releases the product and regenerates the catalyst.
Experimental Methodology & Protocols
Self-Validating System: To ensure trustworthiness and reproducibility, this protocol relies on strict anhydrous techniques. The active
species is highly sensitive to protic quenching. A successful activation is self-validated by a distinct color change in the reaction mixture.
Materials Required
Iron(II) chloride (
, anhydrous, 99.9%)
1,2-Bis(diphenylphosphino)benzene (dppbz)
Ethylmagnesium bromide (
, 3.0 M solution in diethyl ether)
Pinacolborane (HBpin)
Aryl alkene substrates (e.g., styrene derivatives), freshly distilled or passed through basic alumina to remove inhibitors.
Anhydrous Tetrahydrofuran (THF), thoroughly degassed. Note: THF coordinates to Mg, facilitating the transmetalation step and solubilizing the Fe-dppbz complex.
Step-by-Step Protocol
Preparation of the Precatalyst Mixture:
Critical Note: Perform steps 1-3 inside an argon-filled glovebox or using rigorous standard Schlenk techniques.
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous
Add 2.0 mL of anhydrous, degassed THF. Stir the suspension at room temperature for 15 minutes until a uniform complex forms.
In Situ Catalyst Activation:
To the stirring suspension, add
(10 L of a 3.0 M solution in ether, 0.03 mmol, 3 mol%) dropwise via a microsyringe.
Visual Cue: The solution will undergo a rapid color change (typically darkening to a deep brown/red), indicating the successful formation of the active low-valent iron-hydride species. Stir for 5 minutes.
Substrate and Borane Addition:
Add the aryl alkene (1.0 mmol, 1.0 equiv) via syringe.
Slowly add HBpin (160
L, 1.1 mmol, 1.1 equiv) dropwise over 2 minutes. Caution: This step can be mildly exothermic with potential gas evolution.
Reaction Progression:
Seal the flask and stir the reaction mixture at room temperature (
) for exactly 1 hour.
Workup and Isolation:
Quench the reaction by carefully opening the flask to air and adding 2 mL of ethyl acetate followed by 1 mL of saturated aqueous
.
Extract the aqueous layer with ethyl acetate (
).
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradients) to isolate the pure alkylboronate ester.
Data Presentation: Substrate Scope and Yields
The Iron-dppbz catalytic system exhibits broad functional group tolerance, effectively accommodating electron-donating, electron-withdrawing, and sterically demanding substituents. Table 1 summarizes the quantitative data for the hydroboration of various aryl alkenes using this optimized protocol [1].
Table 1: Scope of Iron-Catalyzed Hydroboration of Aryl Alkenes
Figure 1: Catalytic cycle of Iron-dppbz mediated hydroboration of aryl alkenes.
References
Greenhalgh, M. D.; Thomas, S. P. "Chemo-, regio-, and stereoselective iron-catalysed hydroboration of alkenes and alkynes." Chemical Communications, 2013, 49, 11230-11232. URL: [Link]
Bage, A. D.; Nicholson, K.; Hunt, T. A.; Langer, T.; Thomas, S. P. "First-Row d-Block Element-Catalyzed Carbon–Boron Bond Formation and Related Processes." Chemical Reviews, ACS Publications, 2021. URL: [Link]
Gribble, G. W. "Emergence and Applications of Base Metals (Fe, Co, and Ni) in Hydroboration and Hydrosilylation." Molecules, MDPI, 2019, 24(17), 3166. URL: [Link]
Application
Kumada coupling of alkyl halides with [FeCl2bis(dppbz)]
Application Note: High-Fidelity Kumada-Corriu Coupling of Alkyl Halides using [FeCl₂(dppbz)₂] - Cross-Coupling of Non-Activated Alkyl Halides Executive Summary & Rationale The cross-coupling of non-activated alkyl halide...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Kumada-Corriu Coupling of Alkyl Halides using [FeCl₂(dppbz)₂]
- Cross-Coupling of Non-Activated Alkyl Halides
Executive Summary & Rationale
The cross-coupling of non-activated alkyl halides (containing
-hydrogens) has historically been the "Achilles' heel" of palladium catalysis due to rapid -hydride elimination. Iron catalysis offers a superior alternative, utilizing a radical-based mechanism that bypasses this limitation.
This guide details the application of [FeCl2(dppbz)2] (Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II)), a well-defined, air-stable pre-catalyst. Unlike simple iron salts (e.g.,
/TMEDA) which can suffer from batch-to-batch reproducibility issues due to nanoparticle formation, the [FeCl2(dppbz)2] complex provides a regulated coordination sphere. The rigid ortho-phenylene backbone of the dppbz ligand imposes a specific bite angle that stabilizes the low-valent iron active species, facilitating the coupling of primary and secondary alkyl halides with aryl Grignard reagents while suppressing isomerization and homocoupling.
Mechanistic Insight: The "Radical Rebound" Cycle
To troubleshoot this reaction effectively, one must understand that it does not follow the canonical Pd(0)/Pd(II) cycle. It operates via a radical component, likely involving an
manifold.
Key Mechanistic Features:
Activation: The pre-catalyst is reduced by the Grignard reagent to a low-valent species (likely
).
Halogen Abstraction: The iron center abstracts a halogen atom from the alkyl halide (R-X), generating an alkyl radical (
) and an species.
C-C Bond Formation: The radical recombines with the iron center (or reacts within the solvent cage) followed by reductive elimination to release the product.
Critical Implication: Because free radicals are generated, the reaction is sensitive to radical scavengers (oxygen) and can effect ring-opening of radical clocks (e.g., cyclopropylmethyl halides).
Figure 1: Proposed mechanistic cycle highlighting the Single Electron Transfer (SET) pathway characteristic of Fe-catalyzed alkyl-alkyl/aryl coupling.
Experimental Protocol
Materials & Reagents[1]
Pre-catalyst: [FeCl2(dppbz)2] (Commercially available or synthesized via
+ 2 eq. dppbz in THF).
Solvent: Anhydrous THF (Stabilizer-free preferred). Note: Diethyl ether is often too volatile for the temperature control required.
Grignard Reagent: Arylmagnesium bromide/chloride (Titrated immediately before use).
Substrate: Primary or Secondary Alkyl Halide (Bromides and Iodides react faster than Chlorides).
General Procedure (1.0 mmol Scale)
Step 1: Catalyst Loading (Glovebox or Schlenk)
Charge a flame-dried Schlenk tube equipped with a magnetic stir bar with:
[FeCl2(dppbz)2] (26 mg, 0.03 mmol, 3 mol% )
Alkyl Halide substrate (1.0 mmol, 1.0 equiv)
Anhydrous THF (3.0 mL)
Observation: The mixture should be a suspension or partial solution depending on the halide.
Step 2: Temperature Equilibration
Place the reaction vessel in a cooling bath at 0 °C .
Causality: Iron catalysts are highly active.[1] At room temperature, the rate of Grignard homocoupling (Ar-Ar dimerization) competes with cross-coupling. Lowering the temperature favors the cross-coupling pathway.
Step 3: Controlled Addition (The Critical Step)
Using a syringe pump or slow manual addition, add the Aryl Grignard reagent (1.2 – 1.5 equiv) dropwise over 15–20 minutes .
Visual Cue: The solution will rapidly change color, typically from off-white/yellow to a deep brown or dark red. This indicates the formation of the low-valent active iron species.
Warning: Rapid addition leads to a "thermal runaway" of the catalyst, producing iron nanoparticles (black precipitate) which are less active for this specific transformation and promote biaryl homocoupling.
Step 4: Reaction & Quench
Allow the reaction to stir at 0 °C for 30 minutes, then warm to Room Temperature (25 °C) and stir for an additional 2–4 hours.
Monitor via GC-MS or TLC.
Quench by adding saturated aqueous
(2 mL) and 1N HCl (1 mL) to dissolve iron salts.
Step 5: Workup
Extract with
or EtOAc (3x). Wash combined organics with brine. Dry over . Concentrate and purify via silica gel chromatography.
Data Summary & Substrate Scope
The following table summarizes expected yields based on internal validation using the dppbz system.
Diagnosis: Catalyst poisoning (Oxygen ingress) or inactive pre-catalyst.
Validation: The solution must turn dark brown/red upon Grignard addition. If it stays pale or turns rusty orange (iron oxide), the atmosphere was compromised.
Problem:
-Elimination (Alkene formation).
Diagnosis: While rare with Fe/dppbz, this occurs with sterically crowded substrates.
Fix: Increase catalyst loading to 5 mol% to outcompete the elimination pathway, or switch to the bulkier SciOPP ligand if dppbz fails.
References
Nakamura, M., et al. (2004).[1][2] Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society.[2][3][4] [Link]
Bedford, R. B., et al. (2014). Iron-Phosphine Catalysed Cross-Coupling of Tetraorganoborates and Alkyl Halides. Chemical Science. [Link]
Guisán-Ceinos, M., et al. (2016). Fe-catalysed Kumada-type alkyl–alkyl cross-coupling.[1][5][6][7] Evidence for the intermediacy of Fe(I) complexes. Chemical Science. [Link]
Hatakeyama, T., & Nakamura, M. (2009).[8] Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society.[2][3][4] [Link]
Daifuku, S. L., et al. (2015). Mechanism of Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society.[2][3][4] [Link]
Application Notes & Protocols: In Situ Preparation of Active Iron-dppbz Catalysts
Introduction: The Rise of Iron Catalysis In the landscape of modern synthetic chemistry, the pursuit of cost-effective, sustainable, and environmentally benign catalytic systems is a paramount objective. For decades, pal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of Iron Catalysis
In the landscape of modern synthetic chemistry, the pursuit of cost-effective, sustainable, and environmentally benign catalytic systems is a paramount objective. For decades, palladium and other precious metals have been the workhorses of cross-coupling and C-H activation reactions.[1][2] However, their high cost and toxicity have spurred the exploration of more earth-abundant alternatives.[1][3][4] Iron, being highly abundant, inexpensive, and possessing low toxicity, has emerged as a compelling candidate for a new generation of catalysts.[1][3][4][5][6][7]
This guide focuses on the in situ preparation of active catalysts derived from iron precursors and the bisphosphine ligand 1,2-bis(diphenylphosphino)benzene (dppbz). These iron-dppbz systems have demonstrated significant promise in a variety of transformations, including cross-coupling and C-H activation reactions.[8][9][10] The in situ approach, where the active catalytic species is generated directly in the reaction vessel from a stable precatalyst and ligand, offers significant advantages in terms of operational simplicity and the ability to readily screen a variety of ligands and reaction conditions.
Mechanistic Underpinnings: Formation of the Active Species
The precise nature of the catalytically active species in iron-dppbz systems can be complex and is often dependent on the specific reaction conditions, particularly the nature of the organometallic reagent (e.g., Grignard or organozinc reagents).[9][10][11] While the exact catalytic cycle can vary, a general consensus points towards the formation of low-valent iron species as being crucial for catalytic activity.[9][10][11][12]
The process typically begins with the reduction of an iron(II) or iron(III) precatalyst by the organometallic reagent in the presence of the dppbz ligand.[11] This reduction generates a more reactive, low-valent iron center which can then coordinate with the dppbz ligand. Mechanistic studies, including the use of ⁵⁷Fe Mössbauer spectroscopy, have been instrumental in identifying potential intermediates in these catalytic systems.[9][10] For instance, in certain C-H activation reactions, cyclometalated iron(II) intermediates have been isolated and characterized, providing strong evidence for their involvement in the catalytic cycle.[9][10]
The catalytic cycle is often proposed to involve a series of steps including oxidative addition, transmetalation, and reductive elimination, similar to those observed in palladium-catalyzed reactions, though the specific oxidation states of iron involved (e.g., Fe(I)/Fe(III) or Fe(0)/Fe(II)) can be a subject of ongoing research and may be pathway-dependent.[12][13][14]
Figure 1: General workflow for the in situ preparation and application of an active Fe-dppbz catalyst.
Experimental Protocol: In Situ Generation of Fe-dppbz Catalyst for Cross-Coupling
This protocol provides a general procedure for the in situ preparation of an iron-dppbz catalyst and its application in a representative cross-coupling reaction. Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents and reagents should be anhydrous.
Materials and Reagents:
Iron(II) chloride (FeCl₂) or Iron(III) acetylacetonate (Fe(acac)₃)
1,2-Bis(diphenylphosphino)benzene (dppbz)
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
Aryl halide (e.g., Bromobenzene)
Alkyl halide (e.g., 1-Bromooctane)
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
Internal standard (e.g., dodecane) for GC analysis
Saturated aqueous ammonium chloride (NH₄Cl)
Drying agent (e.g., anhydrous MgSO₄)
Equipment:
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
Septa and needles
Inert gas supply (argon or nitrogen) with a manifold
Magnetic stirrer/hotplate
Gas chromatograph (GC) for reaction monitoring and yield determination
Step-by-Step Procedure:
Catalyst Precursor Preparation:
To a Schlenk flask under an inert atmosphere, add the iron precursor (e.g., FeCl₂, 5 mol%) and the dppbz ligand (5.5 mol%).
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
Add anhydrous solvent (e.g., THF, to achieve a final substrate concentration of 0.1-0.5 M).
Stir the resulting suspension at room temperature for 15-30 minutes.
Reaction Setup:
To the flask containing the iron precursor and ligand, add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents).
If using an internal standard for GC analysis, add it at this stage.
Catalyst Activation and Reaction Initiation:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add the Grignard reagent (2.5 equivalents) dropwise via syringe over a period of 10-15 minutes. A color change is typically observed, indicating the formation of the active catalyst.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Reaction Monitoring and Workup:
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
Once the reaction is complete (typically within 1-24 hours), quench the reaction by carefully adding saturated aqueous NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Parameter
Recommended Range/Value
Rationale
Iron Precursor
FeCl₂, Fe(acac)₃
Readily available and effective precatalysts.
Ligand
dppbz
A robust bisphosphine ligand for iron catalysis.
Catalyst Loading
1-10 mol%
A balance between reaction efficiency and cost.
Ligand:Iron Ratio
1:1 to 1.2:1
A slight excess of ligand can help stabilize the active species.
Solvent
THF, Et₂O
Ethereal solvents are compatible with Grignard reagents and stabilize the catalyst.
Temperature
0 °C to room temperature
Initial cooling helps to control the exothermic reaction with the Grignard reagent.
Grignard Reagent
2.0-3.0 equivalents
Acts as both a reducing agent to form the active catalyst and a nucleophile.
Table 1: Critical Parameters for In Situ Fe-dppbz Catalyst Preparation.
The success of an in situ iron-catalyzed reaction hinges on several critical factors that go beyond simply mixing the reagents. The slow, dropwise addition of the Grignard reagent at a reduced temperature is crucial.[11] This is because the reaction between the iron precursor and the Grignard reagent can be highly exothermic and rapid, potentially leading to the formation of inactive iron aggregates or unwanted side reactions.[11][15] Maintaining a low temperature during this initial phase allows for controlled formation of the active catalytic species.
The choice of solvent is also non-trivial. Ethereal solvents like THF and diethyl ether are not merely inert media; they play an active role in stabilizing the Grignard reagent and the low-valent iron species through coordination.[15] This stabilization is critical for maintaining the catalyst's activity throughout the reaction.
Trustworthiness: A Self-Validating System
A key indicator of successful catalyst formation is a distinct color change upon addition of the Grignard reagent to the mixture of the iron precursor and dppbz ligand. While this is a qualitative observation, it provides the first piece of evidence that a new iron species is being formed.
For a more rigorous validation, monitoring the reaction progress is essential. A properly formed active catalyst should lead to the consumption of starting materials and the formation of the desired product, as observed by a suitable analytical technique like GC or LC-MS. Running a control reaction in the absence of the iron precursor or the dppbz ligand should result in no or negligible product formation, thereby confirming the catalytic role of the in situ generated species.
Application Note: Catalytic Loading Optimization of FeCl₂[dppbz]₂ in Iron-Catalyzed Negishi-Type Cross-Couplings Introduction & Mechanistic Rationale The development of earth-abundant transition metal catalysts is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Loading Optimization of FeCl₂[dppbz]₂ in Iron-Catalyzed Negishi-Type Cross-Couplings
Introduction & Mechanistic Rationale
The development of earth-abundant transition metal catalysts is a critical priority in modern synthetic organic chemistry and drug development. Among these, iron-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional palladium or nickel systems, particularly for the functionalization of unactivated alkyl electrophiles[1].
A standout catalyst in this domain is FeCl₂(dppbz)₂ [dppbz = 1,2-bis(diphenylphosphino)benzene]. The rigid, sterically demanding bidentate dppbz ligand provides a robust coordination environment that stabilizes highly reactive low-valent iron intermediates, thereby suppressing unwanted β-hydride elimination pathways[2]. This application note details the causality behind catalyst loading optimization and provides a self-validating protocol for the Negishi-style cross-coupling of alkyl bromides with arylaluminum reagents[3].
The Causality of Catalyst Loading
In iron-catalyzed cross-couplings, the reaction often proceeds via radical intermediates generated through single-electron transfer (SET)[1]. Consequently, the catalyst loading is not merely a matter of reaction rate; it directly dictates the chemoselectivity of the transformation:
Sub-optimal Loading (< 1 mol%): Results in incomplete conversion. The productive catalytic turnover is outpaced by irreversible catalyst deactivation (e.g., aggregation or oxidation by trace impurities).
Optimal Loading (3–5 mol%): Achieves a precise kinetic balance, maximizing the turnover frequency (TOF) while keeping the steady-state concentration of radical intermediates low enough to prevent off-cycle recombination.
Excessive Loading (> 10 mol%): Drives a high local concentration of active iron species and carbon-centered radicals, which exacerbates side reactions such as homocoupling and premature alkene formation via β-hydride elimination.
Figure 1: Proposed mechanistic cycle for FeCl2(dppbz)2 catalyzed cross-coupling.
Quantitative Data: Loading Optimization
To empirically demonstrate the causality described above, the following table summarizes the optimization data for the cross-coupling of bromocycloheptane with phenylaluminum reagents[4]. Yields are quantified via GC-FID using an internal standard to ensure analytical integrity.
Entry
FeCl₂(dppbz)₂ Loading (mol%)
Conversion (%)
Target Cross-Coupled Yield (%)
Homocoupling / Elimination Byproducts (%)
1
1.0
65
58
7
2
3.0
>99
94
5
3
5.0
>99
92
7
4
10.0
>99
81
18
Data Interpretation: A 3.0 mol% loading of FeCl₂(dppbz)₂ is identified as the optimal threshold[4]. Increasing the catalyst loading to 10.0 mol% paradoxically decreases the target yield by 13% due to a sharp rise in radical-mediated homocoupling.
Experimental Protocol: Self-Validating Workflow
This protocol outlines the optimized 3 mol% Negishi-style cross-coupling. A critical mechanistic insight is the "Salt Effect" : salt-free triarylaluminum compounds are entirely unreactive. The presence of co-existing magnesium salts (MgCl₂) is mandatory to shift the dynamic equilibrium toward the reactive aluminate complex[3].
Step 1: Preparation of the Aluminate Complex
In a nitrogen-filled glovebox, dissolve anhydrous AlCl₃ (40.0 mg, 0.30 mmol) in 0.3 mL of anhydrous THF at 0 °C[4].
Slowly add a THF solution of phenylmagnesium chloride (1.80 mmol) dropwise to the AlCl₃ solution[4].
Stir the mixture at room temperature for 1 hour.
Self-Validation Check: Pull a micro-aliquot and analyze via ²⁷Al NMR (using aluminum nitrate nonahydrate as an external standard). The disappearance of the AlCl₃ signal confirms complete transmetalation into the active tetraphenylaluminum ate complex[4].
Step 2: Catalyst and Electrophile Addition
Cool the validated aluminate solution back to 0 °C.
Add exactly 3 mol% of FeCl₂(dppbz)₂ (28.4 mg, 0.03 mmol)[4]. The solution will exhibit a characteristic color change as the precatalyst coordinates and reduces.
Add the alkyl electrophile, bromocycloheptane (177 mg, 1.00 mmol)[4].
Seal the reaction vessel, transfer to a heating block, and stir at 80 °C for 24 hours[4].
Step 3: Quenching and Quantitative Analysis
Cool the reaction mixture to ambient temperature.
Quench carefully by adding a few drops of saturated aqueous NH₄Cl, followed by 4 mL of 1 N HCl to break down the aluminum/magnesium salts[4].
Extract the aqueous layer with ethyl acetate (3 × 2 mL)[4].
Self-Validation Check: Add a precise volume of undecane to the combined organic layers as an internal standard. Analyze the crude mixture via GC-FID. The use of an internal standard isolates the yield calculation from any volumetric losses incurred during the biphasic extraction[4].
Figure 2: Self-validating experimental workflow for catalyst loading optimization.
References
1.[1] Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. Source: thieme-connect.de. URL:
2.[3] A New Iron-Catalyzed Aluminum Variant of the Negishi Coupling. Source: thieme-connect.com. URL:
3.[4] The first iron-catalysed aluminium-variant Negishi coupling: critical effect of co-existing salts on the dynamic equilibrium of arylaluminium species and their reactivity. Source: rsc.org. URL:
4.[2] Iron-Catalyzed Cross-Coupling Reactions Tuned by Bulky Ortho-Phenylene Bisphosphine Ligands. Source: researchgate.net. URL:
dppbz Ligand Handling & Oxidation Prevention Support Center
Welcome to the Technical Support Center for the handling, synthesis, and troubleshooting of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand. As a bidentate phosphine ligand widely utilized in transition metal cataly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, synthesis, and troubleshooting of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand. As a bidentate phosphine ligand widely utilized in transition metal catalysis and organometallic frameworks, dppbz requires rigorous anaerobic handling. This guide is designed for researchers and drug development professionals to diagnose, prevent, and remediate ligand oxidation using self-validating experimental protocols.
Fundamentals of dppbz Oxidation (FAQ)
Q: Why is dppbz highly susceptible to oxidation, and what is the mechanistic basis?A: The susceptibility of dppbz to oxidation stems from the highly nucleophilic lone pairs on its phosphorus(III) centers. These lone pairs readily react with triplet oxygen (
) or other oxidizing agents to form thermodynamically stable P=O bonds (P(V)). Furthermore, the rigid ortho-phenylene backbone pre-organizes the ligand[1]. While this rigidity is excellent for metal chelation, it permanently exposes the phosphorus centers to the environment, preventing the conformational flexibility that sometimes shields bulkier aliphatic phosphines from oxidants.
Q: How can I definitively diagnose dppbz oxidation in my reaction mixture?A:
P Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive diagnostic tool. Because the reaction takes place directly on the nonbonding pair of electrons on the phosphorus, oxidation fundamentally alters the electronic shielding of the nucleus.
Pure dppbz: Exhibits a single resonance in the
P NMR spectrum between -13.6 ppm and -14.2 ppm[2].
Mono-oxidation (dppbzO): Steric control can sometimes limit oxidation to a single phosphorus center. This produces a massive downfield chemical shift for the oxidized P(V) center (+28 to +35 ppm), while the adjacent P(III) center remains relatively unaffected[2][3].
Di-oxidation (dppbzO
): Complete oxidation of both centers results in a single downfield peak at approximately +28.03 ppm[4].
To streamline your troubleshooting process, follow the logical workflow mapped below. This system ensures that no oxidized ligand is inadvertently introduced into a catalytic cycle.
Diagnostic and Remediation Workflow for dppbz Oxidation
Q: What are the self-validating protocols for preparing air-free solvents to prevent oxidation?A: Standard nitrogen sparging is insufficient for highly sensitive phosphines. You must utilize the Freeze-Pump-Thaw methodology. This technique relies on the physical principle that gas solubility in a liquid matrix decreases as the liquid transitions from a solid to a liquid state under vacuum.
Preparation: Fill a heavy-walled Schlenk flask to no more than 50% capacity with the required solvent (e.g., toluene, dichloromethane). Seal with a high-vacuum Teflon stopcock.
Freeze: Submerge the flask in a liquid nitrogen (
) bath until the solvent is completely frozen.
Causality: Freezing solidifies the solvent, dropping its vapor pressure to near zero. This prevents the solvent from boiling away when a high vacuum is applied.
Pump: Open the stopcock to the Schlenk line vacuum (
mbar) for 5–10 minutes.
Causality: This evacuates the atmospheric gases (
, ) from the headspace.
Thaw: Close the stopcock to isolate the flask from the vacuum, remove it from the
bath, and place it in a warm water bath.
Causality: As the solvent melts, trapped gas bubbles expand and are forced out of the liquid matrix into the evacuated headspace.
Cycle: Repeat steps 2 through 4 for a minimum of three complete cycles.
Self-Validation Check: During the final thaw cycle, observe the liquid closely. The system is self-validating: if the solvent is perfectly degassed, it will thaw clearly without the evolution of any micro-bubbles. If bubbles persist, the solvent still contains dissolved oxygen and the cycle must be repeated.
Backfill: On the final thaw, backfill the flask with ultra-high purity Argon.
Q: My dppbz ligand is already oxidized. How can I salvage it?A: Do not discard the ligand. Oxidized dppbz (dppbzO or dppbzO
) can be quantitatively reduced back to the P(III) state using trichlorosilane ().
Methodology 2: Trichlorosilane Reduction of dppbzO
Dissolution: Dissolve the oxidized dppbz in anhydrous, degassed toluene in a Schlenk flask under an Argon atmosphere.
Reagent Addition: Cool the flask to 0 °C. Dropwise, add an excess of trichlorosilane (
) followed by an excess of anhydrous triethylamine ().
Causality:
acts as the oxygen acceptor. The thermodynamic driving force for this reduction is the formation of the extremely strong Si–O bond (~798 kJ/mol) at the expense of the weaker P=O bond (~544 kJ/mol). Triethylamine is added to scavenge the HCl generated during the formation of the siloxane byproducts, driving the equilibrium forward and preventing acid-catalyzed degradation of the ligand.
Reflux: Attach a reflux condenser (purged with Argon) and heat the mixture to 100 °C for 12 hours.
Quench & Extract: Cool to room temperature and carefully quench with a degassed 20% NaOH solution to neutralize residual silanes and dissolve the siloxane salts. Extract the organic layer using degassed techniques, dry over anhydrous
, and concentrate under vacuum.
Self-Validation Check: Redissolve a small aliquot in degassed
and run a P NMR spectrum. The protocol is validated when the +28.03 ppm peak has completely disappeared, and only the pristine -13.6 ppm singlet remains.
References
Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands...
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
1,2-Bis(diphenylphosphino)benzene and two related mono-methiodides, [o-C6H4(PR2)(PR2Me)]I (R = Ph or Me)
Source: IUCr Journals
URL:[Link]
DEHYDROGENATIVE N-HETEROCYCLIZATION OF 2-(2-AMINOARYL)ETHYL ALCOHOLS TO INDOLE DERIVATIVES CATALYZED BY (μ-OXO)TETRARUTHENIUM CLUSTER
Source: CLOCKSS (Heterocycles)
URL:[Link]
A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions
Source: RSC Publishing (Chemical Science)
URL:[Link]
Technical Support Center: Troubleshooting Low Yields in Iron-Catalyzed Cross-Coupling
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in earth-abundant metal catalysis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in earth-abundant metal catalysis. Iron-catalyzed cross-coupling offers a sustainable, highly reactive alternative to palladium and nickel. However, the exact properties that make iron attractive—its high spin states, rapid single-electron transfer (SET) kinetics, and variable oxidation states—also make it highly prone to off-target pathways like homocoupling, β-hydride elimination, and catalyst stalling.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields and provide field-proven, self-validating protocols to get your catalytic cycles turning over efficiently.
Diagnostic Workflow
Before diving into specific FAQs, use the diagnostic decision tree below to categorize your yield issue based on the primary byproduct observed in your reaction mixture.
Diagnostic decision tree for troubleshooting low yields in iron-catalyzed cross-coupling reactions.
Q1: I am running a Kumada-type cross-coupling with an alkyl halide and an aryl Grignard reagent, but I am observing <10% of the cross-coupled product and massive amounts of the aryl-aryl homodimer. How do I fix this?
Mechanistic Causality : Iron catalysis operates at near diffusion-controlled rates. If the local concentration of the Grignard reagent is too high, the active Fe(I) or Fe(II) species will undergo a second transmetalation event faster than it can oxidatively add to the alkyl halide. This results in an Fe(III) or Fe(IV) intermediate bearing two aryl groups, which rapidly reductively eliminates to form the homodimer[1].
Solution : You must artificially starve the reaction of the Grignard reagent. Implement a slow addition protocol using a syringe pump (adding the Grignard over 1–2 hours). Furthermore, the addition of the Lewis basic ligand TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical. TMEDA saturates the coordination sphere of the iron center, stabilizing the active catalytic species and suppressing undesired side reactions[2][3]. demonstrated that combining slow addition with TMEDA increases yields from 5% to quantitative levels[1][4].
Q2: My cross-electrophile coupling (XEC) between an aryl chloride and an unactivated alkyl chloride is stalling completely. I am using zinc powder as a reductant. What is failing?
Mechanistic Causality : Cross-electrophile coupling requires a terminal reductant to regenerate the active low-valent iron species (Fe(I) or Fe(0)) after reductive elimination. Heterogeneous reductants like zinc or manganese powder often suffer from surface passivation, where metal salts coat the surface and halt electron transfer. If the iron catalyst cannot turn over, the reaction stalls[5].
Solution : Switch to a homogeneous reductant system. The use of bis(pinacolato)diboron (B2pin2) in combination with a base like MeOLi creates a highly effective, soluble reducing system. The base activates B2pin2 into an electron-rich ate-complex, which smoothly reduces the Fe(II)/Fe(III) resting states back into the active catalytic cycle, enabling yields up to 81%[6]. For a complete methodology, refer to the [7].
Q3: I am attempting to use organolithium reagents for C(sp2)-C(sp3) cross-coupling, but the high reactivity is degrading my substrates. Can iron tame organolithiums?
Mechanistic Causality : Organolithium reagents typically undergo rapid lithium-halogen exchange or nucleophilic addition, making them historically incompatible with controlled cross-coupling. However, specific iron complexes can intercept these highly reactive species before background degradation occurs.
Solution : Utilize an iron precatalyst such as [(FeCl3)2(TMEDA)3] and run the reaction at 0 °C in THF. The TMEDA ligand modulates the nucleophilicity of the alkyllithium, allowing the iron center to facilitate controlled C-C bond formation. showed that this precise tuning allows even highly reactive alkyllithiums to couple efficiently with aryl halides without sacrificing yields[8][9].
Mechanistic Insights: The Iron Catalytic Cycle
Understanding the oxidation states of your iron catalyst is essential for rational troubleshooting. The diagram below illustrates the consensus Fe(I)/Fe(III) radical rebound pathway typical of these transformations.
Proposed Fe(I)/Fe(III) catalytic cycle for cross-coupling, highlighting key mechanistic intermediates.
Quantitative Yield Optimization Data
The following table synthesizes the impact of critical reaction parameters on product distribution, highlighting the narrow operational window of iron catalysis.
To ensure reproducibility, follow this self-validating protocol adapted for the coupling of aryl chlorides with unactivated alkyl chlorides[6][7].
Objective : High-yield C(sp2)-C(sp3) bond formation avoiding heterogeneous reductant passivation.
Step-by-Step Procedure:
Inert Atmosphere Setup (Critical): Transfer an 8 mL glass vial equipped with a magnetic stir bar into an argon-filled glovebox.
Causality: Low-valent iron species (Fe(I)) are highly oxophilic. Exposure to trace oxygen will irreversibly oxidize the catalyst to an inactive Fe(III)-oxo dimer.
Catalyst & Reductant Loading: Add FeCl2 (10 mol%), dppbz ligand (10 mol%), and B2pin2 (2.0 equiv) to the vial.
Solvent Addition & Visual Validation: Add 0.3 mL of freshly distilled, degassed MTBE.
Self-Validation Checkpoint: The solution should exhibit a distinct color shift (typically from pale yellow to deep brown/red). This color change confirms the successful complexation of the iron with the ligand and the initial reduction by B2pin2 to the active catalytic state. If the solution remains pale or turns cloudy white, the B2pin2 may be degraded or the solvent is wet.
Substrate & Base Addition: Add the aryl chloride (1.0 equiv) and the unactivated alkyl chloride (1.5 equiv). Finally, add MeOLi (2.0 equiv).
Causality: MeOLi is essential to form the reactive B2pin2-ate complex, which possesses the necessary reduction potential to turn over the iron catalyst[5].
Reaction Execution: Seal the vial tightly with a Teflon-lined cap and parafilm. Remove from the glovebox and heat in a pre-warmed aluminum block at 80 °C for 15 hours.
Reaction Quenching & Analysis: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica to remove iron salts.
Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. The complete consumption of the aryl chloride without the presence of protodehalogenated arene confirms that the catalytic cycle successfully favored cross-coupling over direct reduction.
References
[1][4] Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society. URL: [Link]
[6][7] Xian, P., Huang, H., Zhang, R., Geng, S., & Feng, Z. (2024). Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. STAR Protocols. URL: [Link]
[8][9] Zhong, Z., et al. (2019). Recent advances on iron-catalyzed coupling reactions involving organolithium reagents. Chinese Chemical Letters. URL: [Link]
[5][10] Chen, S., et al. (2023). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. CCS Chemistry. URL: [Link]
[2][3] Czaplik, W. M., et al. (2010). On direct iron-catalyzed cross-coupling reactions. Pure and Applied Chemistry. URL: [Link]
Technical Support Center: [FeCl2(dppbz)2] Integrity & Handling
The following technical guide serves as a specialized support resource for researchers utilizing [FeCl2(dppbz)2] (Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II)) in catalytic cross-coupling reactions. Topic: Colo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers utilizing [FeCl2(dppbz)2] (Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II)) in catalytic cross-coupling reactions.
Topic: Colorimetric Indicators of Catalyst Degradation
Ticket ID: CHEM-FE-DPPBZ-001
Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Color of Chemistry
User Query: How do I visually confirm if my [FeCl2(dppbz)2] catalyst is still active?
Short Answer: The integrity of [FeCl2(dppbz)2] (CAS: 101566-80-7) is visually correlated with its oxidation state.[1] The active Iron(II) species typically exhibits a distinctive dark color (often green or purple depending on solvation/isomer) .[1] A shift to yellow, orange, or rust-brown indicates irreversible oxidation to Iron(III) and phosphine oxide formation, rendering the catalyst inactive.
Diagnostic Guide: Color States & Meanings
The following table correlates visual observations with the chemical state of the complex.
Visual Indicator
Chemical State
Status
Action Required
Deep Green / Purple
Intact Fe(II) Complex
✅ Active
Proceed with experiment under inert atmosphere.[1]
Plum-Purple
Active Phenyl-Fe(II) Species
✅ Active
Observed in situ after adding Grignard reagent (e.g., PhMgBr).[1] Indicates successful catalyst activation [1].[1]
Pale Yellow / Straw
Early Oxidation
⚠️ Compromised
Catalyst is partially oxidized.[1] Yields will be inconsistent. Purify or discard.
Dark Brown / Rust
Fe(III) Oxide / Chloride
❌ Degraded
Complete degradation.[1] Iron has oxidized to Fe(III); ligands are likely phosphine oxides.[1] Discard.
Colorless / White Ppt
Ligand Dissociation
❌ Failed
Likely free phosphine oxide (white solid) and iron salts.[1] Catalyst structure collapsed.[1]
Technical Note: The "Plum-Purple" species is a specific active intermediate observed during the reaction with phenyl Grignard reagents, attributed to the formation of bis-phenylated iron(II) species prior to reductive elimination [1].
Mechanism of Degradation (Root Cause Analysis)
Understanding why the color changes allows for better troubleshooting. The degradation is primarily driven by oxidative addition of atmospheric oxygen to the Iron(II) center and the phosphine ligands.
Degradation Pathway Diagram
The following diagram illustrates the transition from the active catalyst to the inactive breakdown products.
Figure 1: Oxidative degradation pathway of Iron(II) phosphine complexes upon air exposure.[1]
Mechanism Explanation:
Oxidation of Metal Center: Atmospheric oxygen oxidizes the electron-rich Fe(II) (
) to Fe(III) ().[1] Fe(III) species are paramagnetic and typically exhibit yellow-to-brown charge transfer bands (LMCT) [2].[1]
Ligand Oxidation: The dppbz ligand (1,2-bis(diphenylphosphino)benzene) is susceptible to oxidation at the phosphorus atom, forming phosphine oxides (
).[1] Phosphine oxides are poor ligands for Iron(II), leading to complex dissociation [3].[1]
Troubleshooting & FAQs
Q1: I opened the bottle and the top layer is yellow, but the bottom is still dark. Can I use it?
A:Not recommended. The yellow layer indicates oxygen infiltration. While the bottom might be intact, the stoichiometry of your reaction will be skewed by the presence of "dead" catalyst (Fe(III) salts).[1]
Protocol: If you must, transfer the container to a glovebox, scrape off the top 50% of the solid, and use only the core. However, for precise kinetic studies or GMP work, discard the batch.
Q2: My reaction mixture turned black immediately after adding the Grignard reagent. Is this bad?
A:No, this is often normal.
Context: In many Iron-catalyzed couplings (e.g., Negishi or Kumada), the addition of the organometallic reagent (Grignard or Organozinc) reduces the precatalyst to low-valent Iron species (Fe(I) or Fe(0)) or forms iron nanoparticles [4].[1]
Differentiation:
Black/Dark Brown (Colloidal): Often active nanoparticles or reduced active species.[1]
Q3: How do I store [FeCl2(dppbz)2] to prevent this color change?
A: Strict exclusion of oxygen and moisture is required.[1]
Storage: Glovebox (Nitrogen or Argon atmosphere).
Container: Tightly sealed vial with electrical tape or Parafilm, inside a secondary jar with desiccant and oxygen scavenger.
Solvents: Only use anhydrous, degassed solvents (freeze-pump-thaw cycled).[1]
Standard Operating Procedure (SOP): Verification Protocol
Before committing valuable substrates, perform this "Colorimetric Activity Check" :
Preparation: In a glovebox, dissolve a small aliquot (~5 mg) of [FeCl2(dppbz)2] in 1 mL of dry THF.
Observation:
Pass: Solution is clear and colored (Green/Purple/Red depending on concentration).[1]
Fail: Solution is cloudy, yellow, or has suspended brown particles.
Functional Test (Optional): Add 2 equivalents of PhMgBr.
Pass: Solution shifts to a distinct "Plum-Purple" or dark color immediately [1].[1]
Fail: Solution remains pale yellow or turns muddy brown without the characteristic purple hue.
References
Hatakeyama, T., Hashimoto, T., Kathriarachchi, K. K. A. D. S., Zenmyo, T., Seike, H., & Nakamura, M. (2009). Iron-Catalyzed Suzuki−Miyaura Coupling of Alkyl Halides. Angewandte Chemie International Edition, 48(29), 5372-5375.[1] (Describes the "plum-purple" active species).[1]
Cotton, F. A., & Wilkinson, G. (1988).[1] Advanced Inorganic Chemistry. Wiley.[1] (General reference for Fe(II)/Fe(III) colorimetry and oxidation states).
Bedford, R. B., et al. (2010).[1] The First Iron-Catalysed Aluminium-Variant Negishi Coupling. Chemical Communications, 46, 6054-6056. (Discusses the use of FeCl2(dppbz)2 as a specific catalyst).[1]
Fürstner, A., & Martin, R. (2005).[1] Advances in Iron-Catalyzed Cross-Coupling Reactions. Chemistry Letters, 34(5), 624-629.[1] (Discusses the formation of active iron species and nanoparticles).[1]
Purification of FeCl2(dppbz)2 via recrystallization
Technical Support Center: Purification of FeCl₂(dppbz)₂ Topic: Purification of Bis(1,2-bis(diphenylphosphino)benzene)iron(II) chloride via Recrystallization Ticket ID: CHEM-SUP-FE-002 Status: Active Classification: Inorg...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of FeCl₂(dppbz)₂
Topic: Purification of Bis(1,2-bis(diphenylphosphino)benzene)iron(II) chloride via Recrystallization
Ticket ID: CHEM-SUP-FE-002
Status: Active
Classification: Inorganic Synthesis / Catalysis Support[1]
Executive Summary: Purity Defines Activity
User Context: You are synthesizing or purifying FeCl2(dppbz)2 (CAS: 101566-80-7), a critical pre-catalyst for cross-coupling reactions (e.g., Negishi, Kumada).[1]
The Challenge: Iron(II) phosphine complexes are kinetically labile and thermodynamically sensitive to oxidation.[1][2] The primary impurities are unreacted FeCl2 (paramagnetic poison), free dppbz ligand (competitor), and Fe(III) oxides (inactive rust).[1][2]
The Solution: A strictly anaerobic, biphasic solvent layering technique utilizing the polarity difference between the coordination complex and its constituents.[2]
The Protocol: Anaerobic Solvent Layering
Principles of Separation:
Solubility Differential: FeCl2(dppbz)2 is soluble in chlorinated solvents (DCM, CHCl₃) but insoluble in non-polar hydrocarbons (Pentane, Hexanes, Diethyl Ether).[1][2]
Impurity Exclusion: Free dppbz is soluble in ether/hexanes; unreacted FeCl2 is insoluble in DCM.[1][2] The target complex crystallizes at the interface.[2]
Step-by-Step Methodology
Prerequisites:
Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox).[1][2] Strictly O₂-free.
Solvents: Anhydrous Dichloromethane (DCM) and Diethyl Ether (Et₂O), degassed via freeze-pump-thaw or sparging.[1][2]
Workflow:
Crude Dissolution:
Take your crude reaction mixture (often a solid residue).[1][2]
Add minimal anhydrous DCM.[1][2] The goal is a near-saturated solution.
Observation: The solution should be a distinct deep color (typically orange/red or purple depending on exact geometry).[1][2]
Filtration: Filter this solution through a Celite pad (under inert gas) to remove unreacted FeCl2 (which will remain as a tan/grey solid on the frit).[1][2]
The Layering Setup:
Place the concentrated DCM filtrate in a narrow Schlenk tube or NMR tube.[2]
Carefully layer anhydrous Diethyl Ether (or Pentane) on top.[1][2] Ratio: 1 part DCM solution to 3-4 parts precipitant.[1][2]
Technique: Drip the ether slowly down the side of the glass to prevent immediate mixing.[2] You want a sharp interface.
Fe(II) phosphines are highly susceptible to oxidation, forming paramagnetic Fe(III) species (often brown/yellow) and phosphine oxides.[1][2]
Root Cause: Incomplete degassing of solvents or a leak in the Schlenk line.[2]
Fix: This is usually irreversible for the oxidized portion.[2]
Salvage: If only partially oxidized, wash the solid with degassed water (removes ionic Fe(III) chlorides) and then ether (removes phosphine oxides), then recrystallize the residue from DCM/Ether.[1]
Prevention:[1][2] Use a glovebox or rigorous freeze-pump-thaw cycles (x3) for all solvents.[1][2]
Scenario B: "I see white specks mixed with my colored crystals."
Why? Free dppbz is highly soluble in ether; the charged/polar FeCl2(dppbz)2 complex is not.[1][2] The wash will dissolve the white specks, leaving the colored complex.[2]
Scenario C: "The product 'oiled out' instead of crystallizing."
Add a small amount of a "buffer" solvent (e.g., THF) or simply dilute the DCM layer.[2]
Cool the setup to -20°C before layering to slow the diffusion rate.[2]
Technical FAQs
Q1: Why use dppbz (benzene backbone) over dppe (ethane backbone)?
Answer: The phenylene backbone of dppbz is rigid and enforces a cis-chelation geometry.[2] This often results in more robust catalysts for reductive elimination steps in cross-coupling, whereas dppe is more flexible and can sometimes bridge two metal centers (forming dimers) rather than chelating one.[1][2]
Q2: What is the correct stoichiometry? The literature is confusing. [2]
Answer:
1:1 Ratio: Yields [FeCl2(dppbz)] (often polymeric or bridged).[1][2]
1:2 Ratio: Yields [FeCl2(dppbz)2] (The target bis-chelate).[1][2]
Tip: To ensure the bis-complex, use a slight excess of ligand (e.g., 2.1 equivalents) and rely on the ether wash (Step 4 above) to remove the 0.1 eq excess.[2]
) complexes are typically diamagnetic (NMR silent/sharp signals).[1] However, steric crowding from two bulky dppbz ligands might distort the geometry, potentially leading to high-spin (paramagnetic) states.[2] If your NMR is broad/shimming is impossible, you likely have a paramagnetic species (or paramagnetic impurities like unreacted FeCl₂).[1][2]
References
General Synthesis of Iron(II)
Source: Inorganic Syntheses (General Protocols for Fe(II) Phosphines).
Context: Establishes the standard DCM/Ether layering protocol for halide-phosphine metal complexes.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: FE-CAT-PUR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Welcome to the technical support hub for Iron Catalysis. You are likely here because your iron-catalyzed cross-coupling or hydrogenation reaction was successful, but you are now facing the "Phosphine Oxide Wall."
In iron catalysis, phosphine ligands (e.g., dppe, dppm,
) are frequently used to stabilize high-spin Fe(II)/Fe(III) centers. Upon oxidative stress or workup, these convert to phosphine oxides (e.g., TPPO), which are notoriously difficult to separate from polar pharmaceutical intermediates.
This guide moves beyond standard silica chromatography—which often fails due to "streaking" or co-elution—and provides chemically grounded, self-validating protocols for purification.
Diagnostic Workflow
Before attempting removal, confirm the nature of your impurity. Iron catalysts often render reaction mixtures paramagnetic, complicating standard analysis.
Visual & Spectroscopic Indicators
Indicator
Observation
Technical Interpretation
Physical State
White/Off-white crystalline solid appearing upon concentration.
Likely TPPO (MP: 154–158 °C). If the solid is rust-colored, it may be residual iron salts.
NMR (Standard)
Sharp peak at ~29 ppm ().
Confirmed Triphenylphosphine Oxide (TPPO) in a diamagnetic solution.
NMR (Paramagnetic)
Broad, shifted, or invisible peaks. Shimming fails.
Active Iron Interference. The paramagnetic iron center is broadening the signal. Action: Perform an extractive demetallation on an aliquot (wash with EDTA/aq) before NMR.
TLC Behavior
Spot trails or co-elutes with product ( ~0.3–0.5 in EtOAc/Hex).
TPPO has high polarity but "smears" on silica due to weak H-bonding with silanols.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to select the least invasive method for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate phosphine oxide removal strategy based on product solubility and reaction solvent.
Removal Protocols
Method A: The "Wash" (Trituration)
Best for: Non-polar products (lipophilic) where the product dissolves in hexane, but TPPO does not.
The Science: TPPO crystallizes efficiently from non-polar solvents due to strong dipole-dipole stacking.
Self-Validation: The filtrate should contain your product; the solid filter cake is the waste.
Concentrate the crude reaction mixture to a viscous oil.
Add Hexane or Pentane:Diethyl Ether (1:1) (approx. 10 mL per gram of crude).
Vigorously stir or sonicate for 15 minutes. The oil should transform into a suspension.
Critical Step: Cool the suspension to 0°C for 30 minutes.
Filter through a sintered glass funnel.
Validation: Check the TLC of the solid. It should be UV-active (TPPO). Check the filtrate. It should contain your product.
Method B: The "Zinc Trap" (
Complexation)
Best for: Polar products soluble in Ethanol or Isopropanol.
The Science: Zinc(II) is a hard Lewis acid. Phosphine oxide is a hard Lewis base. They form a thermodynamically stable, insoluble complex:
. This method was optimized by Batesky and Weix [1].
Protocol:
Dissolve crude mixture in Ethanol (or use the reaction mixture if already in EtOH).
Prepare a solution of
(anhydrous) in Ethanol (approx 1.8 M).
Stoichiometry: Use 2.0–3.0 equivalents of Zn relative to the phosphine oxide.[1]
Add the Zinc solution to your crude mixture at room temperature.
Q: My iron catalyst is paramagnetic. How do I verify that the TPPO is gone without NMR?A: Do not rely on direct NMR of the crude.
TLC Staining: Use
stain. TPPO does not stain well, but UV visualization (254 nm) will show a strong spot at low Rf.
Aliquot Demetallation: Take 50 µL of your reaction, add 500 µL
and 500 µL of saturated aqueous EDTA or Sodium Tartrate. Shake vigorously. The iron will move to the aqueous layer. Run NMR on the chloroform layer. The peaks will now be sharp.
Q: Can I use these methods if my product is an iron complex (i.e., I want to isolate the catalyst, not an organic product)?A:Proceed with caution.
Method A (Trituration): Safe if your iron complex is insoluble in hexane.
Method B/C/D (Salts):Unsafe.
or can strip ligands from your iron center or undergo transmetallation. If you are isolating the iron catalyst itself, rely on recrystallization (usually from DCM/Pentane) or size-exclusion chromatography (Bio-Beads S-X).
Q: I used Method B (
), but now I have Zinc in my product.A: This happens if you use a large excess of Zn. Perform a standard aqueous workup with Rochelle's Salt (Sodium Potassium Tartrate) or aqueous ammonia. This solubilizes the Zinc into the aqueous phase, leaving your organic product pure.
References
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5][6] Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.[2]
[Link]
Hergueta, A. R.
."[2][7] Organic Process Research & Development, 2022 , 26(6), 1845–1853.[2]
[Link]
Daly, P. A.; Gilheany, D. G. "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions." Organic & Biomolecular Chemistry, 2012 , 10, 3531-3537.[5]
[Link]
Lovering, F.
and Wet Milling." Organic Process Research & Development, 2024 .
[Link]
Impact of moisture on FeCl2(dppbz)2 catalytic activity
Technical Support Center: Troubleshooting Catalytic Systems Welcome to the Technical Support Center for iron-catalyzed cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting
Catalytic Systems
Welcome to the Technical Support Center for iron-catalyzed cross-coupling methodologies. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing the
is a highly privileged catalyst for the Negishi-type and Kumada-type cross-coupling of unactivated alkyl electrophiles[2][3], its low-valent iron intermediates and the associated organometallic transmetalating agents are exceptionally sensitive to moisture. This guide provides mechanistic troubleshooting, quantitative thresholds, and validated protocols to ensure reproducible catalytic activity.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why did my Negishi coupling using
and arylaluminum reagents fail completely with no conversion?A: The failure is almost certainly due to moisture-induced disruption of the organometallic dynamic equilibrium. In these reactions, salt-free triarylaluminum compounds are practically unreactive[3]. The active transmetalating species relies on a delicate dynamic equilibrium with co-existing magnesium salts (e.g., forming or )[3][4]. Even trace moisture (< 50 ppm) preferentially hydrolyzes these highly nucleophilic complexes. Electrospray ionization mass spectrometry (ESI-MS) studies have confirmed that unwanted hydrolysis reactions with traces of water rapidly convert the active magnesium species into inactive hydroxide clusters such as [5]. Without the active aluminate complex, transmetalation to the iron center ceases, arresting the catalytic cycle.
Q2: I am observing a high yield of the reduced alkane instead of my cross-coupled product. Is this related to solvent wetness?A: Yes. This phenomenon is known as premature protodemetalation. During the catalytic cycle, the
precatalyst is reduced to a low-valent active species (Fe(0) or Fe(I)), which then undergoes oxidative addition with the alkyl halide to form an Fe-alkyl intermediate. If moisture is present, the electrophilic proton () from water reacts faster with the Fe-alkyl intermediate than the transmetalation step can occur. This quenches the intermediate, releasing the reduced alkane and forming an inactive Fe-hydroxo species.
Q3: What is the maximum acceptable moisture threshold for
reactions, and how is it verified?A: The absolute upper limit for moisture in the reaction solvent (typically THF or Toluene) is 15 ppm [4]. Standard "anhydrous" solvents from a bottle often degrade to 30-50 ppm water upon repeated septum punctures. You must build a self-validating system: distill the solvent over a drying agent (like benzophenone ketyl) immediately before use, and quantitatively verify the water content using a Karl-Fischer moisture titrator[4].
Part 2: Quantitative Impact of Moisture on Catalytic Activity
The following table summarizes the causal relationship between solvent moisture levels, the state of the reaction components, and the expected experimental outcome.
Moisture Level (ppm )
Organometallic Reagent State
Fe-Catalyst State
Expected Yield (%)
Primary Failure Mode
< 15 ppm
Intact equilibrium ()
Active low-valent Fe species
> 90%
None (Optimal Conditions)
15 - 50 ppm
Partial hydrolysis
Minor ligand (dppbz) displacement
60 - 85%
Mild protodemetalation
50 - 150 ppm
Severe disruption of Mg-salt adducts
Fe-alkyl intermediate quenched
20 - 50%
High yield of reduced alkane
> 150 ppm
Complete conversion to
Irreversible Fe-oxo/hydroxo formation
< 5%
Complete catalytic arrest
Part 3: Mandatory Visualizations
Mechanistic Divergence: Catalysis vs. Moisture Degradation
Fig 1: Divergence of the productive catalytic cycle vs. moisture-induced degradation pathways.
To ensure absolute trustworthiness and reproducibility, follow this self-validating Standard Operating Procedure (SOP) for setting up an iron-catalyzed Negishi coupling using
.
Step 1: Rigorous Solvent Preparation & Validation
Reflux Tetrahydrofuran (THF) over sodium metal and benzophenone until a deep purple ketyl radical color persists, indicating the complete absence of water and oxygen.
Distill the THF under a positive pressure of high-purity Argon.
Validation Check: Immediately transfer a 1.0 mL aliquot of the distilled THF to a Karl-Fischer moisture titrator. The reading must be < 15 ppm [4]. If it is higher, discard the batch and re-distill.
Step 2: Reaction Vessel Preparation
Utilize a Schlenk tube equipped with a magnetic stir bar.
Flame-dry the apparatus under vacuum (0.1 mmHg) for 5 minutes.
Backfill the vessel with Argon. Repeat the vacuum/Argon cycle three times (standard Schlenk technique).
Step 3: Catalyst and Reagent Loading
Inside an Argon-filled glovebox, weigh 3 mol% of
(CAS: 101566-80-7)[1][6] and transfer it into the Schlenk tube. Seal with a rubber septum before removing from the glovebox.
Connect the Schlenk tube to the Argon line.
Inject the validated anhydrous THF (from Step 1) to achieve a 0.28 M concentration[4].
Cool the mixture to 0 °C using an ice bath.
Step 4: Transmetalation and Coupling
Slowly add the arylaluminum reagent (e.g., prepared in situ from
and )[3][4] dropwise via a stainless steel cannula to maintain the critical dynamic equilibrium[3].
Add the alkyl halide electrophile.
Warm the reaction to the specified temperature (e.g., 80 °C) and stir for 12–24 hours[3][4].
Quench the reaction carefully with saturated aqueous ammonium chloride, extract with ethyl acetate, and analyze via GC or NMR[4].
References
thieme-connect.de - Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. Available at: [Link]
rsc.org - The first iron-catalysed aluminium-variant Negishi coupling: critical effect of co-existing salts on the dynamic equilibrium of arylaluminium species and their catalytic activity (Chem. Commun., 2010). Available at: [Link]
amazonaws.com - Oxidation States, Stability and Reactivity of Organoferrate Complexes (Supporting Information). Available at: [Link]
Technical Support Center: Stabilizing Low-Valent Iron Species with dppbz
As a Senior Application Scientist, I have designed this technical guide to address the complex challenges of working with highly reactive, low-valent iron intermediates (Fe(0), Fe(-I)). Utilizing 1,2-bis(diphenylphosphin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical guide to address the complex challenges of working with highly reactive, low-valent iron intermediates (Fe(0), Fe(-I)). Utilizing 1,2-bis(diphenylphosphino)benzene (dppbz) as a bidentate ligand is a field-proven strategy for stabilizing these electron-rich centers. Unlike flexible aliphatic diphosphines, the rigid benzene backbone of dppbz enforces a strict bite angle. This prevents ligand dissociation and promotes the low-spin states necessary for efficient Two-State Reactivity (TSR) in cross-coupling and C–H activation workflows.
Frequently Asked Questions (FAQs)
Q: Why is my [Fe(dppbz)] complex rapidly degrading in solution, even inside a glovebox?A: Low-valent iron species, particularly Fe(-I) and Fe(0) ferrates, are extremely electron-rich and prone to rapid oxidation or solvent-mediated degradation[1].
Causality: While dppbz provides strong π-backbonding to stabilize the metal center, coordinating solvents like THF can competitively bind to the iron center. If the solvent is not rigorously dried and degassed, trace O₂/H₂O will immediately oxidize the complex. Furthermore, prolonged exposure to THF at room temperature can lead to ligand displacement.
Solution: Use freeze-pump-thaw degassed solvents and maintain the solution at -78 °C during the reduction phase to kinetically trap the intact chelate.
Q: My cross-coupling reaction is stalling at the reductive elimination step. How does dppbz help, and what am I missing?A: This is a classic symptom of a spin-state trap. Reductive elimination from a high-spin Fe(II) center is kinetically unfavorable.
Causality: Iron-catalyzed C–C bond formation relies on [2]. While dppbz helps stabilize the reactive low-spin state, direct reductive elimination from Fe(II) is often energetically demanding.
Solution: Introduce a mild oxidant like 1,2-dichloroisobutane (DCIB). DCIB transiently oxidizes the trapped Fe(II) intermediate to a highly reactive Fe(III) species, which undergoes rapid, barrierless reductive elimination to release the product and regenerate the Fe(I)/Fe(0) catalyst[2][3].
Q: Why does dppbz outperform TMEDA in polyfluorinated fluoroaromatic couplings?A: In specific cross-couplings, such as the selective cleavage of sp³-carbon–halogen bonds, stoichiometric TMEDA fails to provide the necessary electronic tuning.
Causality: dppbz acts as a . Its strong σ-donation and π-accepting capabilities stabilize the low-valent iron center against over-reduction while facilitating the oxidative addition of polyfluorinated arylzinc reagents—a feat unachievable with simple amine ligands[4].
Diagnostic Data: Oxidation State Identification
To build a self-validating experimental system, visual color changes (e.g., green to red) are insufficient. You must verify the oxidation state of your synthesized Fe-dppbz complex using ⁵⁷Fe Mössbauer spectroscopy to ensure you have generated the active catalytic species[5].
Iron Species
Oxidation State
Spin State
Isomer Shift (δ, mm/s)
Quadrupole Splitting (ΔE_Q, mm/s)
Fe(η⁶-biaryl)(dppbz)
Fe(0)
Low-spin
0.43
1.70
Fe(II) arylated complex
Fe(II)
Low-spin
0.16
0.55
Fe(acac)₃ + dppbz + PhMgBr
Fe(II)
Low-spin
0.27
1.17
Table 1: Reference ⁵⁷Fe Mössbauer parameters for Fe-dppbz complexes at 80 K. Data derived from freeze-quenched stoichiometric studies[5].
Troubleshooting Workflows
Logic tree for diagnosing low-valent Fe-dppbz complex degradation.
Standard Operating Procedure (SOP)
Methodology: Synthesis of Low-Valent Organoferrates via Grignard Reduction
Objective: Selectively generate [Fe(0)(dppbz)] or [Fe(-I)(dppbz)]⁻ species from a stable Fe(II) pre-catalyst[1].
Step 1: Pre-catalyst Assembly
Inside a nitrogen-filled glovebox, dissolve 0.1 mmol of [FeCl2(dppbz)2] in 5 mL of rigorously dried, freeze-pump-thaw degassed THF. Causality: The 1:2 metal-to-ligand ratio ensures complete chelation, leveraging dppbz's rigid bite angle to prevent ligand dissociation during reduction[3].
Step 2: Cryogenic Cooling
Seal the reaction vessel, transfer it to a Schlenk line, and submerge it in a dry ice/acetone bath to reach -78 °C. Low temperatures prevent premature ligand dissociation and solvent activation during the highly exothermic reduction step.
Step 3: Controlled Reduction
Using a gas-tight syringe, add exactly 4.0 equivalents of PhMgCl dropwise. Causality: The choice of Grignard and exact stoichiometry dictates the final oxidation state. Four equivalents of PhMgCl drive the sequential reduction past Fe(I) to yield a mixture of highly reactive Fe(0) and Fe(-I) species[1][5].
Step 4: Thermal Incubation
Remove the cold bath and allow the solution to warm to room temperature over 30 minutes. Monitor the color shift from pale green to deep red/brown, indicating the successful formation of the low-valent ferrate.
Step 5: Freeze-Quench Trapping
To prevent bimolecular decomposition, immediately transfer an aliquot into a Mössbauer cup or EPR tube and submerge it in liquid nitrogen (77 K) for spectroscopic validation[5].
Title : Low-Valent Transition Metalate Anions in Synthesis, Small Molecule Activation, and Catalysis
Source : Chemical Reviews (ACS Publications)
URL :[Link]
Title : Two-State Reactivity in Low-Valent Iron-Mediated C–H Activation and the Implications for Other First-Row Transition Metals
Source : Journal of the American Chemical Society
URL :[Link]
Title : Experimental and computational studies of the mechanism of iron-catalysed C–H activation/functionalisation with allyl electrophiles
Source : Chemical Science (RSC Publishing)
URL :[Link]
Title : Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene
Source : Chemical Communications (RSC Publishing)
URL :[Link]
Title : Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism
Source : Accounts of Chemical Research (ACS Publications)
URL :[Link]
Controlling beta-hydride elimination in iron catalysis
Topic: Controlling -Hydride Elimination in Alkyl-Alkyl/Aryl Cross-Coupling Status: Online Operator: Senior Application Scientist Ticket ID: Fe-BHE-Control-001 Introduction: The Iron Paradox Welcome to the Iron Catalysis...
Welcome to the Iron Catalysis Support Hub. You are likely here because your reaction failed.
Iron offers a sustainable alternative to Palladium, but it comes with a "bug": Rapid
-Hydride Elimination (-HE) . Unlike Pd, where -HE is often slow enough to manage, Fe-alkyl intermediates (especially high-spin Fe(II)) undergo -HE at rates that often outcompete the desired Reductive Elimination (RE).
The Goal: We do not just "slow down"
-HE; we must accelerate the competing Reductive Elimination pathway. This guide provides the patches (additives), hardware (ligands), and operating systems (protocols) to fix your reactivity.
Rapid Diagnostics (Troubleshooting Table)
Symptom: "My reaction yields alkenes instead of the cross-coupled product."
Fast -HE: The Fe-alkyl intermediate is long-lived enough to undergo -HE, re-insertion, and migration ("chain walking").
Switch to Bisphosphines: Use SciOPP or dppbz . These bulky ligands enforce a geometry that favors RE over -HE.
Reduction (Alkyl halide Alkane)
Protodemetallation: Likely moisture in the system or radical abstraction from solvent.
Dry & Degas: Iron is less forgiving than Pd. Ensure solvents are anhydrous. Switch solvent to THF/NMP mixtures.
Homocoupling (R-R or Ar-Ar dimers)
Cluster Formation: "Naked" iron salts aggregate into inactive clusters (e.g., ) that promote oxidative homocoupling.
Add Dispersants: Add NMP (N-methylpyrrolidone) or TMEDA . These do not bind Fe but sequester the Mg counter-cation, preventing cluster growth.
Stalled Conversion
Catalyst Poisoning: The active Fe(I)/Fe(II) species is thermally unstable or poisoned by product inhibition.
Slow Addition: Do not dump the Grignard. Use a syringe pump (slow addition) to keep the steady-state concentration of the nucleophile low.
Module A: The "Operating System" (Additives & Solvents)
The most common error is assuming NMP acts as a ligand for Iron. It does not.
The NMP Effect (The Cahiez-Fürstner Patch)
In Kumada couplings, simple ferric salts (
or ) fail without polar additives.
Mechanism: NMP coordinates to the Magnesium (
) in the Grignard reagent, not the Iron.
Result: This breaks down large, inactive iron-magnesium clusters into reactive monomeric "ate" complexes (e.g.,
).
Protocol Requirement: You typically need significant quantities of NMP (co-solvent levels, not catalytic), often a 10:1 to 1:1 ratio with THF.
Technical Note: For a non-toxic alternative to NMP, use N-methylcaprolactam .[1] It provides similar stabilization without the reproductive toxicity profile [1].
Module B: The "Hardware" (Ligand Selection)
When simple salts fail, you must upgrade the ligand architecture to physically block the
-HE pathway.
The SciOPP Solution (The Nakamura Protocol)
For challenging secondary alkyl halides, simple salts are insufficient. You need the SciOPP (Bis(phosphino)phenyl) ligand.
Why it works: The rigid o-phenylene backbone creates a wide bite angle. This steric bulk accelerates Reductive Elimination (steric relief) while simultaneously crowding the metal center, making the agostic C-H interaction required for
-HE geometrically difficult [2].
Visualizing the Competition:
The following diagram illustrates the kinetic competition you are managing.
Figure 1: The Kinetic Bifurcation. Success depends on
. Bulky ligands (SciOPP) and "ate" complex formation (NMP) bias the path downward (Green).
Experimental Protocols
Protocol A: The "Cahiez-Fürstner" Method (Simple Salts)
Best for: Primary alkyl halides, Aryl-Grignards.
Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3x.
Catalyst Loading: Add
(5 mol%).
Solvent System: Add THF and NMP (Ratio 10:1). Crucial Step.
Substrate: Add the Alkyl Halide (1.0 equiv).
Temperature: Cool to -20°C or 0°C .
Why?
-HE has a higher activation energy than RE in many "ate" complexes. Lower temperature favors the kinetic product (Cross-Coupling) over the thermodynamic sink (Elimination).
Nucleophile Addition: Add the Grignard reagent dropwise over 20–30 minutes.
Warning: Rapid addition causes local heating and cluster formation
Homocoupling.
Protocol B: The "Nakamura" Method (SciOPP Ligand)
Best for: Secondary alkyl halides, difficult substrates.
Ligand Prep: Charge flask with
(anhydrous) and SciOPP ligand (1.2 equiv relative to Fe). Stir in THF for 30 mins to form the active yellow/orange complex.
Additives: If using alkyl-zinc or alkyl-boron (Suzuki/Negishi), add TMEDA (1 equiv) or KF (2 equiv).
Note: Fluoride (KF) is essential for Negishi-type iron coupling to facilitate transmetalation [3].[2]
Reaction: Add Alkyl Halide.
Initiation: Add Grignard reagent slowly at 0°C.
Quench: 1M HCl (aq) after consumption of starting material.
Advanced Diagnostics: Is it Radical or Organometallic?
Users often ask if their reaction is a radical clock or a 2-electron process.
The Test: Add a radical scavenger (TEMPO or BHT).
Interpretation:
Full Suppression: Indicates a radical pathway (common with alkyl halides + simple salts). The "Fe-catalyst" is likely acting as a radical initiator/terminator.
No Effect: Indicates a concerted organometallic pathway (more common with Aryl halides or SciOPP systems).
Decision Logic Workflow
Use this logic gate to select your starting conditions.
Figure 2: Ligand and Additive Selection Logic.
References
N-Methylcaprolactam as a Dipolar Aprotic Solvent for Iron-Catalyzed Cross-Coupling Reactions. National Science Foundation / Rutgers University.
A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. Molecules (MDPI), 2020.
Iron-Catalyzed Alkyl–Alkyl Negishi Coupling of Organoaluminum Reagents. Chemistry Letters, 2019.
The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling with Simple Ferric Salts. PMC / NIH, 2018.
Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Organic Chemistry Portal (Summarizing Nakamura et al., JACS 2004).
NMR characterization of paramagnetic iron(II) phosphines
Welcome to the Technical Support Center for Paramagnetic NMR Spectroscopy. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Paramagnetic NMR Spectroscopy. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the notorious challenges of characterizing paramagnetic high-spin (
) or intermediate-spin () iron(II) phosphine complexes.
Unlike diamagnetic systems, paramagnetic iron(II) centers possess unpaired electrons that couple with nuclear spins. This interaction drastically alters the local magnetic field, resulting in extreme hyperfine shifts (often spanning hundreds of ppm) and Paramagnetic Relaxation Enhancement (PRE), which causes severe line broadening and ultra-fast nuclear relaxation[1].
Below, you will find a comprehensive troubleshooting guide, optimized methodologies, and the physical causality behind each protocol to ensure your experiments are both successful and self-validating.
Diagnostic Workflow for Paramagnetic NMR
When analyzing iron(II) phosphines, standard NMR parameters will almost always fail, resulting in flat baselines or missing peaks. Use the logical workflow below to rescue your spectra.
Workflow for troubleshooting and optimizing NMR of paramagnetic iron(II) phosphine complexes.
Quantitative Parameter Comparison
To understand the magnitude of the adjustments required, we must look at the causality of the electron-nuclear interaction. The rapid electronic relaxation of high-spin Fe(II) drastically shortens the longitudinal (
) and transverse () relaxation times of nearby nuclei[2].
Table 1: Standard vs. Paramagnetic NMR Acquisition Parameters (
H / P)
Parameter
Diamagnetic Fe(II) ()
Paramagnetic Fe(II) ()
Causality / Rationale
Spectral Width (SW)
15 ppm (H) / 100 ppm (P)
200–400 ppm (H) / >500 ppm (P)
Hyperfine coupling (Fermi contact and spin-dipolar interactions) shifts resonances far outside normal diamagnetic ranges[3].
Relaxation Delay ()
1.0 – 5.0 s
0.01 – 0.05 s
Unpaired electrons cause ultra-fast relaxation. Long delays waste time; rapid pulsing allows high scan counts[2].
Acquisition Time (AQ)
2.0 – 4.0 s
0.01 – 0.05 s
Short means the Free Induction Decay (FID) decays to zero in milliseconds. Acquiring longer only adds noise to the spectrum.
Number of Scans (NS)
16 – 64
1,024 – 10,000+
Broad lines () distribute signal over a wide frequency range, drastically reducing the signal-to-noise ratio (SNR).
Pulse Angle
30° to 90°
90°
Because is so short, the magnetization fully recovers almost instantly, allowing maximum signal excitation per scan.
Step-by-Step Methodology: Acquiring a Paramagnetic 1D Spectrum
To ensure trustworthiness, this protocol is designed as a self-validating system . By systematically measuring the FID decay, you empirically validate your choice of Acquisition Time (AQ), ensuring you are capturing signal, not noise.
Step 1: Sample Preparation
Prepare a highly concentrated sample (10–50 mM) in a dry, deuterated solvent. Paramagnetic broadening severely reduces SNR, so high concentration is mandatory.
Step 2: Initial Broad-Sweep Acquisition
Set the Spectral Width (SW) to 400 ppm (centered at 0 ppm).
Set the Relaxation Delay (
) to 50 ms.
Set the Acquisition Time (AQ) to 50 ms.
Run 128 scans.
Step 3: Protocol Validation (The FID Check)
Open the raw FID (time-domain data).
Validation Check: Observe where the FID signal decays into baseline noise. If the signal decays completely at 20 ms, reduce your AQ to 20 ms. Acquiring past the decay point degrades your SNR.
Step 4: Baseline Correction & Processing
Apply a substantial exponential window function (Line Broadening, LB = 10–50 Hz) before Fourier Transformation. This matches the natural linewidth of the paramagnetic peaks and maximizes SNR.
If the baseline rolls severely (due to acoustic ringing or dead-time issues from the large SW), apply Backward Linear Prediction to reconstruct the first few missing data points of the FID.
Technical Support FAQs
Q1: My
P NMR spectrum is completely blank, even with a wide sweep width. Where is my phosphine ligand?
Causality: In iron(II) phosphine complexes, the phosphorus atom is directly coordinated to the paramagnetic metal center. The proximity (
) to the unpaired electrons dictates the magnitude of the Paramagnetic Relaxation Enhancement (PRE), which scales with . Because the P-Fe bond is so short, the relaxation time of the P nucleus approaches zero.
Solution: The P signal is likely broadened beyond detection (linewidths > 10,000 Hz). Instead of looking at the phosphorus directly, observe the H or C nuclei of the phosphine substituents (e.g., the methyl protons of PMe or phenyl protons of PPh). Because they are further from the iron center, their relaxation is less severe, making them detectable while still exhibiting diagnostic hyperfine shifts[4].
Q2: I see broad peaks, but how can I prove they belong to my complex and aren't just impurities?
Causality: Paramagnetic chemical shifts are heavily temperature-dependent, governed by the Curie-Weiss law. As temperature increases, the thermal energy disrupts the alignment of the electron spins with the external magnetic field, reducing the time-averaged magnetic moment experienced by the nuclei[5].
Solution: Perform Variable Temperature (VT) NMR. Acquire spectra at 298 K, 310 K, 320 K, and 330 K. Plot the chemical shift (
) against the inverse of temperature ().
Self-Validation: If the peak belongs to your paramagnetic complex, the plot will yield a straight line. Extrapolating this line to infinite temperature (
) will yield a chemical shift very close to the diamagnetic equivalent of that ligand[5]. Impurities will not show this strong dependence.
Q3: Why does my spectrum have a massive, wavy baseline that obscures my peaks?
Causality: When you increase the Spectral Width (SW) to >200 ppm, the spectrometer must use extremely short dwell times and high-power radiofrequency pulses. This acoustic energy physically vibrates the probe (acoustic ringing), which the receiver picks up during the crucial first few microseconds of the FID.
Solution: You cannot use standard pre-scan delays. You must either:
Use a Spin-Echo pulse sequence (
). The delay allows the acoustic ringing to dissipate while the nuclear magnetization refocuses[2].
Use Backward Linear Prediction during processing. Cut the first 3-5 corrupted points of the FID and allow the software algorithms to mathematically back-predict them based on the rest of the healthy FID decay.
References
1.[1] Banci, L., et al. "Paramagnetic NMR Spectroscopy Is a Tool to Address Reactivity, Structure, and Protein–Protein Interactions of Metalloproteins: The Case of Iron–Sulfur Proteins." MDPI, 2020. Available at:[Link]
2.[2] Pell, A. J., et al. "A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages." Chemistry - A European Journal (PMC), 2019. Available at:[Link]
3.[4] "Ligand adducts of bis(acetylacetonato)iron(II): a 1H NMR study." SciSpace, 2011. Available at:[Link]
4.[5] "Solution NMR Studies of Iron(II) Spin-Crossover Complexes." ResearchGate, 2021. Available at:[Link]
5.[3] Novotný, J., et al. "Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts." ACS Publications, 2024. Available at:[Link]
Comparative Guide: [FeCl2bis(dppbz)] vs [FeCl2(dppe)2] in Iron-Catalyzed Cross-Coupling
Executive Summary Iron catalysis has revolutionized the landscape of C–C bond formation, offering a sustainable, non-toxic, and economically viable alternative to palladium and nickel. However, the success of iron-cataly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Iron catalysis has revolutionized the landscape of C–C bond formation, offering a sustainable, non-toxic, and economically viable alternative to palladium and nickel. However, the success of iron-catalyzed cross-coupling—particularly with challenging unactivated C(sp³) electrophiles—is entirely dictated by the ancillary ligand environment.
This guide provides an objective, data-backed comparison between two prominent iron(II) precatalysts: [FeCl2bis(dppbz)] (featuring the rigid 1,2-bis(diphenylphosphino)benzene ligand) and [FeCl2(dppe)2] (featuring the flexible 1,2-bis(diphenylphosphino)ethane ligand). By analyzing their structural causality, kinetic behavior, and experimental performance, this guide will help researchers select the optimal catalyst for specific synthetic workflows.
Mechanistic Causality: The Ligand Backbone Effect
As a Senior Application Scientist, I often see cross-coupling reactions of unactivated alkyl halides fail not during oxidative addition, but due to the kinetic competition between reductive elimination and β-hydride elimination . The choice between dppbz and dppe fundamentally alters this kinetic ratio.
Rigidity and Bite Angle
The dppbz ligand possesses a rigid ortho-phenylene backbone. This structural rigidity enforces a highly specific coordination geometry and bite angle around the iron center. By restricting conformational flexibility, dppbz pre-organizes the transmetalated alkyl and aryl groups into a strict cis geometry, significantly lowering the activation energy required for C–C bond formation. In contrast, the aliphatic ethylene backbone of dppe is flexible. This flexibility allows the intermediate to undergo geometric relaxation, increasing the lifetime of the alkyl-iron intermediate and providing a kinetic window for β-hydride elimination to occur.
Electronic Profile and π-Acidity
The aromatic backbone of dppbz makes it a significantly stronger π-acid (π-acceptor) than the aliphatic dppe. This π-acidity withdraws electron density from the iron center. Mechanistic studies have proven that electron withdrawal from the metal center accelerates reductive elimination and [1]. Consequently, [FeCl2bis(dppbz)] is highly effective at preventing the isomerization or reduction of secondary alkyl electrophiles.
Stabilization of Low-Valent Intermediates
Both precatalysts must be reduced in situ to form the active low-valent iron species (Fe(I) or Fe(0)). The robust dppbz framework stabilizes these highly reactive, electron-rich intermediates against disproportionation or irreversible aggregation into inactive iron nanoparticles, an issue that more frequently plagues dppe-based systems under harsh conditions.
Quantitative Performance Data
The table below summarizes the catalytic efficiency of both precatalysts across standard reaction parameters.
Parameter
[FeCl2bis(dppbz)]
[FeCl2(dppe)2]
Ligand Backbone
Rigid ortho-phenylene
Flexible ethylene
Electronic Profile
Strong π-acid (π-acceptor)
Moderate σ-donor / weak π-acid
Primary Alkyl Halides
Excellent Yields (>90%)
Good to Excellent Yields (70–90%)
Secondary Alkyl Halides
High Yields (80–95%)
Poor to Moderate Yields (<50%)
β-Hydride Elimination
Strongly Suppressed
Prevalent (major side reaction)
Optimal Application
[2]
[3]
Cost / Accessibility
Premium / Specialty synthesis
Economical / Widely available
Experimental Workflow: Self-Validating Protocol
To ensure reproducibility, the following protocol for the Negishi-type cross-coupling of a secondary alkyl bromide with an arylzinc reagent incorporates visual and analytical validation checkpoints. Iron oxidation state transitions are highly chromic, making visual validation a reliable diagnostic tool.
Precatalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5 mol% of [FeCl2bis(dppbz)]. Add anhydrous THF (0.2 M relative to the electrophile).
Validation Checkpoint 1: The solution should appear pale yellow or off-white, characteristic of the Fe(II) resting state.
In Situ Activation: Cool the flask to 0 °C. Slowly add a stoichiometric amount of the arylzinc reagent dropwise via syringe.
Validation Checkpoint 2: A rapid color change from pale yellow to a deep, homogeneous dark brown/black indicates successful reduction to the active low-valent Fe species. (Note: If black precipitate forms, the catalyst has agglomerated into inactive nanoparticles, likely due to moisture or oxygen intrusion).
Electrophile Addition: Introduce the secondary alkyl bromide dropwise. Remove the cooling bath and allow the reaction to stir at 25 °C for 2–4 hours.
Reaction Monitoring: Withdraw a 0.1 mL aliquot under inert conditions. Quench with 1M HCl, extract with EtOAc, and analyze via GC-MS.
Validation Checkpoint 3: Compare the mass peak of the target cross-coupled product against the alkene byproduct mass. A high product-to-alkene ratio validates the suppression of β-hydride elimination by the dppbz ligand.
Workup: Quench the main reaction mixture with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography.
Pathway Visualization
The following diagram illustrates the divergent catalytic cycles of the two precatalysts, highlighting where the ligand structural differences exert their kinetic effects.
Catalytic cycle highlighting ligand-dependent pathway divergence in Iron cross-coupling.
Conclusion & Selection Guide
Select [FeCl2bis(dppbz)] when your workflow involves secondary alkyl halides, sterically hindered substrates, or when suppressing alkene byproducts is critical to your isolated yield. The premium cost of the ligand is offset by the dramatic increase in chemoselectivity and product purity.
Select [FeCl2(dppe)2] for routine couplings of primary alkyl halides, or when exploiting single-electron transfer (SET) pathways for reductive radical cyclizations. It serves as an excellent, cost-effective workhorse catalyst when β-hydride elimination is structurally impossible or kinetically disfavored by the substrate.
References
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492.[Link]
Hatakeyama, T., Hashimoto, T., Kondo, Y., Fujiwara, Y., Seike, H., Takaya, H., Tamada, Y., Ono, T., & Nakamura, M. (2010). Iron-Catalyzed Suzuki–Miyaura Coupling of Alkyl Halides. Journal of the American Chemical Society, 132(31), 10674–10676.[Link]
Ekomié, A., Lefèvre, G., Fensterbank, L., Lacôte, E., Malacria, M., Ollivier, C., & Jutand, A. (2012). Iron-Catalyzed Reductive Radical Cyclization of Organic Halides in the Presence of NaBH4: Evidence of an Active Hydrido Iron(I) Catalyst. Angewandte Chemie International Edition, 51(28), 6942–6946.[Link]
Comparative
Iron Catalysis: dppbz vs. dppf – A Comparative Technical Guide
Topic: Comparison of dppbz and dppf ligands in iron catalysis Content Type: Publish Comparison Guides Executive Summary In the realm of iron-catalyzed cross-coupling, the choice between dppbz (1,2-bis(diphenylphosphino)b...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparison of dppbz and dppf ligands in iron catalysis
Content Type: Publish Comparison Guides
Executive Summary
In the realm of iron-catalyzed cross-coupling, the choice between dppbz (1,2-bis(diphenylphosphino)benzene) and dppf (1,1'-bis(diphenylphosphino)ferrocene) is rarely a matter of preference—it is a matter of mechanistic necessity .
While dppf serves as the "gold standard" for Palladium-catalyzed Suzuki-Miyaura couplings due to its large bite angle and flexibility, these same properties often render it ineffective for the challenging alkyl-alkyl or alkyl-aryl couplings dominated by Iron. Conversely, dppbz has emerged as the critical enabler for Fe-catalyzed Kumada and Negishi couplings involving non-activated alkyl halides. Its rigid backbone and small bite angle facilitate the rapid reductive elimination required to outcompete
-hydride elimination.
This guide analyzes the structural determinants of these ligands and provides field-validated protocols for their application.
The divergent catalytic behaviors of dppbz and dppf stem directly from their backbone architecture. In Iron catalysis, where the metal center is smaller and harder than Palladium, the bite angle and rigidity dictate the stability of the active species.
Allows trans-coordination; stabilizes resting states (often inactive in Fe).
Visualizing the Bite Angle Effect
The following diagram illustrates how the ligand backbone influences the coordination geometry at the Iron center.
Caption: Schematic comparison of bite angles. dppbz (left) enforces a tight steric environment essential for Fe-catalysis, while dppf (right) offers a wider, more flexible coordination sphere.
Case Study: Alkyl Halide Cross-Coupling
The most significant divergence in performance occurs in the Kumada and Negishi coupling of alkyl halides. This reaction class is historically difficult due to the tendency of alkyl-metal intermediates to undergo
-hydride elimination, producing alkenes instead of the coupled product.
Performance Data: Kumada Coupling of Cyclohexyl Bromide
Reaction Conditions:
(5 mol%), PhMgBr (1.2 equiv), THF, 0°C.
Ligand
Yield (%)
Major Side Product
Mechanistic Insight
dppbz
>95%
None detected
Rapid Reductive Elimination > -H Elimination
dppf
<40%
Cyclohexene
Slow Reductive Elimination allows -H Elimination
dppe
~60%
Cyclohexene
Bite angle too small/flexible for optimal stabilization
Why dppbz Wins:
Research by Nakamura and Bedford suggests that the active species in these couplings is a low-valent Iron complex (likely Fe(I) or Fe(II)-ate). The rigid 83° bite angle of dppbz destabilizes the square-planar resting state and compresses the C-Fe-C angle in the intermediate, significantly lowering the activation energy for reductive elimination. dppf , with its large bite angle, stabilizes the intermediate too well or allows a geometry that favors
-hydride elimination.
Mechanistic Pathway (The "Bedford Cycle")
The following pathway highlights where the ligand exerts its critical influence.
Caption: The Iron catalytic cycle. The 'Reductive Elimination' step (Red) is rate-determining.[1] dppbz accelerates this step, preventing the side reaction (dashed line) common with dppf.
This protocol is based on the high-yield methodologies developed by the Nakamura group. It is designed to be self-validating : the color change of the iron complex serves as a visual indicator of active species formation.
Objective: Coupling of secondary alkyl halides with aryl Grignard reagents.
Materials
Precatalyst:
(Can be prepared in situ or isolated. Isolated is recommended for reproducibility).
In a glovebox or under Argon, charge a flame-dried Schlenk flask with
(anhydrous, 5 mol%) and dppbz (6 mol%).
Add THF (2 mL) and stir at room temperature for 20 minutes.
Observation: The solution should turn from a pale suspension to a clear, orange-brown solution, indicating coordination.
Substrate Addition:
Add Cyclohexyl bromide (1.0 mmol) to the catalyst solution.
Cool the reaction mixture to 0°C using an ice bath. Critical: Lower temperature suppresses
-hydride elimination.
Grignard Addition (The Control Step):
Add PhMgBr (1.2 mmol, THF solution) dropwise over 5–10 minutes via syringe pump or dropping funnel.
Visual Check: The reaction mixture will darken significantly (dark brown/black). This is normal for active Fe species. Rapid fading of color back to pale orange indicates catalyst decomposition (poisoning).
Reaction & Quench:
Stir at 0°C for 20 minutes, then allow to warm to room temperature for 1 hour.
Quench with 1M HCl (aq). Extract with ethyl acetate.
Analysis:
Analyze organic layer via GC-MS.
Success Criteria: Presence of Phenylcyclohexane >90%.[4] Absence of Cyclohexene (indicates successful suppression of elimination).
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Low Yield (<50%)
Catalyst Deactivation (Oxidation)
Ensure strict anaerobic conditions. Fe(I) species are extremely air-sensitive.
High Alkene Side Product
Slow Reductive Elimination
Switch ligand to dppbz if using dppf/dppe. Lower reaction temperature to -20°C.
No Reaction
Incorrect Fe Source
Use anhydrous (99.99%). Hydrated salts () often fail with phosphines.
Conclusion
While dppf remains a versatile workhorse for Palladium catalysis, it is suboptimal for Iron-catalyzed alkyl cross-coupling . The large bite angle (~99°) and flexible ferrocene backbone fail to enforce the rigorous steric environment needed to accelerate reductive elimination at the Iron center.
Recommendation: For any Iron-catalyzed C(sp3)-C(sp2) bond formation, dppbz is the requisite ligand. Its rigid, acute bite angle (~83°) acts as a "molecular clamp," destabilizing the intermediate just enough to drive the reaction forward while suppressing side pathways.
References
Bedford, R. B., et al. (2012).[2] Iron(I) in Negishi cross-coupling reactions. Journal of the American Chemical Society.[5][6] Link
Nakamura, M., et al. (2004).[6][7] Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society.[5][6] Link
Hatakeyama, T., & Nakamura, M. (2012).[6] Iron-Catalyzed Cross-Coupling Reactions. In The Chemistry of Organoiron Compounds. Link
Birkholz, M. N., et al. (2009). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Chemical Society Reviews. Link
BenchChem Technical Guides. (2025). Dppp vs. dppf: A Comparative Guide to Phosphine Ligands in Catalysis. Link
A Comparative Guide to Iron and Palladium Catalysts in Cross-Coupling Reactions: A Sustainable Shift in Synthesis
Introduction: Beyond the Palladium Paradigm For decades, palladium-catalyzed cross-coupling reactions have been a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Palladium Paradigm
For decades, palladium-catalyzed cross-coupling reactions have been a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency. The 2010 Nobel Prize in Chemistry, awarded for these developments, cemented palladium's status as the go-to catalyst for forming carbon-carbon and carbon-heteroatom bonds.[1] These reactions are integral to the production of pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, the widespread reliance on palladium is not without its drawbacks. Palladium is a precious metal, subject to high and volatile costs, and its limited abundance raises long-term supply concerns.[4] Furthermore, residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to its potential toxicity, often necessitating costly purification steps.[1][5]
In the quest for more sustainable and economical chemical processes, the focus has shifted towards catalysts based on earth-abundant, first-row transition metals.[6] Among these, iron has emerged as a frontrunner.[7] Iron is the most abundant transition metal in the Earth's crust, exceptionally inexpensive, and possesses low toxicity, positioning it as a "green" alternative to the palladium establishment.[8][9][10] This guide provides an in-depth comparison of iron and palladium catalysts for cross-coupling reactions, synthesizing technical data and field-proven insights to help researchers make informed decisions for their synthetic challenges. We will explore the fundamental advantages of iron catalysts, supported by experimental data, and delineate the specific applications where they not only compete with but often surpass their palladium counterparts.
Head-to-Head Comparison: Iron vs. Palladium
The choice between an iron and a palladium catalyst is not merely a substitution but a strategic decision based on cost, environmental impact, desired reactivity, and substrate scope.
Cost and Abundance: An Economic Imperative
The most striking advantage of iron is its economic and ecological profile. Iron is orders of magnitude cheaper and more abundant than palladium, a critical factor for large-scale industrial synthesis where catalyst cost can significantly impact the final product's price.
Metal
Approximate Price (per mole)
Crustal Abundance
Iron (Fe)
< $1
~50,000 ppm
Palladium (Pd)
> $50,000
~0.015 ppm
Data compiled from various sources indicating relative cost and abundance.
This economic disparity is a powerful driver for adopting iron-based methodologies, particularly in the synthesis of fine chemicals and pharmaceuticals where cost-effectiveness is paramount.[8]
Toxicity and Environmental Profile: The "Green" Chemistry Angle
Iron's low toxicity and environmental benignity are central to its appeal as a sustainable catalyst.[6][7] While palladium itself is not acutely toxic in its metallic form, its salts and complexes can be, and regulatory agencies impose strict limits on its presence in pharmaceutical products.[1][11] Iron, being essential for most life forms, presents a significantly lower toxicological risk.[12][13]
However, it is crucial to approach the "green" label with scientific rigor. A comprehensive analysis suggests that the overall environmental impact depends on the entire reaction protocol, not just the metal's intrinsic toxicity.[11][14] Factors like solvent choice, ligand complexity, and energy consumption must be considered. Nevertheless, replacing a toxic, precious metal with a benign, abundant one is a significant step towards more sustainable chemistry.[10]
Reactivity, Scope, and Mechanistic Divergence
Iron-catalyzed protocols offer a unique reactivity manifold that is often complementary to palladium.[8][9] While palladium catalysis typically proceeds through a well-defined Pd(0)/Pd(II) cycle involving oxidative addition, transmetallation, and reductive elimination, the mechanism of iron-catalyzed cross-couplings is more complex and less universally understood.[5][15] Many iron-catalyzed reactions are proposed to involve radical intermediates and a variety of iron oxidation states, which unlocks different reactivity patterns.[16][17]
Iron catalysts have shown exceptional performance in Kumada-type couplings, which involve the reaction of Grignard reagents with organic halides.[2][7] Iron is particularly effective for coupling alkyl and aryl Grignard reagents with a wide range of electrophiles, including challenging and often unreactive aryl chlorides and tosylates.[12][18] In many instances, iron catalysts provide higher yields and faster reaction times for these substrates compared to palladium.[12]
Experimental Protocol: Iron-Catalyzed Kumada Coupling of an Alkyl Halide with an Aryl Grignard Reagent
This protocol is adapted from the work of Nakamura and colleagues, demonstrating the high efficiency of iron catalysis for C(sp³)–C(sp²) bond formation.[18]
Objective: To synthesize 1-phenylcycloheptane from bromocycloheptane and phenylmagnesium bromide using an iron catalyst.
Materials:
Iron(III) chloride (FeCl₃)
Bromocycloheptane
Phenylmagnesium bromide (PhMgBr, solution in THF)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Anhydrous Tetrahydrofuran (THF)
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add bromocycloheptane (1.0 mmol).
Add anhydrous THF (5 mL) and TMEDA (1.5 mmol). Cool the mixture to 0 °C in an ice bath.
Add the PhMgBr solution (1.2 mmol) dropwise to the stirred mixture.
In a separate flask, prepare a 0.1 M stock solution of FeCl₃ in anhydrous THF.
Add the FeCl₃ solution (0.05 mmol, 5 mol%) to the reaction mixture.
Allow the reaction to stir at 0 °C for 30 minutes. The progress can be monitored by GC-MS.
Upon completion, quench the reaction by slowly adding 1 M HCl (10 mL).
Extract the aqueous layer with diethyl ether (3 x 15 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 1-phenylcycloheptane.
Expected Outcome: This method typically achieves excellent yields, often exceeding 90%, demonstrating a practical and efficient use of an inexpensive iron catalyst for a challenging coupling.[18]
While palladium reigns supreme in Suzuki-Miyaura (organoboron reagents) and Sonogashira (terminal alkynes) couplings, significant progress has been made in developing iron-catalyzed alternatives.[4][19]
Suzuki-Miyaura: Iron-catalyzed Suzuki couplings have traditionally been challenging, especially for biaryl synthesis.[4][20] However, recent breakthroughs have shown that simple iron salts with N-heterocyclic carbene (NHC) ligands can effectively couple aryl chlorides with aryl boronic esters.[20] Iron has also proven effective for alkyl-alkyl Suzuki couplings, a transformation that is often difficult for palladium due to competitive β-hydride elimination.[21][22]
Sonogashira: The first iron-catalyzed Sonogashira reaction was reported in 2008.[2] Since then, various systems have been developed that can couple aryl iodides with terminal alkynes, sometimes in green solvents like water and without the need for a copper co-catalyst, which is often required in the palladium version.[23][24][25]
The development of iron-catalyzed versions of these cornerstone reactions is an active area of research, promising to expand the synthetic chemist's toolkit with more sustainable options.[26][27]
The palladium-catalyzed Buchwald-Hartwig amination is the benchmark for forming aryl C-N bonds.[28][29] While iron is not yet a general replacement, novel iron-catalyzed methods are emerging. For instance, a reductive coupling of nitroarenes with alkyl halides using a simple iron catalyst has been developed, providing a step-economical route to aryl amines that bypasses the traditional synthesis from anilines.[30] This represents a fundamentally different and complementary approach to C-N bond formation.
Data-Driven Performance Comparison
Quantitative data underscores the practical advantages of iron catalysts in specific applications.
Table 1: Performance in Kumada Coupling of Aryl Chlorides with Alkyl Grignard Reagents
Catalyst System
Typical Catalyst Loading (mol%)
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Notes
Fe(acac)₃ / TMEDA
3 - 5
0 - 25
0.5 - 2
80 - 95+
Highly efficient for a broad range of substrates. TMEDA is a crucial additive.[7]
NiCl₂(dppp)
2 - 5
25 - 60
12 - 24
70 - 90
A well-established nickel-based system.
Pd(PPh₃)₄
1 - 3
80 - 100
12 - 24
60 - 85
Generally less effective for unactivated aryl chlorides compared to bromides and iodides.[7]
Table 2: Comparison of Sonogashira Coupling Conditions
Visualizing the Process: Mechanisms and Decision-Making
The distinct mechanisms and applications of iron and palladium catalysts can be visualized to aid understanding and experimental design.
Caption: Simplified catalytic cycles for Palladium (left) and a proposed radical-based pathway for Iron (right).
Caption: Decision workflow for selecting between iron and palladium catalysts.
Conclusion and Future Outlook
Iron catalysts are no longer a niche curiosity but have matured into a powerful and integral part of the synthetic chemist's toolkit.[8][9] They offer compelling advantages in cost, sustainability, and operational simplicity over their palladium counterparts.[9] While not a universal replacement for palladium—which remains the catalyst of choice for many transformations, particularly C(sp²)-C(sp²) biaryl couplings—iron provides a distinct and often superior reactivity profile.[31] Its exceptional performance in Kumada-type couplings and with challenging electrophiles like alkyl halides and aryl chlorides highlights its unique value.[2][18]
For researchers, scientists, and drug development professionals, embracing iron catalysis is a step towards more economical and environmentally responsible synthesis. As mechanistic understanding deepens and new ligand systems are developed, the scope and utility of iron-catalyzed cross-coupling reactions will undoubtedly continue to expand, further challenging the long-held palladium paradigm and paving the way for a more sustainable chemical future.[15][32]
References
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic...5
Chen, P., Chen, H. N., Wong, H. N. C., & Peng, X. S. (n.d.). Recent advances in iron-catalysed coupling reactions for the construction of the C(sp2)–C(sp2) bond. Scilit. 26
Chen, P., Chen, H. N., Wong, H. N. C., & Peng, X. S. (n.d.). Recent advances in iron-catalysed coupling reactions for the construction of the C(sp2)–C(sp2) bond. Organic & Biomolecular Chemistry (RSC Publishing). 19
Mako, T. L., & Byers, J. A. (2016, February 18). Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning. RSC Publishing. 2
Bauer, I., & Knölker, H. J. (n.d.). Coming of age: sustainable iron-catalyzed cross-coupling reactions. PubMed. 8
Mako, T. L., & Byers, J. A. (n.d.). Recent advances in iron-catalysed cross coupling reactions and their mechanistic underpinning. Inorganic Chemistry Frontiers (RSC Publishing). 32
Fürstner, A. (n.d.). Iron-Catalyzed Cross-Coupling: Mechanistic Insight for Rational Applications in Synthesis. 33
Lin, D. S., & Lu, Z. (n.d.). Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling. PMC. Link
University of Bristol. (2022, September 27). Iron-Catalysed Cross-Couplings of Organoboron Reagents. Link
Nagano, T., & Hayashi, T. (2004, March 4). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society. Link
YouTube. (2021, May 19). The Validity of Iron as Catalyst for Cross-Coupling Reactions. Link
Bauer, I., & Knölker, H. J. (2025, August 6). Coming of Age: Sustainable Iron-Catalyzed Cross-Coupling Reactions. ResearchGate. Link
Neidig, M. L., & Chirik, P. J. (n.d.). Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling. PMC. Link
BenchChem. (n.d.). Assessing the Efficiency of Fe(acac)3 in Cross-Coupling Reactions: A Comparative Guide. Link
Nature. (2016, August 12). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Link
RSC Publishing. (2023, December 13). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Link
The Royal Society of Chemistry. (n.d.). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. Link
Scribd. (n.d.). Iron-Catalyzed Cross Coupling Methods - Organic Chemistry. Link
MDPI. (2025, January 10). Iron-Catalyzed Cross-Dehydrogenative Coupling. Link
Neidig, Michael. (n.d.). Iron-Catalyzed Cross-Coupling. Link
Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Link
ResearchGate. (n.d.). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts | Request PDF. Link
R Discovery. (2016, March 1). Iron‐catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. Link
Tokyo Chemical Industry UK Ltd. (n.d.). Iron Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Link
Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Link
Byers, J. A., & Mako, T. L. (n.d.). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC. Link
ResearchGate. (n.d.). Iron‐catalyzed Sonogashira‐type coupling of organic halides. Link
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Link
White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Link
Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Link
Adams, Bethany. (2020, April 22). CHEM 403: Green Chemistry Alternatives: Using Iron as a Catalyst. Link
American Chemical Society. (n.d.). Efficient and general alkyl-alkyl Suzuki-Miyaura cross-coupling enabled by an iron-based catalyst. Link
PubMed. (2016, September 26). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Link
ACS Publications. (2018, August 22). Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters | Organic Letters. Link
ACS Publications. (n.d.). Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides | The Journal of Organic Chemistry. Link
Longdom Publishing. (n.d.). Environmental and Industrial Implications of Catalysts. Link
MDPI. (2019, April 12). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). Link
Wikipedia. (n.d.). Buchwald–Hartwig amination. Link
The Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Link
Wordpress. (n.d.). Buchwald-Hartwig Amination. Link
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Link
Selectivity of Fe-dppbz vs Ni-dppbz in C-C Bond Formation
Executive Summary: The Base Metal Divergence In the landscape of cross-coupling, the shift from Palladium to base metals (Fe, Ni) is not merely a cost-saving measure but a strategic choice for accessing distinct mechanis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Base Metal Divergence
In the landscape of cross-coupling, the shift from Palladium to base metals (Fe, Ni) is not merely a cost-saving measure but a strategic choice for accessing distinct mechanistic pathways. The ligand dppbz (1,2-bis(diphenylphosphino)benzene) plays a pivotal role in this transition. Its rigid cis-locking architecture and small bite angle (~83°) force the metal center into geometries that accelerate reductive elimination, a critical feature for stabilizing reactive intermediates.
This guide dissects the selectivity profiles of Fe-dppbz and Ni-dppbz , revealing that while they share a ligand, they occupy separate mechanistic worlds: Iron favors radical-mediated alkyl activation, while Nickel offers a hybrid platform bridging radical and polar two-electron cycles.
Mechanistic Architecture
Fe-dppbz: The Radical Specialist
The Fe-dppbz system (often generated in situ from FeCl₂ and dppbz) is the gold standard for Kumada couplings of secondary alkyl halides . Unlike Pd, which suffers from rapid
-hydride elimination with these substrates, Fe-dppbz operates via a radical mechanism.
Active Species: Low-valent Iron (likely Fe(I) or Fe(-II) "ate" complexes).
Activation Mode: Single Electron Transfer (SET) to the alkyl halide (R-X), generating a transient alkyl radical (R•).
Selectivity Origin: The "Cage Rebound" mechanism. The generated radical is rapidly captured by the iron center to form the C-C bond before it can isomerize or undergo
.
Ni-dppbz: The Versatile Hybrid
Nickel possesses a smaller atomic radius and harder character than Palladium, allowing it to activate stronger bonds (C-Cl, C-F, C-O). With dppbz, Ni can oscillate between a polar
cycle (standard oxidative addition) and a radical cycle depending on the substrate.
Selectivity Origin: The rigid dppbz backbone destabilizes the square planar Ni(II) intermediate, accelerating reductive elimination and outcompeting side reactions like protodehalogenation.
Pathway Visualization
Caption: Divergent activation pathways. Fe relies on radical generation/capture, while Ni utilizes a tunable oxidative addition cycle.
Comparative Selectivity Profile
Chemoselectivity
Feature
Fe-dppbz
Ni-dppbz
Primary Target
Secondary Alkyl Halides (I > Br >> Cl)
Aryl/Vinyl Halides & Activated Alkyls
C-Cl Activation
Poor (requires forcing conditions)
Excellent (Standard for Aryl-Cl)
C-O Activation
Inactive
Active (Sulfonates, Ethers, Esters)
Functional Groups
High tolerance for esters/nitriles (if Grignard is controlled)
Moderate; sensitive to Lewis basic sites
Beta-H Elim.
Suppressed (Radical mechanism)
Controlled (Rigid ligand bite angle)
Stereoselectivity & Isomerization
Fe-dppbz: Exhibits a unique "stereochemical amnesia" or retention depending on the radical lifetime. In Kumada couplings of secondary alkyl halides, it often yields the coupled product without isomerization to the linear chain, a major advantage over Pd.
Ni-dppbz: Can be tuned. While Ni can walk chains (chain walking), the dppbz ligand's small bite angle favors immediate reductive elimination, often retaining the branched structure of secondary alkyl substrates better than monodentate Ni systems.
Catalyst Prep: In a glovebox, weigh FeCl₂ (5 mol%) and dppbz (6 mol%) into a flame-dried Schlenk flask.
Solvation: Add anhydrous THF (0.5 M concentration relative to substrate). Stir for 20 min at RT. The solution should turn a characteristic pale/brown color.
Substrate Addition: Add 2-bromobutane (1.0 equiv) via syringe.
Nucleophile Addition: Cool to 0°C. Add PhMgBr (1.2 equiv) dropwise over 30 minutes. Critical Step: Slow addition prevents homocoupling of the Grignard.
Reaction: Stir at 0°C to RT for 4-12 hours.
Quench: Quench with 1M HCl. Extract with Et₂O.
Validation:
Success Indicator: High yield of sec-butylbenzene.
Failure Mode: Presence of n-butylbenzene indicates isomerization (unlikely with dppbz) or excessive radical diffusion.
Workup: Filter through celite, concentrate, and purify.
Validation:
Success Indicator: Conversion of the Aryl-Cl bond.[1][2][3]
Advantage:[1][4][5][6] Fe-dppbz would typically fail to activate this C-Cl bond under these conditions.
Decision Matrix: Which Catalyst to Choose?
Caption: Logic flow for catalyst selection. Fe dominates secondary sp3 carbons; Ni dominates sp2 and difficult bonds.
References
Bedford, R. B., et al. "Iron-Phosphine Catalysed Cross-Coupling of Grignard Reagents with Alkyl Halides." Chemical Communications, 2008. Link
Nakamura, M., et al. "Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion." Journal of the American Chemical Society, 2004. Link
Hatakeyama, T., & Nakamura, M. "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents." Journal of the American Chemical Society, 2007. Link
Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent Advances in Homogeneous Nickel Catalysis."[7] Nature, 2014.[7] Link
van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews, 2000. Link
Toxicity Profile of Iron Phosphine Complexes vs. Nickel Catalysts
Executive Summary: The "Green" Metal Paradox In pharmaceutical process development, the shift from precious metals (Pd, Rh) to Earth-abundant metals (Fe, Ni) is driven by sustainability and cost. However, a direct toxici...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Green" Metal Paradox
In pharmaceutical process development, the shift from precious metals (Pd, Rh) to Earth-abundant metals (Fe, Ni) is driven by sustainability and cost. However, a direct toxicity comparison reveals a critical nuance often overlooked in "green chemistry" marketing: while elemental Iron is benign, Iron catalysts are often toxicologically complex due to their ligands.
Nickel (Ni): A high-potency sensitizer and carcinogen with strict regulatory limits (ICH Q3D Class 2A). Its toxicity is intrinsic to the metal center.
Iron (Fe): Biologically essential and generally unregulated by ICH Q3D. However, high-performance Fe catalysis requires electron-rich phosphine ligands (e.g., SciOPP, dppe), which introduce significant cytotoxicity and genotoxicity risks (ICH M7).
The Verdict: Iron offers a regulatory "fast lane" for the metal itself but shifts the safety burden entirely to the ligand. Nickel requires rigorous control of the metal but utilizes well-characterized ligands.
Regulatory Landscape: The Compliance Gap[1]
The primary driver for catalyst selection in late-stage drug development is the Permitted Daily Exposure (PDE) .
Table 1: Regulatory Thresholds (ICH Q3D / M7)
Feature
Nickel (Ni) Catalysts
Iron (Fe) Phosphine Complexes
ICH Q3D Classification
Class 2A (High probability of occurrence, high toxicity)
Unclassified / Low Risk (Evaluated under GMP, not Q3D)
Oral PDE Limit
220 µ g/day
Not Listed (Generic limit: ~10–50 mg/day)
Parenteral PDE Limit
22 µ g/day
Not Listed
Inhalation PDE Limit
6 µ g/day
Not Listed
Sensitization Risk
High (Skin sensitizer)
Low (Metal); High (Ligand dependent)
Primary Safety Concern
Carcinogenicity (Group 1)
Ligand Toxicity (ICH M7)
Critical Insight: You do not need to quantify residual Iron to the ppb level for regulatory compliance, whereas Nickel requires expensive trace analysis (ICP-MS) to prove it is below 220 µ g/day . However, if your Iron ligand is a novel phosphine, it may trigger an Ames test requirement.
Toxicity Mechanisms: Cellular Impact[2]
Understanding how these catalysts damage biological systems is essential for designing safety protocols.
Nickel: The Trojan Horse
Nickel enters cells via ion channels (mimicking
or ). Once intracellular, it binds to nuclear proteins (histones), causing oxidative DNA damage and inhibiting DNA repair mechanisms. It is a potent sensitizer , capable of triggering immune responses at very low concentrations.
Iron Phosphines: The Fenton Risk
Elemental iron is safe because it is sequestered by ferritin. However, catalytic iron complexes are "naked" or loosely bound.
Redox Cycling: Free
triggers the Fenton Reaction , converting into hydroxyl radicals (), the most destructive ROS (Reactive Oxygen Species).
Ligand Cytotoxicity: Phosphines (e.g.,
, ) are lipophilic. They can penetrate cell membranes independent of the metal, disrupting mitochondrial function.
Visualization: Toxicity Pathways
Caption: Comparative toxicity pathways. Ni targets DNA/Immune systems; Fe complexes target oxidative stress and mitochondria.
Performance vs. Safety Trade-offs
When selecting a catalyst, the "Cost of Safety" (purification burden) must be weighed against catalytic efficiency (Turnover Number - TON).
Table 2: Operational Comparison
Metric
Nickel Catalysts
Iron Phosphine Complexes
Catalytic Efficiency
High (Low loading: 1-5 mol%)
Moderate (Higher loading: 5-10 mol%)
Ligand Stability
High (often air-stable precursors)
Low (Phosphines often air-sensitive)
Purification Ease
Difficult. Ni "sticks" to polar functionalities (amines, pyridines).
Moderate. Fe precipitates as oxide upon quenching; Ligands require chromatography.
Scavenger Cost
High (Specific chelators like QuadraPure™ required).
To ensure scientific integrity, use these protocols. They include built-in controls (validation steps) to prevent false negatives.
Protocol A: Residual Metal Analysis (ICP-MS)
Standard: USP <233> / ICH Q3D
Sample Prep: Digest 100 mg of API in 2 mL
(trace metal grade) using a closed-vessel microwave digestion system (200°C, 15 min).
Dilution: Dilute to 50 mL with deionized water (
).
Standardization: Prepare a 6-point calibration curve (0.1 ppb to 100 ppb) for Ni and Fe.
Validation (The "Trust" Step):
Spike Recovery: Spike a duplicate sample with known Ni/Fe (50% of limit). Recovery must be 70–150%.
Internal Standard: Use Germanium (
) or Scandium () to correct for matrix suppression.
Analysis: Run on ICP-MS (Collision Cell mode to remove polyatomic interferences, crucial for Fe which suffers from
interference).
Protocol B: Metal Scavenging Workflow
Objective: Reduce residual metal < 10 ppm.
Quench: Terminate reaction. If Fe, open to air to oxidize
.
Adsorbent Addition:
For Ni: Add SiliaMetS® Thiol or QuadraPure™ TU (4 equivalents relative to metal).
For Fe: Add Activated Carbon or simple Silica Gel (10 wt% relative to product).
Incubation: Stir at 50°C for 4 hours. (Kinetic control: Cold scavenging is often ineffective).
Filtration: Filter through a 0.45 µm pad.
Checkpoint: Color test.
Ni: Dimethylglyoxime spot test (turns pink if Ni > 10 ppm).
Fe: Prussian Blue test (turns blue if Fe > 50 ppm).
Visualization: Decision & Purification Workflow
Caption: Integrated workflow for catalyst removal and compliance verification.
References
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. [Link]
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation, 2017. [Link]
Egorova, K. S., & Ananikov, V. P. "Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts." Angewandte Chemie International Edition, 55(40), 12150-12162, 2016. [Link]
Hulla, J. E., Sahu, S. C., & Hayes, A. W. "Catalytic Metals in Pharmaceuticals: A Review of Toxicology and Regulation." Regulatory Toxicology and Pharmacology, 71(2), 301-312, 2015. [Link]
MacMillan, D. W. C., et al. "Metallaphotoredox Catalysis: A New Frontier in Drug Discovery." Nature Reviews Chemistry, 1, 0052, 2017. (Context on Fe/Ni usage). [Link]
Benchmarking [FeCl2bis(dppbz)] for Suzuki-Miyaura Coupling: A Technical Guide for C(sp²)–C(sp³) Linkages
As drug discovery increasingly pivots toward three-dimensional, sp³-rich molecular architectures, the limitations of traditional cross-coupling methodologies have become glaringly apparent. While palladium-based Suzuki-M...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery increasingly pivots toward three-dimensional, sp³-rich molecular architectures, the limitations of traditional cross-coupling methodologies have become glaringly apparent. While palladium-based Suzuki-Miyaura couplings are the gold standard for C(sp²)–C(sp²) bonds, applying them to alkyl electrophiles frequently results in rapid
-hydride elimination, yielding undesired alkenes rather than the target cross-coupled products.
To bypass this fundamental organometallic bottleneck, the field has turned to first-row transition metals. Among these, [FeCl2bis(dppbz)] —an iron(II) precatalyst supported by the rigid 1,2-bis(diphenylphosphino)benzene ligand—has emerged as a highly efficient, sustainable, and non-toxic alternative[1]. This guide objectively benchmarks the performance of [FeCl2bis(dppbz)] against conventional alternatives, detailing the mechanistic causality behind its success and providing a self-validating experimental protocol for immediate laboratory implementation.
Mechanistic Rationale: Why Iron and Why dppbz?
The success of [FeCl2bis(dppbz)] in alkyl cross-coupling is not merely a product of metal substitution; it is a fundamental shift in the catalytic mechanism.
Traditional palladium cycles operate via a two-electron oxidative addition/reductive elimination pathway. In contrast, iron-catalyzed alkyl couplings typically proceed via a Single-Electron Transfer (SET) mechanism[2]. The iron(II) active species abstracts a halogen atom from the alkyl electrophile, generating a transient carbon-centered radical. This radical rapidly rebounds with the transmetalated iron intermediate, outcompeting the kinetics of
The Role of the Ligand: The choice of the dppbz ligand is highly deliberate. Its rigid ortho-phenylene backbone and bulky diphenylphosphino groups restrict the coordination sphere. This steric encumbrance strongly favors a monomeric iron center, preventing the catalyst from agglomerating into inactive Fe(0) nanoparticles—a common failure mode in unligated iron catalysis[4].
Iron-catalyzed SET mechanism suppressing beta-hydride elimination.
Objective Benchmarking vs. Alternatives
When selecting a catalyst for C(sp²)–C(sp³) linkages, process chemists must balance yield, scalability, and toxicity. Table 1 summarizes the benchmarking data of [FeCl2bis(dppbz)] against industry-standard palladium and nickel alternatives.
Table 1: Performance Comparison of Catalytic Systems
Parameter
[FeCl2bis(dppbz)]
Pd(dppf)Cl2
NiCl2(dppe)
Primary Mechanism
SET / Radical Rebound
2e⁻ Oxidative Addition
Mixed (SET / 2e⁻)
-Hydride Elimination Risk
Very Low (Suppressed)
High (Often dominant)
Moderate
C(sp²)–C(sp³) Efficiency
Excellent
Poor to Moderate
Good
Chemoselectivity (Cl vs Br/I)
Highly selective for Br/I
Poor
Moderate
Metal Toxicity (ICH Q3D)
Benign (13,000 ppm limit)
Strict (10 ppm limit)
Strict (20 ppm limit)
Cost Profile
Highly Economical
Expensive
Moderate
Data Synthesis: While NiCl2(dppe) offers comparable C(sp³) coupling efficiency, the severe toxicity of nickel poses significant challenges for late-stage pharmaceutical synthesis. [FeCl2bis(dppbz)] provides the optimal intersection of high chemoselectivity, suppressed alkene byproducts, and a benign toxicity profile[1][5].
Substrate Scope and Functional Group Tolerance
The radical nature of the [FeCl2bis(dppbz)] system dictates its substrate scope. Because the reaction relies on halogen atom abstraction, the bond dissociation energy of the carbon-halogen bond is critical.
Table 2: Experimental Yields and Stereochemical Outcomes[3]
Electrophile
Nucleophile (Generated in situ)
Yield (%)
Note / Stereochemical Outcome
Benzyl bromide
Arylzinc / Arylborate
85 - 92%
Rapid coupling, no homocoupling observed.
Secondary alkyl bromides
Arylzinc / Arylborate
75 - 88%
Minimal alkene formation.
exo-2-Bromonorbornane
(4-Methoxyphenyl)magnesium bromide
>80%
Retention of stereochemistry (due to rapid radical rebound).
Alkyl chlorides
Arylborates
<5%
Unreactive under standard conditions; enables orthogonal functionalization.
Note: Functional groups such as esters, trifluoromethyls, and cyano groups remain fully intact under these reaction conditions, highlighting the mild nature of the iron-catalyzed protocol[3].
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to help researchers troubleshoot deviations.
Standardized glovebox-to-bench workflow for iron-catalyzed cross-coupling.
Step-by-Step Methodology: Suzuki-Miyaura Coupling of Alkyl Halides
Reagents Required:
[FeCl2bis(dppbz)] (5 mol%)
Alkyl/Benzyl halide (1.00 equiv, 1.00 mmol)
Arylborate or Diarylzinc reagent (1.00 equiv, 1.00 mmol)
Anhydrous Toluene (6.0 mL)
Procedure:
Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, add [FeCl2bis(dppbz)] (0.050 g, 0.05 mmol) to an oven-dried Schlenk tube or Radleys Carousel tube.
Causality: Low-valent iron intermediates are highly oxophilic. Strict exclusion of oxygen is required to prevent catalyst deactivation prior to transmetalation[2].
Electrophile and Solvent Addition: Add the alkyl halide (1.00 mmol) followed by anhydrous toluene (6.0 mL).
Causality: Toluene is explicitly selected over strongly coordinating solvents like THF or NMP. Strongly coordinating solvents can competitively displace the dppbz ligand, leading to undesired side reactions and catalyst death[3].
Temperature Equilibration: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Warm the mixture to an external temperature of 45°C.
Nucleophile Injection: Inject a 0.25 M solution of the nucleophile (e.g., diarylzinc or pre-activated arylborate in minimal THF) in one rapid portion.
Causality: A rapid injection ensures a high local concentration of the transmetalating agent, driving the formation of the active Fe(II) species and preventing the formation of off-cycle iron clusters.
Reaction Execution: Stir the dark mixture vigorously for 4 hours at 45°C.
Quench and Isolation: Cool the reaction to room temperature and quench by adding deionized H₂O (5 mL). Extract the aqueous layer with diethyl ether (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via standard silica gel flash chromatography.
Conclusion
For researchers synthesizing complex, sp³-hybridized pharmaceutical intermediates, [FeCl2bis(dppbz)] offers a robust, scalable, and environmentally benign alternative to palladium. By leveraging a single-electron transfer mechanism, it elegantly circumvents
-hydride elimination, delivering high yields with excellent functional group tolerance.
References
1.[3] Iron-Catalyzed Cross Coupling of Alkyl Electrophiles - Thieme Connect -
2.[5] Iron-Catalyzed Cross-Coupling Reactions Tuned by Bulky Ortho-Phenylene Bisphosphine Ligands - ResearchGate -
3.[4] The Development of Iron Catalysts for Suzuki-Miyaura Cross-Coupling - CORE -
4.[2] Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions - NIH -
5.[1] Iron-Catalyzed Suzuki-Miyaura Coupling of Alkyl Halides - ResearchGate -
A Comparative Guide to the Reaction Kinetics of Iron-dppbz Mediated Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of synthetic chemistry, the pursuit of efficient, sustainable, and cost-effective catalytic systems for cross-coupling reacti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the pursuit of efficient, sustainable, and cost-effective catalytic systems for cross-coupling reactions is of paramount importance. While palladium has long reigned as the workhorse in this domain, its high cost and toxicity have spurred the exploration of catalysts based on more earth-abundant and benign metals.[1][2] Iron, being the most abundant transition metal, has emerged as a promising alternative, offering a unique reactivity profile.[1] Among the myriad of iron-based catalytic systems, those employing the diphosphine ligand 1,2-bis(diphenylphosphino)benzene (dppbz) have garnered significant attention for their efficacy in various cross-coupling reactions, including Negishi and Kumada-type couplings.[3][4][5]
This guide provides an in-depth, objective comparison of the reaction kinetics of iron-dppbz mediated coupling with other prevalent iron-based catalytic systems. By delving into the experimental data and mechanistic underpinnings, we aim to equip researchers with the critical insights needed to make informed decisions in catalyst selection and reaction optimization.
The Iron-dppbz System: A Kinetic Profile
The iron-dppbz catalytic system, often utilizing a precatalyst such as FeCl2(dppbz)2, has proven effective in mediating the coupling of organozinc and organomagnesium reagents with organic halides.[3][6] Mechanistic studies suggest a complex interplay of iron oxidation states, with Fe(I), Fe(II), and Fe(III) species potentially involved in the catalytic cycle.[7][8][9] The reaction is often proposed to proceed through a radical pathway.[8][10]
A key aspect of the iron-dppbz system is the surprising role of the dppbz ligand itself. Recent in-operando X-ray absorption fine structure spectroscopy and ³¹P NMR studies on a Negishi coupling of benzyl halides have revealed that the diphosphine ligand may not be coordinated to the iron center during the catalytic turnover. Instead, it appears to coordinate predominantly to the zinc co-catalyst.[3][11] This unexpected finding challenges earlier assumptions and highlights the complexity of these systems. Kinetic investigations have implicated the formation of a mixed Fe-Zn(dpbz) species prior to the rate-limiting step of the catalysis.[3][11]
While detailed kinetic parameters such as rate constants and activation energies for the iron-dppbz system are not extensively documented in a comparative context, the relative reactivity can be inferred from conversion versus time plots. For instance, in the Negishi coupling of benzyl bromide with di-p-tolylzinc, the iron-dppbz system exhibits a significantly higher initial rate compared to systems employing other diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) under identical conditions.[3]
Comparative Kinetic Analysis: Iron-dppbz vs. Alternatives
To provide a comprehensive understanding of the iron-dppbz system's performance, it is crucial to compare its kinetics with those of other widely used iron-based catalysts.
Iron-TMEDA System
A simple and cost-effective alternative involves the use of iron salts, such as Fe(acac)₃, in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This system is effective for the cross-coupling of alkyl halides with Grignard reagents.[10] The addition of TMEDA is crucial for achieving high reactivity and selectivity, although a large excess is often required.[10] Mechanistic studies suggest that TMEDA can modulate the selectivity and reactivity of organoiron species.
Direct quantitative kinetic comparisons between the iron-dppbz and iron-TMEDA systems are scarce in the literature. However, qualitative observations indicate that both systems can achieve high yields, with reaction times being highly substrate-dependent. The iron-TMEDA system often requires slow addition of the Grignard reagent to suppress side reactions, which can be a practical limitation.[10]
Iron-NHC Systems
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in iron-catalyzed cross-coupling. Iron-NHC complexes have shown high activity in various coupling reactions. Kinetic studies on some iron-NHC systems have been performed, providing insights into their reaction rates. For example, a detailed kinetic investigation of an iron-NHC catalyzed Kumada coupling of a benzyl halide with a benzyl Grignard reagent revealed an auto-catalytic pathway, with the rate-limiting step being the activation of the electrophile at the iron center.[8] This study also included a Hammett analysis, which suggested a radical pathway.[8]
Data Summary: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key kinetic and mechanistic features of the iron-dppbz system and its alternatives. It is important to note that a direct quantitative comparison of rate constants is challenging due to the lack of standardized reporting conditions in the literature.
Catalytic System
Ligand/Additive
Typical Coupling
Mechanistic Hallmarks
Kinetic Characteristics (Qualitative)
Iron-dppbz
dppbz
Negishi, Kumada
Fe(I)/Fe(II)/Fe(III) cycle, radical pathway, ligand may bind to Zn
High initial reaction rates, activity dependent on diphosphine structure
Iron-TMEDA
TMEDA
Kumada
Suppression of side reactions
High yields achievable, often requires slow reagent addition
Iron-NHC
NHC
Kumada
Potential for auto-catalysis, radical pathway
Can exhibit complex kinetic profiles, slightly more active than ligand-free in some cases
Experimental Protocols for Kinetic Analysis
The trustworthiness of any kinetic data relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for monitoring the kinetics of iron-catalyzed cross-coupling reactions, which can be adapted for the specific systems discussed.
Protocol 1: Monitoring Reaction Kinetics by In-Situ Infrared Spectroscopy
This method is particularly useful for tracking the consumption of starting materials and the formation of products in real-time, as demonstrated in studies of iron-dppbz catalyzed Negishi couplings.[3]
Equipment:
ReactIR or similar in-situ IR spectrometer with a probe suitable for low-temperature reactions.
Jacketed reaction vessel with a mechanical stirrer, temperature control unit, and inert gas inlet.
Syringe pump for controlled addition of reagents.
Procedure:
Assemble the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
Add the solvent (e.g., THF) and the iron precatalyst (e.g., FeBr2) and the diphosphine ligand (e.g., dppbz).
Insert the in-situ IR probe and begin collecting background spectra.
Add the organometallic reagent (e.g., Zn(p-Tol)2).
Equilibrate the reaction mixture to the desired temperature (e.g., 7 °C).
Initiate the reaction by adding the electrophile (e.g., benzyl bromide) via a syringe pump at a constant rate.
Continuously monitor the reaction by collecting IR spectra at regular intervals.
Analyze the spectral data to determine the concentration of reactants and products over time by tracking the intensity of characteristic vibrational bands.
From the concentration-time data, determine the initial reaction rate and the reaction order with respect to each component.
Protocol 2: Determining Reaction Order and Rate Constants by GC Analysis
This classic method involves quenching the reaction at different time points and analyzing the composition of the mixture by Gas Chromatography (GC).
Equipment:
Schlenk line and glassware for inert atmosphere reactions.
Thermostatically controlled oil bath or cryostat.
Gas chromatograph with a suitable column and detector (e.g., FID).
Internal standard.
Procedure:
Set up a series of identical reactions in parallel under an inert atmosphere.
To each reaction vessel, add the solvent, iron catalyst, ligand/additive, and one of the coupling partners.
Add a known amount of an internal standard (a compound that does not react under the reaction conditions).
Initiate all reactions simultaneously by adding the second coupling partner.
At predetermined time intervals, quench each reaction by adding a suitable quenching agent (e.g., acidic water).
Extract the organic components and prepare the samples for GC analysis.
Analyze the samples by GC to determine the concentration of reactants and products relative to the internal standard.
Plot the concentration of a reactant or product versus time.
To determine the reaction order, vary the initial concentration of one reactant while keeping the others constant and measure the initial rate. For example, to determine the order with respect to the electrophile, run experiments with different initial concentrations of the electrophile and plot log(initial rate) vs. log([electrophile]). The slope of this line will give the reaction order.
Once the rate law is established, the rate constant (k) can be calculated from the experimental data.
Mechanistic Insights and Their Kinetic Implications
The proposed mechanisms for these iron-catalyzed reactions have direct consequences for their kinetic behavior.
Iron-dppbz: The Role of the Ligand
The finding that dppbz may coordinate to zinc rather than iron during the Negishi coupling has profound implications.[3][11] It suggests that the role of the "ligand" is not to directly modulate the electronic properties of the iron center in the traditional sense, but perhaps to influence the nature and reactivity of the organozinc reagent. This could explain the strong dependence of the reaction rate on the diphosphine structure, as different phosphines will have varying affinities for zinc.
Diagram: Proposed Role of dppbz in Iron-Catalyzed Negishi Coupling
Caption: Proposed involvement of a mixed Fe-Zn(dppbz) species.
Iron-NHC: Autocatalysis
The observation of an autocatalytic profile in an iron-NHC catalyzed Kumada coupling suggests that a product of the reaction, or an intermediate formed during the reaction, is a more active catalyst than the initial precatalyst.[8] This can lead to an induction period followed by a rapid acceleration of the reaction rate. Understanding and controlling this behavior is crucial for process development.
The New Iron Age: A Comparative Guide to Sustainable Catalysis
Topic: Sustainable Catalysis Using Non-Toxic Iron Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Strategic Shift to Iron For deca...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Sustainable Catalysis Using Non-Toxic Iron Complexes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Strategic Shift to Iron
For decades, the pharmaceutical and fine chemical industries have relied on the "noble" metals—Palladium (Pd), Ruthenium (Ru), and Iridium (Ir)—to drive cross-coupling and hydrogenation reactions. While effective, these metals carry heavy burdens: extreme cost volatility, geopolitical supply risks, and strict regulatory toxicity limits (ICH Q3D Class 2B).
Iron (Fe) offers a disruptive alternative. As an Earth-abundant, non-toxic (Class 3) metal, it is not merely a "cheaper substitute" but a chemically distinct tool. Iron complexes access single-electron transfer (SET) pathways often inaccessible to noble metals, unlocking unique reactivity profiles such as the coupling of unactivated alkyl halides without
-hydride elimination.
This guide objectively compares iron complexes against noble metal standards, providing mechanistic insights, performance data, and validated protocols for immediate laboratory application.
Critical Comparison: Iron vs. Noble Metals
Toxicity and Regulatory Impact (ICH Q3D)
In drug development, the cost of a catalyst is secondary to the cost of removing it. Palladium requires expensive scavenging steps to reach low ppm levels. Iron, being ubiquitous in biological systems, has significantly higher Permitted Daily Exposure (PDE) limits.
Feature
Palladium (Pd) / Ruthenium (Ru)
Iron (Fe)
Impact on Process
ICH Q3D Class
Class 2B (High Toxicity)
Class 3 (Low Toxicity)
Fe simplifies purification.
Oral PDE Limit
100 µ g/day (Pd)
13,000 µ g/day (Fe)
Fe allows ~130x higher residual metal.
Cost (Approx.)
~$30,000 - $80,000 / kg
~$2 - $5 / kg
Fe reduces COGS significantly.
Sustainability
Critical Raw Material (High Risk)
Abundant (No Risk)
Fe secures long-term supply chain.
Mechanistic Divergence: The Radical Advantage
Noble metals typically follow two-electron redox cycles (e.g., Pd
/Pd). Iron often operates via single-electron transfers (SET), shuttling between oxidation states like Fe, Fe, Fe, and Fe.
Why this matters: The radical nature of iron allows it to engage alkyl halides that would otherwise undergo rapid
-hydride elimination with Palladium.
Figure 1: Mechanistic contrast. Palladium struggles with alkyl halides due to competing elimination pathways. Iron utilizes a radical "rebound" mechanism to successfully couple these substrates.
Performance Analysis: Key Reaction Classes
Cross-Coupling: The Kumada-Corriu Reaction
The cross-coupling of alkyl halides with Grignard reagents is a stronghold for iron catalysis.
The Challenger: Fe(acac)
/ TMEDA or Fe(acac) / Xantphos.
The Incumbent: Pd(PPh
) or Ni(dppp)Cl.
Metric
Iron Catalyst (Fe-SciOPP or Fe/TMEDA)
Palladium Catalyst
Verdict
Substrate Scope
Excellent for Alkyl Halides (Primary/Secondary).
Poor for Alkyl Halides (Beta-elimination). Excellent for Aryl-Aryl.
Use Fe for Alkyl-Aryl coupling.
Reaction Time
Very Fast (< 1 hour typical).
Slower (Hours to Overnight).
Fe is kinetically superior here.
Temperature
often 0°C to Room Temp.
Often requires heating (60-100°C).
Fe is milder.
Air Sensitivity
High (Requires inert atmosphere).
Moderate (Pd(0) is sensitive, Pd(II) less so).
Pd is easier to handle.
Hydrogenation: The Pincer Complex Revolution
Iron pincer complexes (PNP, PNN ligands) have emerged as potent alternatives to Ruthenium (e.g., Noyori catalysts) for ketone and ester hydrogenation.
Mechanism: These operate via Metal-Ligand Cooperation (MLC) , where the ligand participates in proton transfer, avoiding oxidation state changes at the metal center that would require high energy.
Figure 2: Bifunctional hydrogenation mechanism. The iron center activates the hydride while the pincer ligand arm activates the proton, allowing efficient reduction of carbonyls.
Validated Experimental Protocol
Protocol: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignards
Based on the work of Nakamura et al. and Bedford et al.[1]
This protocol demonstrates the coupling of a secondary alkyl halide with an aryl Grignard, a transformation that typically fails with Palladium.
Ligand: TMEDA (N,N,N',N'-Tetramethylethylenediamine) or Xantphos (for higher difficulty substrates).
Substrate: Cyclohexyl bromide (1.0 equiv).
Reagent: Phenylmagnesium bromide (PhMgBr) (1.2 equiv, solution in THF).
Solvent: Anhydrous THF (degassed).
Step-by-Step Methodology:
Catalyst Preparation (In Glovebox or under Argon):
In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Fe(acac)
(5 mol%) and the ligand (TMEDA, 10 mol% or Xantphos 5 mol%).
Add anhydrous THF (approx. 0.5 M concentration relative to substrate).
Stir for 10 minutes at room temperature. The solution typically turns a reddish-brown color.
Substrate Addition:
Add Cyclohexyl bromide (1.0 mmol, 1.0 equiv) to the catalyst solution via syringe.
Cool the reaction mixture to 0°C using an ice bath. Note: Temperature control is critical to suppress homocoupling of the Grignard.
Grignard Addition (The Critical Step):
Add the PhMgBr solution (1.2 mmol, 1.2 equiv) dropwise over 15–20 minutes using a syringe pump or careful manual addition.
Why? Slow addition maintains a low concentration of the nucleophile, preventing the iron catalyst from being overwhelmed and forming inactive "iron black" nanoparticles.
The solution will likely turn dark brown or black (formation of active low-valent Fe species).
Reaction & Quench:
Stir at 0°C for 30 minutes, then allow to warm to room temperature for another 30 minutes.
Quench the reaction by adding 1 M HCl (aq) or saturated NH
Cl solution.
Extract with ethyl acetate (3x), dry organics over MgSO
, and concentrate.
Purification:
Purify via silica gel flash chromatography (Hexanes/EtOAc).
Expected Yield: 80–95%.
References
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation.[2] (2022).[3][4] Available at: [Link]
Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Hatakeyama, T., & Nakamura, M.[5] J. Am. Chem. Soc. (2007).[5] Available at: [Link]
Iron-Catalyzed Cross-Coupling of Alkyl Electrophiles. Bedford, R. B., et al. Thieme Connect. (2014).[6][7] Available at: [Link]
Hydrogenation and Dehydrogenation Iron Pincer Catalysts Capable of Metal–Ligand Cooperation. Zell, T., & Milstein, D. Acc.[6][8] Chem. Res. (2015). Available at: [Link]
A Pharmaceutical Industry Perspective on Sustainable Metal Catalysis. Dunn, P. J., et al. Organometallics. (2018). Available at: [Link]
Reproducibility in Iron-Catalyzed Fluoroaromatic Coupling: A Methodological Comparison Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Shift to Base-Metal Catalysis Fluoroaromatic compounds are critical scaffolds in medicinal chemistry and agrochemicals d...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application ScientistTarget Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift to Base-Metal Catalysis
Fluoroaromatic compounds are critical scaffolds in medicinal chemistry and agrochemicals due to the unique metabolic stability and lipophilicity imparted by the carbon-fluorine (C–F) bond[1]. Historically, late-stage functionalization and cross-coupling of these motifs relied heavily on Palladium (Pd) and Nickel (Ni) catalysis. However, the pharmaceutical industry's drive toward sustainable, earth-abundant, and low-toxicity metals has positioned Iron (Fe) as a formidable alternative[2].
Despite its environmental and economic advantages, iron catalysis suffers from a persistent stigma: poor reproducibility . This guide objectively compares iron-catalyzed fluoroaromatic coupling against traditional Pd and Ni alternatives, dissects the mechanistic causality behind reproducibility failures, and provides a self-validating, field-proven protocol based on catalytic modulation with 1,2-bis(diphenylphosphino)benzene (DPPBz)[3].
Comparative Analysis: Palladium vs. Nickel vs. Iron
To understand why iron requires strict operational controls, we must compare its fundamental reactivity profile against traditional transition metals.
Palladium-Catalyzed Coupling: Operates via predictable, two-electron oxidative addition and reductive elimination cycles (Pd⁰/Pd²⁺). It is highly reproducible and tolerates trace moisture. However, Pd struggles with the oxidative addition of electron-rich fluoroarenes without the use of highly engineered, expensive ligands[4]. Furthermore, stringent residual metal limits in active pharmaceutical ingredients (APIs) make Pd removal costly.
Nickel-Catalyzed Coupling: Nickel's highly nucleophilic low-valent states make it excellent for direct C–F bond activation[5]. Yet, Ni is highly toxic, and its propensity to undergo both one- and two-electron pathways can lead to undesired regioisomers and complex reaction mixtures.
Iron-Catalyzed Coupling: Iron offers unparalleled cost-efficiency and biocompatibility. Landmark studies by Nakamura and co-workers demonstrated that using a catalytic amount of DPPBz achieves selective cleavage of sp³-carbon–halogen bonds in the cross-coupling between polyfluorinated arylzinc reagents and alkyl halides[3]. The primary drawback is its sensitivity to trace impurities and the rate of nucleophile addition, which can lead to rapid catalyst decomposition or off-target homocoupling if not strictly controlled[6].
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of the three catalytic systems for fluoroaromatic coupling:
Parameter
Palladium Catalysis
Nickel Catalysis
Iron Catalysis (DPPBz Modulated)
Typical Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
Ni(cod)₂, NiCl₂(PCy₃)₂
FeCl₃, FeF₃, Fe(acac)₃
Ligand Requirement
Expensive (e.g., Buchwald)
Moderate (e.g., NHCs)
Inexpensive (e.g., DPPBz, SIPr)
Toxicity (Metal)
High (Strict API limits)
High (Carcinogenic risk)
Very Low (Biocompatible)
Cost per Mole
Very High
Moderate
Very Low
Mechanistic Pathway
2-Electron (Pd⁰/Pd²⁺)
1- or 2-Electron
1-Electron SET (Radical)
Reproducibility
Excellent
Good
Highly dependent on addition rate
Homocoupling Risk
Low
Moderate
High (Mitigated by slow addition)
Mechanistic Causality: The Root of Reproducibility Issues
Why is iron notoriously difficult to reproduce? Unlike Palladium, which strictly follows a 2-electron pathway, iron readily accesses multiple oxidation states (from -II to +III) and predominantly engages in Single Electron Transfer (SET) radical pathways[7].
In the DPPBz-modulated system, the Fe(III) precatalyst is reduced by the fluoroarylzinc reagent to an active low-valent state (Fe(I) or Fe(0)). This highly active species undergoes SET with the alkyl halide, generating a transient alkyl radical. The causality of homocoupling lies in the local concentration of the nucleophile. If the concentration of the transmetalating agent (fluoroarylzinc) is too high in the bulk solution, the iron center undergoes multiple sequential transmetalations before reductive elimination can occur, leading to the formation of homocoupled fluoroaryl byproducts[6].
Therefore, slow addition of the nucleophile via a syringe pump is not merely a recommendation—it is the mechanistic linchpin that enforces the cross-coupling pathway.
Caption: Mechanistic pathway of iron-catalyzed fluoroaromatic coupling via SET and radical intermediates.
Self-Validating Experimental Protocol
To guarantee reproducibility, the following protocol for the cross-coupling of alkyl halides with polyfluorinated arylzinc reagents incorporates built-in validation checkpoints. This methodology is adapted from the foundational work utilizing DPPBz as a catalytic modulator[3].
Solvent: Anhydrous THF (sparged with Argon for 30 minutes)
Step-by-Step Workflow
Step 1: Schlenk Line Preparation (Crucial for Reproducibility)
Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: Low-valent iron species are instantly deactivated by trace oxygen and moisture, leading to unreactive Fe-oxo dimers.
Step 2: Catalyst Loading & Activation
Inside an argon-filled glovebox, add FeCl₃ (3 mol%) and DPPBz (9 mol%) to the flask. Add 2 mL of anhydrous THF.
Validation Checkpoint: The solution should exhibit a distinct color change (typically pale yellow to deep orange/brown) upon complexation. If the solution remains cloudy or pale, moisture contamination has occurred; abort the reaction.
Step 3: Electrophile Addition
Inject the alkyl halide (1.0 equiv) into the stirring catalyst solution at room temperature. Cool the reaction mixture to 0 °C using an ice bath.
Step 4: Syringe Pump Addition of Nucleophile (The Linchpin Step)
Load the polyfluorinated arylzinc reagent (1.5 equiv) into a gas-tight syringe. Using a syringe pump, add the nucleophile dropwise over a period of 2 to 4 hours into the 0 °C reaction mixture.
Causality: As established mechanistically, keeping the steady-state concentration of the zinc reagent low prevents the active iron center from undergoing double transmetalation, thereby suppressing homocoupling[6].
Step 5: Reaction Maturation
Allow the reaction to stir at 0 °C for an additional 2 hours after the addition is complete, then slowly warm to room temperature over 6 hours.
Step 6: Quenching and Workup
Quench the reaction carefully with 1N HCl (aq) to destroy any unreacted organozinc species and solubilize iron salts. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Caption: Self-validating experimental workflow for reproducible iron-catalyzed fluoroaromatic coupling.
Conclusion
Iron-catalyzed fluoroaromatic coupling is no longer a niche academic curiosity; it is a highly viable, sustainable alternative to Palladium and Nickel systems. The historical lack of reproducibility is not an inherent flaw of the metal, but rather a symptom of applying 2-electron Pd-logic to 1-electron Fe-systems. By strictly controlling the steady-state concentration of the nucleophile via slow addition and utilizing robust chelating ligands like DPPBz, researchers can harness the full potential of iron catalysis with absolute confidence.
References
Hatakeyama, T., Kondo, Y., Fujiwara, Y., Takaya, H., Ito, S., Nakamura, E., & Nakamura, M. (2009). "Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene". Chemical Communications. URL: [Link]
Hatakeyama, T., & Nakamura, M. (2007). "Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion". Journal of the American Chemical Society. URL: [Link]
Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). "Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents". Journal of the American Chemical Society. URL: [Link]
Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002). "Iron-Catalyzed Cross-Coupling Reactions". Journal of the American Chemical Society. URL: [Link]
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on scaling up transition-metal-catalyzed cross-coupling reactions. [FeCl2bis(dppbz)]—formally Iron(II) chloride...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on scaling up transition-metal-catalyzed cross-coupling reactions. [FeCl2bis(dppbz)]—formally Iron(II) chloride bis(1,2-bis(diphenylphosphino)benzene)—is a highly effective pre-catalyst, particularly renowned for its role in the1[1].
However, the transition from bench-scale discovery to larger operational workflows requires rigorous, self-validating safety and disposal protocols. Improper disposal of transition metal-phosphine complexes can lead to environmental toxicity, pyrophoric hazards, and severe regulatory violations. This guide provides the essential causality and methodologies required to safely manage and dispose of [FeCl2bis(dppbz)].
Quantitative Hazard & Property Profile
Before handling disposal, it is critical to understand the physicochemical parameters of the complex and its constituents.
Segregated Heavy Metal (Aqueous) & Organophosphorus (Organic)
Disposal Logic & Workflow
To comply with hazardous waste regulations and prevent dangerous chemical incompatibilities, the disposal of [FeCl2bis(dppbz)] must be split into distinct operational phases.
Logical workflow for the quenching and phase-separated disposal of [FeCl2bis(dppbz)].
Step-by-Step Operational Methodologies
Phase 1: Catalyst Quenching (Deactivation)
Causality: In active catalytic cycles (like the 4[4]), [FeCl2bis(dppbz)] is reduced in situ to form highly reactive, low-valent iron species (Fe(I) or Fe(0)). Directly disposing of an unquenched reaction mixture risks exothermic oxidation or pyrophoric ignition upon contact with ambient air or incompatible waste streams.
Preparation: Transfer the reaction vessel to a well-ventilated fume hood. Maintain an inert atmosphere (N₂ or Argon) if the reaction was highly concentrated.
Thermal Control: Cool the mixture to 0°C using an ice bath to manage exothermic heat release during the quench.
Protonation: Dropwise, add a mild proton source (e.g., Methanol or Isopropanol), followed slowly by 1M aqueous HCl.
Self-Validation Check: Observe the mixture for gas evolution (e.g., alkane gas releasing from unreacted organometallic reagents). Continue the dropwise addition until all bubbling ceases. The cessation of gas evolution physically validates the complete oxidation of low-valent iron back to stable Fe(II)/Fe(III) salts.
Causality: The dppbz ligand is a bulky, highly lipophilic organophosphine. If mixed waste is sent for disposal, the phosphine can interfere with heavy metal precipitation processes at waste facilities. Segregating the waste ensures that the organic ligand is directed to high-temperature incineration, while the iron is directed to heavy metal processing.
Dilution: Add an equal volume of deionized water or brine to the quenched reaction mixture.
Separation: Transfer the mixture to a separatory funnel and agitate gently. Expert Tip: Avoid vigorous shaking to prevent the formation of stable emulsions caused by fine iron hydroxide particulates.
Self-Validation Check: Allow the phases to separate completely. The aqueous layer should contain the characteristic pale green/yellow tint of dissolved iron chlorides, while the organic layer (e.g., Toluene/THF) will retain the dissolved dppbz ligand and any cross-coupling products.
Phase 3: Containment and Labeling
Causality: Regulatory compliance mandates strict categorization to prevent chemical incompatibilities during transport and destruction..
Aqueous Layer: Drain into a carboy explicitly labeled "Aqueous Heavy Metal Waste - Contains Iron(II)/Iron(III) Chlorides" . Do not mix with cyanide or sulfide wastes to prevent toxic gas generation.
Organic Layer: Drain into a carboy labeled "Non-Halogenated Organic Waste - Contains Organophosphines" (Note: If halogenated solvents like DCM were used during workup, this must go into the "Halogenated" stream).
Logistical Handoff: Ensure the disposal contractor is aware of the organophosphorus content. Organophosphines require specialized high-temperature incineration to fully convert the ligands into benign phosphorus oxides (P₂O₅) and 5[5].
Phase 4: Solid/Powder Spill Response
Causality: Unreacted [FeCl2bis(dppbz)] powder is relatively stable but poses inhalation and surface contamination risks. Friction or static can ignite surrounding solvent vapors.
Initial Action: Do not use water initially, as it can spread the complex and cause unnecessary environmental runoff.
Collection:6[6] to avoid static ignition of any residual solvent vapors in the vicinity. Avoid dust formation.
Containment: Place the collected solid into a tightly sealed, dry container labeled "Solid Hazardous Waste: Transition Metal Complex".
Decontamination: Wipe the affected area with a solvent-dampened cloth (e.g., isopropanol) to pick up residual phosphine ligand, disposing of the cloth in the solid organic waste bin.
References
Sigma-Aldrich. "SAFETY DATA SHEET: 1,2-Bis(diphenylphosphino)benzene." Retrieved from
CookeChem. "FeCl2(dppbz)2 , 101566-80-7 - Description and Uses." Retrieved from 2
Thieme Connect. "Iron-Catalyzed Cross Coupling of Alkyl Electrophiles." Retrieved from 1
Guidechem. "FeCl2(dppbz)2 101566-80-7 wiki." Retrieved from 3
Fisher Scientific. "SAFETY DATA SHEET: 1,2-Bis(diphenylphosphino)benzene." Retrieved from 5
Thieme Connect. "A New Iron-Catalyzed Aluminum Variant of the Negishi Coupling." Retrieved from 4
ECHEMI. "Iron SDS, 7439-89-6 Safety Data Sheets." Retrieved from 6
Personal Protective Equipment & Handling Guide: [FeCl2bis(dppbz)]
Executive Summary & Chemical Profile FeCl2bis(dppbz) (Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II)) is a specialized organometallic complex used primarily as a catalyst in cross-coupling reactions and C-H activ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
FeCl2bis(dppbz) (Dichlorobis(1,2-bis(diphenylphosphino)benzene)iron(II)) is a specialized organometallic complex used primarily as a catalyst in cross-coupling reactions and C-H activation. Unlike simple iron salts, this compound combines the corrosivity of iron(II) halides with the air-sensitivity and biological activity of phosphine ligands.
Critical Safety Directive: Treat this compound as Air-Sensitive , Moisture-Sensitive , and a Severe Irritant/Corrosive . All manipulation must occur under an inert atmosphere (Nitrogen or Argon) to preserve chemical integrity and prevent the release of hazardous hydrolysis byproducts (HCl and phosphine oxides).
100% Cotton or Nomex (fire-resistant) recommended due to solvent flammability.
Tier 2: Preparative/Large Scale (> 100 mg)
Context: Synthesis, Reaction Setup, Schlenk Line work.
Zone
Equipment
Specification
Respiratory
Fume Hood + Sash
Work strictly behind the sash. If working outside containment (rare), use N95 with Acid Gas cartridge.
Dermal
Chemical Resistant Gloves
Laminate (Silver Shield/4H) or Thick Nitrile (8 mil+) . Standard nitrile degrades rapidly in DCM (common solvent).
Ocular
Chemical Goggles
Indirect vented goggles. Face shield required if pouring solutions.
Body
Chemical Apron
Tyvek or rubber apron over lab coat to prevent soak-through.
Operational Handling Protocols
A. The "Inert-First" Weighing Protocol
Objective: Prevent oxidation and hydrolysis during transfer.
Preparation: Dry all glassware (vials, spatulas) in an oven at 120°C for >2 hours. Transfer hot to the glovebox antechamber.
Atmosphere: Cycle antechamber 3 times (Vacuum/Argon). Ensure
and levels are < 5 ppm.
Weighing:
Place an antistatic gun inside the box to neutralize static on the solid.
Weigh directly into the reaction vessel or a pre-tared vial.
Do not use weighing paper (static risk); use weighing boats or glass.
Sealing: Cap the vial tightly and wrap with Parafilm or electrical tape inside the box before bringing it out.
B. Schlenk Line Transfer Workflow
For transferring the compound from storage to a reaction flask without a glovebox.
Figure 1: Standard Schlenk line solid transfer protocol to maintain inert atmosphere.
Emergency Response & Disposal
Spill Management
Scenario: A vial breaks inside the fume hood.
Alert: Announce the spill.
PPE Up: Don double nitrile gloves and goggles.
Quench: Cover the solid with dry sand or vermiculite .
Do not use water directly, as this will generate HCl gas.
Clean: Sweep into a container. Wipe the surface with a paper towel soaked in dilute sodium bicarbonate (
) to neutralize trace acid.
Disposal: Label as "Heavy Metal Waste (Iron) + Phosphine".
Exposure First Aid[5][6]
Skin: Brush off dry powder before rinsing. Rinse with water for 15 minutes. Apply Calcium Gluconate gel if HF was involved (unlikely here, but standard for some counter-ions); otherwise, treat as an acid burn.
Eyes: Flush for 15 minutes holding eyelids open.[4] Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5][6][7][8]
Waste Disposal
Never dispose of [FeCl2bis(dppbz)] in the trash or down the drain.
Quenching: Dissolve waste material in a solvent (e.g., acetone). Slowly add dilute bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the phosphine ligands to phosphine oxides (less toxic).
Neutralization: Neutralize the iron salt with sodium bicarbonate.
Stream: Dispose of the resulting sludge in the Solid Heavy Metal Waste container.
References
Safety Data Sheet: Iron(II) Chloride . Fisher Scientific. Link
Safety Data Sheet: 1,2-Bis(diphenylphosphino)benzene (dppbz) . Sigma-Aldrich.[9] Link
Handling Air-Sensitive Reagents . The Scripps Research Institute. Link
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US). Link